Product packaging for Spinetoram L(Cat. No.:CAS No. 187166-15-0)

Spinetoram L

Cat. No.: B022779
CAS No.: 187166-15-0
M. Wt: 760.0 g/mol
InChI Key: KWVYSEWJJXXTEZ-GDMNSMANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spinetoram L is a key component of the insecticide spinetoram, a semi-synthetic formulation derived from the fermentation of the soil bacterium Saccharopolyspora spinosa . It is part of the spinosyn class of insecticides and is specifically optimized for its efficacy against a broad spectrum of insect pests in agricultural research settings. Its primary value lies in its potent neurotoxic activity, which provides researchers with a highly effective tool for studying integrated pest management strategies. Main Applications & Research Value: this compound is utilized in laboratory and field studies targeting pests such as codling moth, oriental fruit moth, thrips, and leaf miners. It is particularly valuable for evaluating the acute toxicity and sublethal effects of insecticides on insect physiology, behavior, and population dynamics. Research protocols include investigating its efficacy on various crops, including fruits like apples, pears, and grapes, making it essential for developing sustainable crop protection solutions. Mechanism of Action: this compound functions primarily as a nicotinic acetylcholine receptor (nAChR) allosteric modulator. It disrupts normal neurotransmission in the insect nervous system by binding to and activating neuronal nAChRs, leading to involuntary muscle contractions, tremors, and paralysis. This unique site of action, classified as IRAC MoA Group 5, distinguishes it from other insecticide classes and provides a critical tool for resistance management studies. Note: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H69NO10 B022779 Spinetoram L CAS No. 187166-15-0

Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYSEWJJXXTEZ-GDMNSMANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044341
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187166-15-0
Record name Spinetoram L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187166-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinetoram (minor component) [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPINETORAM L
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Spinetoram: Chemical Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Spinetoram, a second-generation spinosyn insecticide. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and synthesis.

Core Chemical Identity and Properties

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two primary active ingredients, Spinetoram J (major component) and Spinetoram L (minor component), typically in a ratio of approximately 3:1.[3][4] These components are tetracyclic macrolides that have been chemically modified to enhance their insecticidal efficacy and spectrum of control compared to their predecessor, spinosad.[1][3][5]

Chemical Structure

The fundamental structure of Spinetoram consists of a complex polyketide-derived macrocycle linked to two different sugar moieties: forosamine and rhamnose. The modification of the rhamnose sugar is a key differentiator from first-generation spinosyns.

Spinetoram J (XDE-175-J)

  • Systematic IUPAC Name: (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione[3]

  • CAS Number: 187166-40-1[6]

This compound (XDE-175-L)

  • Systematic IUPAC Name: (2R,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione

  • CAS Number: 187166-15-0[7]

Physicochemical Properties

The quantitative properties of Spinetoram and its components are summarized below. These characteristics influence its environmental fate, solubility, and biological availability.

PropertySpinetoram JThis compoundSpinetoram (Mixture)
Molecular Formula C₄₂H₆₉NO₁₀[6][8]C₄₃H₆₉NO₁₀[7][9]C₄₂H₆₉NO₁₀ • C₄₃H₆₉NO₁₀[10][11]
Molecular Weight 748.0 g/mol [6][8]760.0 g/mol [7]~1508.0 g/mol [10][11]
Melting Point Not specifiedNot specified143°C[4]
Water Solubility Not specifiedNot specified29.0 mg/L (at 20°C, pH 7)[2]
Solubility (Organic) Not specifiedNot specifiedReadily soluble in apolar and medium-polarity organic solvents.[4] DMF: 30 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml.[10][11]
pKa 7.86 (weak acid)[4]7.59 (weak acid)[4]Not specified
Log Kₒw (Octanol-Water) Not specifiedNot specifiedpH-dependent: 2.4 (pH 5), 4.2 (pH 9)[4]

Mechanism of Action

Spinetoram exerts its insecticidal effect through a neurotoxic mode of action, primarily by targeting ligand-gated ion channels in the insect's nervous system.[5][12] Its action is complex and involves two main receptor sites.

  • Nicotinic Acetylcholine Receptors (nAChRs): Spinetoram acts as a positive allosteric modulator of nAChRs. This binding causes prolonged activation of the receptors, leading to continuous and uncontrolled nerve stimulation.[1][12]

  • Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: It also affects GABA receptors, which are inhibitory channels. By disrupting the normal function of these channels, Spinetoram contributes to the overall hyperexcitation of the nervous system.[3][5][12]

This dual disruption results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.[1] Spinetoram is classified by the Insecticide Resistance Action Committee (IRAC) in Group 5.[12]

Spinetoram_Mechanism_of_Action spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) spinetoram->nAChR Allosteric Modulation GABA GABA-Gated Chloride Channel spinetoram->GABA Disruption neuron Postsynaptic Neuron nAChR->neuron activation Prolonged nAChR Activation nAChR->activation GABA->neuron disruption GABA Receptor Disruption GABA->disruption hyperexcitation Neuronal Hyperexcitation activation->hyperexcitation disruption->hyperexcitation paralysis Paralysis & Death hyperexcitation->paralysis

Caption: Mechanism of action pathway for Spinetoram.

Experimental Protocols

Analytical Method: Residue Analysis in Crops via QuEChERS and LC-MS/MS

This protocol provides a general framework for the determination of Spinetoram residues in complex matrices like leafy vegetables, soybean, or cotton, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[13][14]

1. Standard Preparation:

  • Prepare a stock solution of analytical grade Spinetoram standard (e.g., 10 mg in 100 mL methanol).[13]

  • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[13]

  • Prepare fortification standards for recovery experiments at required concentration levels (e.g., 25, 50, 100 ng/mL).[13]

2. Sample Extraction:

  • Homogenize a representative sample of the crop matrix (e.g., 10-15 g).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (or ethyl acetate) to the tube.[13][14]

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents appropriate for the matrix. A common combination includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[13]

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. LC-MS/MS Analysis:

  • Filter the cleaned-up extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.[15]

  • Mobile Phase Example: A gradient elution using (A) methanol/water (10/90, v/v) with 5 mM ammonium acetate and (B) methanol/water (90/10, v/v) with 5 mM ammonium acetate.[13]

  • Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to quantify the parent and daughter ions for both Spinetoram J and this compound.

QuEChERS_Workflow start Start: Crop Sample (e.g., 10g homogenized) extraction 1. Extraction - Add Acetonitrile & QuEChERS salts - Shake vigorously start->extraction centrifuge1 2. Centrifugation (≥3000 rpm, 5 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup 3. dSPE Cleanup - Add aliquot to dSPE tube (PSA, C18, GCB) - Vortex supernatant->cleanup centrifuge2 4. Centrifugation (≥3000 rpm, 5 min) cleanup->centrifuge2 filter 5. Filtration (0.22 µm syringe filter) centrifuge2->filter analysis 6. LC-MS/MS Analysis (C18 column, ESI+, MRM) filter->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Spinetoram residue analysis.

Semi-synthesis of Spinetoram J

Spinetoram is produced via chemical modification of spinosyns J and L, which are fermentation products from a specific strain of S. spinosa.[5][16] A key step is the selective reduction of the 5,6-double bond in the 3'-O-ethyl spinosyn J component. The following provides a generalized protocol based on published methods.[5][17]

1. Glycosylation (Self-Protection Strategy):

  • This simplified approach uses 3-O-ethyl-2,4-di-O-methylrhamnose as both a glycosylation donor and a temporary protecting group, reducing the number of synthetic steps.[5][18]

  • Dissolve the aglycone precursor (Compound 5) and the activated rhamnose donor (Compound 6) in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., Argon) with a molecular sieve.[5]

  • Add a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·(C₂H₅)₂O), at room temperature.[5]

  • Stir the reaction mixture for an extended period (e.g., 16 hours) to allow the glycosidic bond to form at the C9-OH position.[5]

2. Work-up and Purification:

  • Quench the reaction by diluting the mixture with CH₂Cl₂ and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel to isolate the desired Spinetoram J.[5]

3. Selective Hydrogenation (for the J component):

  • This step is specific to converting 3'-O-ethyl spinosyn J to 3'-O-ethyl-5,6-dihydro-spinosyn J, the final major component of Spinetoram.

  • Dissolve the mixture of 3'-O-ethyl spinosyn J and L in a hydromiscible organic solvent.[17]

  • Perform the hydrogenation in the presence of a heterogeneous catalyst capable of selectively reducing the 5,6 double bond of the J factor without affecting the L factor.[17]

  • Conduct the reaction under hydrogen gas pressure (e.g., 2-3000 psig) until the conversion is complete, which can be monitored by techniques like HPLC.[17]

  • Filter the catalyst and remove the solvent to yield the final Spinetoram mixture.

References

Neurotoxic Effects of Spinetoram L on GABA Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, exerts its primary neurotoxic effects through the disruption of nicotinic acetylcholine receptors (nAChRs). However, a body of evidence suggests a secondary mode of action involving the modulation of γ-aminobutyric acid (GABA) receptors, the principal inhibitory neurotransmitter receptors in the insect central nervous system. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of Spinetoram L on GABA receptors. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on the broader spinosyn class and outlines detailed experimental protocols for further investigation. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer clear visual aids for researchers in this field.

Mechanism of Action: Spinosyn Interaction with GABA Receptors

Spinosyns, including Spinetoram, are recognized as allosteric modulators of insect GABA receptors.[1] Their interaction is distinct from that of other known insecticides that target GABA receptors, suggesting a novel binding site or mechanism.[2] The primary consequence of this interaction is an alteration of the normal function of GABA-gated chloride channels.[3]

Studies on the American cockroach (Periplaneta americana) have shown that insecticidal spinosyns accelerate the rundown of GABA-induced currents in a patch-clamp setup.[1] This suggests that spinosyns may interfere with the intracellular mechanisms that maintain GABA receptor sensitivity. Furthermore, at nanomolar concentrations, spinosyn A has been observed to elicit a small, irreversible chloride current, indicating a direct effect on the ion channel function.[1] Concurrently, responses to GABA are progressively diminished, pointing towards an antagonistic action at the receptor.[1][3] This antagonistic effect on the inhibitory GABAergic system, coupled with the agonistic action at excitatory nAChRs, leads to a potent hyperexcitation of the insect nervous system, resulting in paralysis and death.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for GABA receptors. The majority of research has focused on its high-potency action on nAChRs. The data presented below reflects the current state of knowledge.

ParameterValueSpecies/SystemCitation
Binding Affinity (Ki) Data not available--
IC50 (Inhibition of GABA-induced current) Data not available--
Effective Concentration (EC50) Data not available for direct GABA receptor modulation.--
Observed Effect Concentration > 1 nM (Spinosyn A)Periplaneta americana neurons[1]
Whole Organism Neurotoxicity (LC50) 12.6 µM (24h exposure)Human SH-SY5Y neuroblastoma cells[4]

Note: The LC50 value for SH-SY5Y cells reflects general neurotoxicity and is not specific to the interaction with GABA receptors. The observed effect concentration for Spinosyn A indicates the concentration at which direct effects on chloride currents were seen in electrophysiology studies.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol describes the functional characterization of this compound's effects on GABA-gated chloride channels expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Harvest stage V-VI oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours with gentle agitation.

  • cRNA Injection: Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired GABA receptor subunits (e.g., insect RDL subunit) at a concentration of 1 µg/µL using a Nanoject injector.

  • Incubation: Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier (e.g., Axon GeneClamp 500).

  • Compound Application:

    • Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC20).

    • To test for antagonistic effects, co-apply varying concentrations of this compound with the EC20 concentration of GABA and measure the inhibition of the GABA-induced current.

    • To test for allosteric agonism, apply this compound alone.

    • To assess potentiation, pre-apply this compound for a set duration before co-application with GABA.

  • Data Analysis: Record the current responses using data acquisition software (e.g., pCLAMP). Analyze the data to determine changes in current amplitude, and calculate IC50 or EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from insect GABA receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize insect heads (e.g., from Drosophila melanogaster or Musca domestica) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Insect membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of a suitable radioligand that binds to the GABA receptor non-competitive antagonist site (e.g., [³H]EBOB).

      • Increasing concentrations of unlabeled this compound.

      • For non-specific binding determination, a high concentration of a known non-competitive antagonist (e.g., fipronil).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

GABAergic_Synapse_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD substrate GABA_vesicle GABA GAD->GABA_vesicle synthesizes vGAT Vesicular GABA Transporter (vGAT) GABA_vesicle->vGAT transported by GABA_synapse GABA GABA_vesicle->GABA_synapse exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle triggers vesicular release Action_Potential Action Potential Action_Potential->Ca_channel opens GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_synapse->GABA_A_Receptor binds Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion influx Spinetoram This compound Spinetoram->GABA_A_Receptor allosterically modulates (antagonist) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to

Figure 1: Simplified signaling pathway of a GABAergic synapse, illustrating the synthesis and release of GABA and its interaction with the postsynaptic GABA-A receptor. This compound is depicted as an allosteric modulator of the receptor.

TEVC_Workflow start Start oocyte_prep Prepare Xenopus Oocytes (Harvest and Defolliculate) start->oocyte_prep crna_injection Inject GABA Receptor cRNA oocyte_prep->crna_injection incubation Incubate Oocytes (2-5 days at 16-18°C) crna_injection->incubation recording_setup Set up Two-Electrode Voltage Clamp incubation->recording_setup baseline Establish Baseline GABA Response (EC20) recording_setup->baseline compound_app Apply this compound ± GABA baseline->compound_app data_acq Record Ionic Currents compound_app->data_acq analysis Analyze Data (Calculate IC50/EC50) data_acq->analysis end End analysis->end

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology to study the effects of this compound on GABA receptors expressed in Xenopus oocytes.

Binding_Assay_Workflow start Start membrane_prep Prepare Insect Nervous Tissue Membranes start->membrane_prep assay_setup Set up Binding Assay (Membranes, Radioligand, this compound) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Analyze Data (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 3: Experimental workflow for a radioligand binding assay to investigate the interaction of this compound with GABA receptors.

Conclusion

This compound's neurotoxicity is primarily attributed to its action on nicotinic acetylcholine receptors. However, its interaction with GABA receptors represents a significant, albeit less characterized, secondary mechanism of action that likely contributes to its overall insecticidal efficacy. The available evidence points to an allosteric antagonistic effect on GABA-gated chloride channels. This technical guide has synthesized the current understanding of this interaction and provided detailed experimental protocols to facilitate further research. The lack of specific quantitative data for this compound's affinity and potency at GABA receptors underscores a critical knowledge gap. Future studies employing the outlined electrophysiological and radioligand binding techniques are essential to fully elucidate the molecular details of this interaction, which will be invaluable for understanding potential resistance mechanisms and for the development of future-generation insecticides.

References

Spinetoram's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram, a second-generation spinosyn insecticide, exhibits potent activity against a range of insect pests. Its primary mode of action involves the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to neuronal hyperexcitation, paralysis, and eventual death of the target insect. This technical guide provides an in-depth analysis of the molecular interactions between spinetoram and its nAChR target, with a focus on the nAChR α6 subunit. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in insecticide development and neurotoxicology. Spinetoram also demonstrates a secondary mode of action through interaction with GABA receptors, which is also discussed.

Introduction to Spinetoram and its Target

Spinetoram is a semi-synthetic insecticide derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa. It is a mixture of two modified spinosyns, spinetoram-J and spinetoram-L.[1][2] Like other spinosyns, spinetoram's primary target is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[3][4]

The interaction of spinetoram with nAChRs is distinct from that of other nicotinic insecticides like neonicotinoids. Spinetoram binds to an allosteric site on the receptor, meaning a site other than the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[4][5] This allosteric modulation results in the persistent activation of the nAChR.[6][7]

The Primary Target: The nAChR α6 Subunit

Extensive research, primarily using the model organism Drosophila melanogaster, has identified the nAChR α6 subunit as the principal target for spinosyns, including spinetoram.[8][9][10][11] Genetic studies have shown that mutations or knockout of the gene encoding the α6 subunit confer a high level of resistance to spinosyns.[8][12][13][14] There is strong evidence to suggest that spinosyns may exclusively act on homomeric nAChRs composed of five α6 subunits.[8][12]

Quantitative Data on Spinetoram-nAChR Interaction

Table 1: Functional Characterization of Spinosyn Interaction with nAChRs

CompoundReceptor/PreparationParameterValueReference(s)
SpinosadDrosophila melanogaster Dα6Dose-dependent effectLow dose (6.8 ng/mL) - Antagonist; High dose (50 ng/mL) - Agonist[15][16][17]
SpinosadHuman α7 nAChR (expressed in tsA201 cells)Inhibition of ACh-evoked response31.9 ± 6.4% reduction at 30 µM spinosad[18]
SpinosadDrosophila neuronsEffect on cholinergic responseDiminished Ca2+ transient and reduced cholinergic response[8]

Note: Specific EC50 or IC50 values for spinetoram's modulatory effect on α6-containing nAChRs are not currently available in the cited literature. The dose-dependent agonist/antagonist effect of spinosad on the Drosophila α6 subunit is a key finding, suggesting a complex interaction.[15][16]

Secondary Target: GABA Receptors

Spinetoram is also known to interact with γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels responsible for inhibitory neurotransmission in insects.[2][3][19] This interaction represents a secondary mode of action. However, quantitative data on the binding affinity and functional modulation of spinetoram on insect GABA receptors are not well-documented in the available literature.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the interaction of spinetoram with nAChRs. These are based on standard methodologies in the field and would require optimization for specific laboratory conditions and research questions.

Heterologous Expression of nAChR α6 Subunit

The study of specific nAChR subunits has been historically challenging due to difficulties in functional expression in heterologous systems. The use of chaperone proteins like RIC-3 and NACHO has enabled the expression of functional insect nAChRs in systems like Xenopus laevis oocytes.[9]

Objective: To express functional homomeric insect nAChR α6 channels for electrophysiological and binding studies.

Methodology:

  • cRNA Preparation:

    • Linearize plasmids containing the cDNA for the insect nAChR α6 subunit and the chaperone protein (e.g., NACHO).

    • Synthesize capped cRNA from the linearized plasmids using an in vitro transcription kit.

    • Purify and quantify the cRNA.

  • Oocyte Preparation:

    • Harvest oocytes from a mature female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Wash the oocytes extensively and incubate them in a suitable medium.

  • cRNA Injection:

    • Microinject a defined amount of the α6 subunit cRNA and chaperone cRNA into the cytoplasm of Stage V-VI oocytes.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels expressed in Xenopus oocytes.[20][21][22][23][24]

Objective: To characterize the modulatory effects of spinetoram on acetylcholine-evoked currents in nAChR α6-expressing oocytes.

Methodology:

  • Oocyte Placement: Place an oocyte expressing the nAChR α6 in a recording chamber continuously perfused with a standard saline solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Agonist Application: Apply acetylcholine at its EC10-EC20 concentration to elicit a baseline current response.

  • Spinetoram Application: Co-apply varying concentrations of spinetoram with acetylcholine to determine the potentiation or inhibition of the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of spinetoram. Plot concentration-response curves to determine EC50 or IC50 values for spinetoram's modulatory effect.

Radioligand Binding Assay (Competitive Displacement)

While a specific radioligand for the spinosyn binding site is not available, a competitive binding assay using a known orthosteric radioligand can demonstrate that spinetoram does not bind to the acetylcholine binding site.[18][19]

Objective: To demonstrate that spinetoram does not displace a radiolabeled orthosteric antagonist from the nAChR.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the nAChR of interest (e.g., insect head homogenates or cells expressing the α6 subunit).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the orthosteric site (e.g., [3H]-α-bungarotoxin for certain α-bungarotoxin-sensitive nAChRs), and varying concentrations of unlabeled spinetoram. Include a positive control with an unlabeled orthosteric ligand.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of spinetoram to determine if it displaces the radioligand.

Intracellular Calcium Imaging

This assay can be used to visualize the downstream effects of nAChR activation.[8][25]

Objective: To measure changes in intracellular calcium concentration in response to spinetoram and acetylcholine.

Methodology:

  • Cell Culture and Loading: Culture insect neurons or a suitable cell line expressing the nAChR α6 subunit on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

  • Compound Application: Perfuse the cells with a solution containing acetylcholine, spinetoram, or a combination of both.

  • Fluorescence Measurement: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of spinetoram on calcium signaling.

Signaling Pathways and Experimental Workflows

Spinetoram's Allosteric Modulation of nAChR

The following diagram illustrates the allosteric interaction of spinetoram with the nAChR, leading to enhanced channel activation.

Allosteric_Modulation cluster_receptor nAChR α6 Pentamer orthosteric_site Orthosteric Site (ACh Binding) ion_channel Ion Channel (Closed) allosteric_site Allosteric Site (Spinetoram Binding) Activation Enhanced Channel Activation (Open) ion_channel->Activation Positive Allosteric Modulation ACh Acetylcholine (ACh) ACh->orthosteric_site Binds Spinetoram Spinetoram Spinetoram->allosteric_site Binds Na_Ca_influx Na+/Ca2+ Influx Activation->Na_Ca_influx Allows

Caption: Allosteric modulation of the nAChR α6 by spinetoram, enhancing ACh-mediated channel activation.

Downstream Calcium Signaling Pathway

Activation of the nAChR by spinetoram leads to an influx of cations, including Ca2+, which triggers a cascade of intracellular events.

Calcium_Signaling nAChR nAChR α6 Activation (Spinetoram + ACh) Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx_Receptor Direct Ca2+ Influx (through nAChR) nAChR->Ca_Influx_Receptor VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Activates Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx_Receptor->Intracellular_Ca Ca_Influx_VDCC Ca2+ Influx (through VDCCs) VDCC->Ca_Influx_VDCC Ca_Influx_VDCC->Intracellular_Ca ER Endoplasmic Reticulum (ER) CICR Calcium-Induced Calcium Release (CICR) CICR->ER Intracellular_Ca->CICR Triggers Downstream Downstream Cellular Responses (e.g., IMD Pathway, Neurotransmitter Release, Oxidative Stress) Intracellular_Ca->Downstream

Caption: Downstream calcium signaling cascade initiated by spinetoram-mediated nAChR activation.

Experimental Workflow for TEVC

The following diagram outlines the general workflow for conducting a two-electrode voltage clamp experiment.

TEVC_Workflow Start Start Prepare_Oocytes Prepare and Inject Xenopus Oocytes with nAChR α6 cRNA Start->Prepare_Oocytes Incubate Incubate Oocytes (2-7 days) Prepare_Oocytes->Incubate Setup_TEVC Set up TEVC Rig and Perfuse with Saline Incubate->Setup_TEVC Impalement Impale Oocyte with Voltage and Current Electrodes Setup_TEVC->Impalement Clamp Clamp Membrane Potential Impalement->Clamp Apply_ACh Apply ACh (EC10-EC20) Record Baseline Current Clamp->Apply_ACh Apply_Spinetoram Co-apply Spinetoram + ACh Record Modulated Current Apply_ACh->Apply_Spinetoram Washout Washout with Saline Apply_Spinetoram->Washout Analyze Analyze Data (Concentration-Response) Apply_Spinetoram->Analyze Washout->Apply_ACh Repeat with different concentrations End End Analyze->End

Caption: General experimental workflow for two-electrode voltage clamp (TEVC) analysis of spinetoram.

Conclusion

Spinetoram exerts its primary insecticidal effect through the positive allosteric modulation of insect nicotinic acetylcholine receptors, with the α6 subunit being the critical target. This interaction leads to persistent receptor activation, ionic influx, and subsequent neuronal hyperexcitation. A secondary interaction with GABA receptors also contributes to its overall toxicity. While the precise quantitative parameters of spinetoram's binding and modulation are not fully elucidated in the public domain, the methodologies and qualitative understanding presented in this guide provide a solid foundation for further research. The development of specific radioligands for the spinosyn binding site and the use of robust heterologous expression systems will be crucial for a more detailed quantitative characterization of spinetoram's mode of action, which will in turn aid in the development of novel insecticides and the management of insecticide resistance.

References

Biochemical Aspects of Spinetoram L Toxicokinetics in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a second-generation spinosyn insecticide, is comprised of two major components: Spinetoram J and Spinetoram L. Understanding the toxicokinetic profile of these components is crucial for assessing its safety and potential impact on non-target organisms, including mammals. This technical guide provides a comprehensive overview of the biochemical aspects of this compound's toxicokinetics in rats, a key model organism in toxicological research. The information presented herein is synthesized from pivotal studies and regulatory evaluations, offering a detailed look at the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation: Toxicokinetic Parameters of this compound in Rats

The following tables summarize the key quantitative data on the toxicokinetics of this compound in Fischer 344 rats. These studies typically involve the administration of radiolabeled this compound to track its fate within the organism.

Parameter Value Dose Sex Citation
Absorption Rate Rapid, peak plasma concentrations within 2-4 hours10 mg/kg bw & 100 mg/kg bw (oral gavage)Male & Female[1][2]
Extent of Absorption ≥ 70%10 mg/kg bw (oral gavage)Male & Female[1][2]
Systemic Bioavailability 39 - 57%10 mg/kg bw (oral gavage)Male & Female[1][2]
Systemic Bioavailability 73 - 92%100 mg/kg bw (oral gavage)Male & Female[2]
Plasma Half-life 8 - 24 hours10 mg/kg bw & 100 mg/kg bw (oral gavage)Male & Female[1][2]

Table 1: Absorption and Bioavailability of this compound in Rats

Tissue Relative Concentration Time Point Citation
Gastrointestinal Tract HighestTmax[1][2]
Fat HighTmax[1][2]
Liver HighTmax[1][2]
Carcass HighTmax[1][2]
Kidney ModerateTmax[2]
Thyroid ModerateTmax[2]
Plasma Lower than tissuesTmax[2]

Table 2: Tissue Distribution of this compound and its Metabolites in Rats

Route Percentage of Administered Dose Time Frame Citation
Feces ~85%24 hours[2]
Urine 3 - 4%24 hours[2]
Carcass (remaining) 3 - 7%7 days[1][2]

Table 3: Excretion of this compound and its Metabolites in Rats

Metabolic Pathway Description Major Metabolite Citation
Glutathione Conjugation Conjugation of the parent compound or its metabolites with glutathione.Cysteine conjugate of the parent factor[1][2]
N-demethylation Removal of a methyl group from the nitrogen atom.-[1][2]
O-deethylation Removal of an ethyl group from an oxygen atom.-[1][2]
Deglycosylation Removal of a sugar moiety.-[1][2]
Sulfate and Glucuronide Conjugation Conjugation of the aglycone of factor L with sulfate and glucuronide.-[2]

Table 4: Major Metabolic Pathways of this compound in Rats

Experimental Protocols

The toxicokinetic studies of this compound in rats have generally followed standardized protocols, adhering to Good Laboratory Practice (GLP) and OECD guidelines.[2]

Animal Model and Husbandry
  • Species: Fischer 344 rats are a commonly used strain in these studies.[2]

  • Housing: Animals are typically housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard laboratory chow and water ad libitum, except when fasting is required for specific procedures.

  • Acclimation: A suitable acclimation period is allowed before the commencement of the study to minimize stress-related physiological variations.

Dosing and Administration
  • Formulation: For oral administration, this compound is often suspended in a suitable vehicle, such as 0.5% aqueous methylcellulose. For intravenous administration, it is dissolved in a vehicle like a mixture of propylene glycol and water.

  • Routes of Administration:

    • Oral Gavage: A single dose is administered directly into the stomach using a gavage needle. This is a common route for acute exposure studies.[2]

    • Dietary Administration: this compound is mixed into the feed for sub-chronic and chronic toxicity studies.[2]

    • Intravenous Injection: A single dose is administered into a tail vein to determine absolute bioavailability and intrinsic clearance.[2]

  • Dose Levels: Studies often include a low dose (e.g., 10 mg/kg bw) and a high dose (e.g., 100 mg/kg bw) to assess dose-linearity.[2]

Sample Collection
  • Blood: Blood samples are collected at predetermined time points from a suitable site, such as the tail vein or via cardiac puncture at termination. Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces. Samples are collected at specified intervals.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected, weighed, and stored frozen.

Analytical Methods
  • Radiolabeling: 14C-labeled this compound is frequently used to facilitate the tracking and quantification of the parent compound and its metabolites in various biological matrices.[2]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract this compound and its metabolites.

    • Tissues: Tissues are homogenized, and then an extraction procedure, often involving a solvent mixture, is employed. Solid-phase extraction (SPE) may be used for cleanup.

    • Urine and Feces: Samples may be directly analyzed or require extraction and cleanup steps.

  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard analytical technique for the quantification of this compound and its metabolites.[3][4] This method offers high sensitivity and selectivity.

Mandatory Visualization

Experimental Workflow for this compound Toxicokinetics Study in Rats

experimental_workflow animal_model Animal Model (Fischer 344 Rats) dosing Dosing (Oral Gavage / IV / Dietary) animal_model->dosing sample_collection Sample Collection dosing->sample_collection blood Blood (Plasma) sample_collection->blood urine_feces Urine & Feces sample_collection->urine_feces tissues Tissues sample_collection->tissues sample_prep Sample Preparation (Extraction, Cleanup) blood->sample_prep urine_feces->sample_prep tissues->sample_prep analysis Analysis (HPLC-MS/MS) sample_prep->analysis data_analysis Data Analysis (Pharmacokinetic Modeling) analysis->data_analysis

Caption: A generalized workflow for a toxicokinetics study of this compound in rats.

Metabolic Pathway of this compound in Rats

metabolic_pathway cluster_phase1 cluster_phase2 spinetoram_l This compound phase1 Phase I Metabolism spinetoram_l->phase1 glutathione_conjugation Glutathione Conjugation spinetoram_l->glutathione_conjugation n_demethylation N-demethylation phase1->n_demethylation o_deethylation O-deethylation phase1->o_deethylation deglycosylation Deglycosylation phase1->deglycosylation n_demethylation->glutathione_conjugation o_deethylation->glutathione_conjugation aglycone Aglycone of Factor L deglycosylation->aglycone sulfate_conjugation Sulfate Conjugation aglycone->sulfate_conjugation glucuronide_conjugation Glucuronide Conjugation aglycone->glucuronide_conjugation phase2 Phase II Metabolism (Conjugation) metabolites Excreted Metabolites (e.g., Cysteine Conjugate) glutathione_conjugation->metabolites sulfate_conjugation->metabolites glucuronide_conjugation->metabolites

Caption: The major metabolic pathways of this compound in rats.

Postulated Signaling Pathway in Spinetoram-Induced Cytotoxicity

Disclaimer: The following diagram is based on in-vitro studies in human cell lines (HepG2 and SH-SY5Y) and represents a potential mechanism of toxicity that may not be directly applicable to the toxicokinetics of this compound in rats.

signaling_pathway spinetoram Spinetoram ampk AMPK (Phosphorylation ↑) spinetoram->ampk mtor mTOR (Phosphorylation ↓) spinetoram->mtor dna_damage Oxidative DNA Damage spinetoram->dna_damage autophagy Autophagy Induction ampk->autophagy activates mtor->autophagy inhibits cytotoxicity Cytotoxicity autophagy->cytotoxicity dna_damage->cytotoxicity

Caption: A postulated signaling pathway for Spinetoram-induced cytotoxicity.

Conclusion

The toxicokinetic profile of this compound in rats is characterized by rapid and extensive absorption, wide distribution into tissues, and efficient metabolism and excretion. The primary route of elimination is through the feces, with glutathione conjugation being a major metabolic pathway. The provided data and methodologies offer a solid foundation for researchers and professionals in the fields of toxicology and drug development to understand the behavior of this compound in a mammalian system. Further research could focus on elucidating the specific enzymes involved in its metabolism and exploring the in-vivo relevance of the signaling pathways identified in in-vitro models.

References

Spinetoram: A Technical Guide to its Discovery and Semi-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Spinetoram represents a significant advancement in insecticide technology, offering potent and broad-spectrum control of various insect pests while maintaining a favorable environmental and toxicological profile. This technical guide provides an in-depth exploration of the discovery of Spinetoram, the intricate semi-synthesis process of its active components, and the underlying biological mechanisms of its insecticidal activity. It is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.

Discovery and Development

Spinetoram is a second-generation spinosyn insecticide, developed by Dow AgroSciences (now Corteva Agriscience), that emerged from the extensive research and optimization of the naturally derived spinosad. Spinosad, a mixture of spinosyns A and D, is a fermentation product of the soil actinomycete Saccharopolyspora spinosa. While highly effective, the quest for enhanced potency, broader spectrum of activity, and improved photostability led to the development of Spinetoram.[1]

The discovery process involved a multi-pronged approach, integrating traditional natural product screening with modern computational techniques. Researchers utilized a mutant strain of Saccharopolyspora spinosa that predominantly produces spinosyns J and L, which serve as the precursors for Spinetoram.[2] A key innovation in the development of Spinetoram was the application of artificial neural networks (ANN) to guide the chemical modification of these natural spinosyns, ultimately leading to a molecule with superior insecticidal properties.

Spinetoram is a mixture of two synthetic derivatives of spinosyns J and L: 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L, typically in a 3:1 ratio.[3] This modification results in an insecticide with enhanced efficacy against a wider range of pests, including lepidopteran, thysanopteran, and dipteran species.[4]

Fermentation of Spinosyn J and L Precursors

The production of Spinetoram begins with the fermentation of a genetically modified strain of Saccharopolyspora spinosa engineered to maximize the yield of spinosyns J and L. While specific industrial protocols are proprietary, the following outlines a general methodology based on optimized lab-scale fermentation of S. spinosa for spinosyn production.

Experimental Protocol: Fermentation of Saccharopolyspora spinosa

Objective: To cultivate a mutant strain of Saccharopolyspora spinosa for the production of spinosyns J and L.

Materials:

  • Mutant strain of Saccharopolyspora spinosa producing spinosyns J and L.

  • Seed culture medium (e.g., Tryptic Soy Broth).

  • Production fermentation medium (see Table 1 for an optimized composition).[5][6]

  • Shake flasks or industrial fermenters.

  • Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control.

Procedure:

  • Inoculum Preparation: Aseptically transfer a culture of the S. spinosa mutant strain from a stock into a seed culture medium. Incubate at 30°C with shaking (e.g., 250 rpm) for 48-72 hours to obtain a dense seed culture.

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in either shake flasks for smaller scale or large industrial bioreactors.

  • Fermentation Parameters: Maintain the fermentation at 30°C for 7 to 14 days. Continuous agitation and aeration are crucial for optimal growth and spinosyn production. The pH of the medium is typically maintained around 7.0.

  • Monitoring: Regularly monitor the fermentation for cell growth, substrate consumption, and spinosyn production using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the spinosyn titer reaches its maximum, the fermentation broth is harvested for extraction and purification.

Table 1: Optimized Fermentation Medium for Spinosyn Production [5][6]

ComponentConcentration (g/L)
Mannitol98.0
Cottonseed Flour43.0
Corn Steep Liquor12.9
KH₂PO₄0.5
CaCO₃3.0
pH (before autoclaving)7.0

Note: This medium was optimized for spinosad production and serves as a strong starting point for the fermentation of the spinosyn J and L producing mutant.

Extraction and Purification of Spinosyns J and L

Following fermentation, spinosyns J and L are extracted from the fermentation broth and purified to be used as starting materials for the semi-synthesis of Spinetoram.

General Procedure:

  • Solid-Liquid Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid phase, as the spinosyns are primarily located within the mycelia. This can be achieved through centrifugation or filtration.

  • Solvent Extraction: The mycelial cake is then extracted with an organic solvent, such as methanol or acetone, to solubilize the spinosyns.

  • Purification: The crude extract is subjected to a series of purification steps, which may include liquid-liquid extraction, column chromatography (e.g., silica gel or reversed-phase), and crystallization to isolate and purify spinosyns J and L.

Semi-Synthesis of Spinetoram

Spinetoram is produced through a semi-synthetic process that modifies the precursor molecules, spinosyn J and spinosyn L. The following sections detail the chemical transformations involved.

Semi-Synthesis of Spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J)

The semi-synthesis of Spinetoram J from spinosyn J involves two primary chemical modifications: ethylation of the 3'-hydroxyl group of the rhamnose sugar and reduction of the 5,6-double bond in the macrolide ring. A more efficient synthesis has been developed starting from the more readily available spinosyn A.[7][8]

Experimental Protocol: Semi-synthesis of Spinetoram J from Spinosyn A [7][8]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

  • Reagents: Spinosyn A, concentrated sulfuric acid.

  • Procedure: Spinosyn A is treated with a strong acid, such as sulfuric acid, to hydrolyze the glycosidic bonds, yielding the spinosyn A aglycone.

Step 2: Selective Protection of the C17-Hydroxyl Group

  • Reagents: Spinosyn A aglycone, protecting group (e.g., tert-butyldimethylsilyl chloride - TBDMSCl), base (e.g., imidazole).

  • Procedure: The C17-hydroxyl group of the aglycone is selectively protected to prevent its reaction in the subsequent glycosylation step.

Step 3: Glycosylation at the C9-Position

  • Reagents: Protected aglycone, activated 3-O-ethyl-2,4-di-O-methylrhamnose donor.

  • Procedure: The protected aglycone is glycosylated at the C9-hydroxyl group with a suitably activated 3-O-ethyl-2,4-di-O-methylrhamnose derivative.

Step 4: Deprotection of the C17-Hydroxyl Group

  • Reagents: Deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF).

  • Procedure: The protecting group on the C17-hydroxyl group is removed.

Step 5: Glycosylation at the C17-Position

  • Reagents: Intermediate from Step 4, activated D-forosamine donor.

  • Procedure: The free C17-hydroxyl group is then glycosylated with an activated forosamine sugar derivative.

Step 6: Reduction of the 5,6-Double Bond

  • Reagents: Hydrogen gas, catalyst (e.g., Palladium on carbon - Pd/C).

  • Procedure: The 5,6-double bond of the macrolide ring is selectively reduced via catalytic hydrogenation to yield 3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J).

Step 7: Deprotection of the Forosamine Nitrogen

  • Reagents: Deprotecting agent.

  • Procedure: If the forosamine was protected, the protecting group is removed in the final step.

Table 2: Summary of a Reported Semi-Synthesis of a Spinetoram J Analogue [7]

StepStarting MaterialProductYield (%)
1. Protection of C17-OHSpinosyn A AglyconeC17-O-TBDMS-Aglycone92
2. Glycosylation at C9-OHC17-O-TBDMS-AglyconeC9-Glycosylated Intermediate78
3. Deprotection of C17-OHC9-Glycosylated IntermediateC17-OH Intermediate95
4. Glycosylation at C17-OHC17-OH IntermediateFully Glycosylated Intermediate85
5. Deprotection of Forosamine-NFully Glycosylated Intermediate3'-O-ethylspinosyn J93
6. Hydrogenation of 5,6-double bond3'-O-ethylspinosyn J3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J)96
Semi-Synthesis of Spinetoram L (3'-O-ethylspinosyn L)

The semi-synthesis of this compound from its precursor, spinosyn L, follows a similar chemical logic to that of Spinetoram J, primarily involving the ethylation of the 3'-hydroxyl group of the rhamnose moiety.[2]

General Procedure: The synthesis of 3'-O-ethylspinosyn L is achieved by the selective ethylation of the 3'-hydroxyl group on the rhamnose sugar of spinosyn L. This is typically carried out using an ethylating agent in the presence of a base. The reaction conditions are optimized to favor the mono-ethylation at the desired position.

Semisynthesis_of_Spinetoram cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_synthesis Semi-Synthesis cluster_product Final Product S_spinosa Saccharopolyspora spinosa (mutant strain) Fermentation_Broth Fermentation Broth (containing Spinosyns J & L) S_spinosa->Fermentation_Broth Fermentation Spinosyn_J Spinosyn J Fermentation_Broth->Spinosyn_J Extraction & Purification Spinosyn_L Spinosyn L Fermentation_Broth->Spinosyn_L Spinetoram_J Spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J) Spinosyn_J->Spinetoram_J 1. Ethylation of 3'-OH 2. Reduction of 5,6-double bond Spinetoram_L This compound (3'-O-ethylspinosyn L) Spinosyn_L->Spinetoram_L Ethylation of 3'-OH Spinetoram Spinetoram (Mixture of J and L) Spinetoram_J->Spinetoram Spinetoram_L->Spinetoram

Figure 1. Overall workflow for the production of Spinetoram.

Mode of Action

Spinetoram exerts its insecticidal effect through a unique neurotoxic mechanism of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[9] It also has a secondary site of action on gamma-aminobutyric acid (GABA)-gated chloride channels.[9]

Action on Nicotinic Acetylcholine Receptors (nAChRs)

Spinetoram acts as a positive allosteric modulator of nAChRs.[10][11] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event potentiates the effect of acetylcholine, leading to prolonged activation of the nAChR.[10][12] The continuous influx of cations, primarily sodium and calcium, into the neuron results in hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[13] Studies have indicated that the α6 subunit of the nAChR is a key target for spinosyns.[14]

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_channel Ion Channel cluster_cellular_response Cellular Response nAChR nAChR (α6 subunit) ACh_site Acetylcholine Binding Site Channel_opening Prolonged Channel Opening ACh_site->Channel_opening Spinetoram_site Allosteric Binding Site Spinetoram_site->Channel_opening Potentiates Spinetoram Spinetoram Spinetoram->Spinetoram_site Binds ACh Acetylcholine ACh->ACh_site Binds Ion_influx Continuous Influx of Na⁺ and Ca²⁺ Channel_opening->Ion_influx Hyperexcitation Neuronal Hyperexcitation Ion_influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 2. Spinetoram's action on the nicotinic acetylcholine receptor.
Action on GABA-Gated Chloride Channels

In addition to its primary action on nAChRs, Spinetoram can also interact with GABA-gated chloride channels.[9] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When Spinetoram interacts with these channels, it can disrupt the normal inhibitory signaling, contributing to the overall neurotoxic effect. However, this is generally considered a secondary mechanism of action compared to its potent effects on nAChRs.[15]

Insecticidal Activity

Spinetoram exhibits high efficacy against a broad spectrum of insect pests, often at lower application rates than other insecticides. Its activity is primarily through ingestion, but it also demonstrates contact activity.

Table 3: Insecticidal Activity of Spinetoram against Various Pests

Pest SpeciesOrderLife StageLC₅₀/LD₅₀ ValueReference(s)
Plutella xylostella (Diamondback moth)Lepidoptera3rd Instar LarvaeLC₅₀: 0.331% (72h)[16]
Helicoverpa armigera (Cotton bollworm)Lepidoptera2nd Instar LarvaeLC₅₀: 0.84 mg/kg (72h)[17]
Helicoverpa armigeraLepidoptera3rd Instar LarvaeLC₅₀: 1.94 ppm (72h)[18]
Helicoverpa punctigera (Native budworm)LepidopteraLarvaeLC₅₀: 0.01 - 1.17 mg/L[19]
Trialeurodes vaporariorum (Greenhouse whitefly)HemipteraAdultLC₅₀: 4.593 mg a.i./L[20]
Trialeurodes vaporariorum (Greenhouse whitefly)HemipteraNymphLC₅₀: 15.027 mg a.i./L[20]
Schistocerca gregaria (Desert locust)Orthoptera1st Instar NymphLC₅₀: 11.9 ppm (3 days)[21]
Apis mellifera (Honeybee)HymenopteraAdultLD₅₀: 24.8 ng/bee[4]

Conclusion

Spinetoram stands as a testament to the power of integrating natural product chemistry with modern drug discovery techniques. Its journey from a soil microorganism to a highly effective and widely used insecticide showcases the continuous innovation in the field of crop protection. This technical guide has provided a comprehensive overview of the discovery, semi-synthesis, and mode of action of Spinetoram, offering valuable insights for researchers and professionals dedicated to the development of next-generation pest management solutions. The detailed protocols and data presented herein serve as a foundational resource for further research and development in this important area.

References

Acute and chronic toxicology studies of Spinetoram L

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Acute and Chronic Toxicology of Spinetoram

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1][2] It is derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, followed by chemical modification.[2][3] The active ingredient is a mixture of two principal components, or "factors": spinetoram-J and spinetoram-L, typically in a ratio of approximately 3:1.[3][4][5] Its primary mode of action in target insect species is the persistent activation of nicotinic acetylcholine receptors (nAChRs), leading to abnormal neural transmission, paralysis, and eventual death.[2][6][7] It may also have an effect on γ-aminobutyric acid (GABA) receptors.[6] Based on its toxicological profile and low impact on many non-target organisms, spinetoram has been classified as a reduced-risk pesticide by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[8]

Acute Toxicity Profile

Spinetoram exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure in mammalian models.[1][9] Studies consistently demonstrate high LD50 and LC50 values, indicating a wide margin of safety for single-dose exposures.[1] The plant metabolites of spinetoram, N-formyl-factor J and N-formyl-factor L, also show low acute oral toxicity.[1][2]

Data Presentation: Acute Toxicity

Table 1: Acute Toxicity of Spinetoram in Rats

Endpoint Route Value Classification Citation
LD50 Oral >5000 mg/kg bw Low Toxicity [1][3][10]
LD50 Dermal >5000 mg/kg bw Low Toxicity [1][10]

| LC50 | Inhalation (4-hr) | >4.44 mg/L | Low Toxicity |[1] |

Table 2: Skin and Eye Effects

Endpoint Species Result Citation
Skin Irritation Not specified Not an irritant [1][9]
Eye Irritation Not specified Not an irritant [1][9]
Skin Sensitization Mouse (BALB/c) Moderate sensitizer [1]
Skin Sensitization Mouse (CBA/J) Not a sensitizer [1]

| Skin Sensitization | Guinea Pig | Not a sensitizer |[11] |

Experimental Protocols: Acute Studies

Acute Oral Toxicity (LD50): The study is typically conducted following OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). Rats are fasted prior to dosing. A single limit dose of 5000 mg/kg body weight (bw) of spinetoram is administered by oral gavage.[1][10] Animals are then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A full necropsy is performed on all animals at the end of the observation period.

Dermal and Eye Irritation: Protocols generally align with OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). For dermal testing, the substance is applied to a small patch of shaved skin on rabbits, and the site is observed for erythema and edema. For eye irritation, the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and discharge. Spinetoram is not found to be a skin or eye irritant.[1]

Skin Sensitization: The potential for skin sensitization has been evaluated using the Local Lymph Node Assay (LLNA) in mice, consistent with OECD Guideline 429.[1] This assay measures the proliferation of lymphocytes in the draining lymph nodes following repeated topical application of the test substance to the ear. Results for spinetoram have varied by mouse strain, with one study showing moderate sensitization and another showing no effect.[1]

Chronic and Sub-Chronic Toxicity

Repeated-dose studies in multiple species have been conducted to characterize the toxicological profile of spinetoram following long-term exposure. The primary toxic effect observed across studies is histopathological changes in various organs, with vacuolization of cells and/or macrophages being a common finding.[4] In dogs, the most sensitive species, the critical effect observed after long-term exposure was arteritis (inflammation of arteries), sometimes accompanied by necrosis of the arterial walls.[1][9]

Data Presentation: Chronic/Sub-Chronic Toxicity

Table 3: Summary of Repeated-Dose Oral Toxicity Studies

Species Duration NOAEL LOAEL Key Effects at LOAEL Citation
Mouse 90-day 50 ppm (7.5 mg/kg/day) Not specified Slight splenic extramedullary haematopoiesis in females. [1]
Rat 90-day 10 mg/kg/day Not specified Increased reticulocyte and leukocyte counts. [1]
Dog 90-day 150 ppm (5.0 mg/kg/day) Not specified Vacuolation of tissues, extramedullary splenic haematopoiesis. [1]

| Dog | 1-year | 100 ppm (2.5 mg/kg/day) | 200 ppm | Arteritis and necrosis of arterial walls in various organs. |[1][9] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols: Chronic/Sub-Chronic Studies

Genotoxicity and Carcinogenicity

Data Presentation: Genotoxicity

Table 4: Genotoxicity Profile of Spinetoram

Assay Type System Result Citation
Bacterial Reverse Mutation (Ames Test) In vitro Negative [1][2]
Mammalian Cell Gene Mutation In vitro Negative [1]
Chromosomal Aberration In vitro Negative [1]
Unscheduled DNA Synthesis In vitro Negative [1]

| Micronucleus Test | In vivo (mouse) | Negative |[1] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits. In these studies, no evidence of teratogenicity or direct embryo/fetal toxicity was observed at doses up to the highest levels tested.[1] Effects on the fetus or offspring were only seen at dose levels that also produced significant toxicity in the maternal animals, such as reduced body weight and feed consumption.[1][11]

Data Presentation: Developmental Toxicity

Table 5: Developmental Toxicity Studies of Spinetoram

Species Maternal NOAEL Maternal Effects at Higher Doses Developmental NOAEL Developmental Effects Citation
Rat 100 mg/kg/day Reduced body weight and feed consumption. 300 mg/kg/day (HDT) None observed. [1]

| Rabbit | 10 mg/kg/day | Decreased feed consumption and body weight gain. | 60 mg/kg/day (HDT) | None observed. |[1] |

HDT: Highest Dose Tested

Experimental Protocols: Developmental Toxicity

Developmental toxicity is assessed using protocols consistent with OECD Guideline 414. Pregnant female rats or rabbits are administered spinetoram via oral gavage daily during the critical period of organogenesis.[1] Dams are closely monitored for signs of toxicity. Shortly before their expected delivery date, the females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for any external, visceral, and skeletal malformations or variations.

Mechanistic Toxicology and Signaling Pathways

Toxicokinetics

In rats, the active components of spinetoram are rapidly and extensively absorbed following oral administration.[1] The highest concentrations are found in the gastrointestinal tract, fat, and liver. Metabolism is extensive, with the major pathway involving glutathione conjugation of the parent molecule or its N-demethylated and O-deethylated metabolites.[1][2] Excretion occurs primarily through the feces, accounting for about 85% of the administered dose.[1]

Mandatory Visualization: Experimental Workflow

G start Dosing (Oral Gavage in Rats) collection Sample Collection (Blood, Urine, Feces) start->collection analysis Sample Analysis (Radiolabeling, LC-MS) collection->analysis metabolite Metabolite Identification analysis->metabolite pk_model Pharmacokinetic Modeling (Absorption, Distribution, Excretion) analysis->pk_model

Caption: Experimental workflow for a typical toxicokinetic study.

Potential Neurotoxicity in Non-Target Species

While spinetoram's primary mechanism of action is neurotoxic to insects, dedicated neurotoxicity studies in rats found no evidence of adverse effects on the nervous system.[2][9] However, recent in vitro research using human neuroblastoma (SH-SY5Y) cells has explored potential cellular mechanisms of toxicity in non-target neuronal cells.[5] This study suggested that exposure to spinetoram can inhibit cell viability and induce oxidative stress.[5] This oxidative stress was linked to mitochondrial damage, which in turn triggered a cellular self-protective process known as autophagy via the AMPK/mTOR signaling pathway.[5]

Mandatory Visualization: Signaling Pathway

G spinetoram Spinetoram Exposure ros Oxidative Stress (Increased ROS) spinetoram->ros mito Mitochondrial Damage ros->mito ampk AMPK Activation mito->ampk  + mtor mTOR Inhibition ampk->mtor  - autophagy Autophagy Induction (LC3-II/I ↑, p62 ↓) mtor->autophagy  -

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Genotoxicity and Carcinogenicity Potential of Spinetoram

Abstract

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, is widely used in agriculture for its broad-spectrum activity and favorable environmental profile[1][2][3]. Comprising two primary active components, XDE-175-J and XDE-175-L, its toxicological profile is of significant interest to regulatory bodies and the scientific community[2][3][4][5]. This technical guide provides a comprehensive review of the available data on the genotoxicity and carcinogenicity of spinetoram. It summarizes key studies, details experimental protocols, and presents logical workflows and potential mechanisms of action through structured data tables and visualizations. The consensus from an extensive battery of tests is that spinetoram is non-genotoxic and not carcinogenic in rodents, and therefore is unlikely to pose a carcinogenic risk to humans[4][6][7].

Genotoxicity Assessment

Summary of Genotoxicity Data

The table below summarizes the key findings from the genotoxicity test battery for spinetoram.

Assay TypeTest SystemDose/Concentration RangeMetabolic Activation (S9)Result
In Vitro Studies
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (strains not specified)Up to 5000 µ g/plate With and WithoutNegative[4]
Mammalian Cell Gene MutationChinese Hamster Ovary (CHO) cellsUp to 200 µg/mLWith and WithoutNegative[9]
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNot specifiedWith and WithoutNegative[4]
In Vivo Studies
Mammalian Erythrocyte Micronucleus TestCD-1 Mouse bone marrowUp to 2000 mg/kg bw/day (gavage, 2 days)Not ApplicableNegative[8][9]
Experimental Protocols for Key Genotoxicity Assays

1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay was conducted to evaluate the potential of spinetoram to induce gene mutations in bacteria.

  • Test System: Multiple strains of Salmonella typhimurium were used to detect various types of point mutations (e.g., base-pair substitutions, frameshifts).

  • Methodology: The plate incorporation method was employed. Spinetoram, at various concentrations, was mixed with the bacterial tester strains in the presence and absence of a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction). This mixture was then plated on minimal glucose agar plates.

  • Dose Range: Concentrations up to a limit of 5000 µ g/plate were tested, in line with standard guidelines.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state) was counted after 48-72 hours of incubation. A significant, dose-dependent increase in revertant colonies compared to the solvent control would indicate a positive result.

1.2.2 Mammalian Erythrocyte Micronucleus Test This in vivo assay assesses the potential of a substance to cause chromosomal damage.

  • Test System: Male CD-1 mice were used for the assay[9].

  • Methodology: Following OECD Guideline 474, animals were administered spinetoram by oral gavage on two consecutive days[9][10]. The positive control group received a known clastogen (e.g., cyclophosphamide), and a vehicle control group was also included[11].

  • Dose Levels: A limit dose of 2000 mg/kg body weight/day was used[9].

  • Endpoint: Bone marrow was extracted from the femur 24 hours after the final dose. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity (myelosuppression).

  • Outcome: Spinetoram did not induce a statistically significant increase in the frequency of MN-PCEs compared to the vehicle control group, indicating it is not clastogenic or aneugenic in vivo[8][9].

Genotoxicity Testing Workflow

The following diagram illustrates a standard workflow for evaluating the genotoxic potential of a test compound like spinetoram.

G Spinetoram followed the path of negative results in all assays. cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation (Ames Test) Micronucleus Erythrocyte Micronucleus Test (Bone Marrow) Ames->Micronucleus Positive Result Conclusion Genotoxicity Conclusion Ames->Conclusion Negative CHO_Mut Mammalian Cell Gene Mutation Assay CHO_Mut->Micronucleus Positive Result CHO_Mut->Conclusion Negative CHO_CA Mammalian Cell Chromosomal Aberration Assay CHO_CA->Micronucleus Positive Result CHO_CA->Conclusion Negative Micronucleus->Conclusion Comet Comet Assay (Liver, etc.)

Caption: Standard workflow for genotoxicity assessment.

Carcinogenicity Assessment

Long-term studies of toxicity and carcinogenicity in both rats and mice have been conducted. These studies found no evidence of treatment-related tumorigenicity[4]. Based on the lack of evidence of carcinogenicity in two adequate rodent carcinogenicity studies, spinetoram is classified as "not likely to be carcinogenic to humans" and is not expected to pose a cancer risk[6][7][12].

Summary of Carcinogenicity Bioassays
SpeciesStrainDurationDose Levels (in diet)Key Findings
RatFischer 3442 years50, 250, 500, 750 ppmNo treatment-related increase in tumor incidence. Non-neoplastic findings at ≥500 ppm included thyroid follicular-cell vacuolation and macrophage aggregates in lymph nodes[13]. The NOAEL was 250 ppm[13].
Mouse(Strain not specified)(Duration not specified)Up to 37.5 mg/kg/dayNo evidence of carcinogenicity[12].
Experimental Protocol for a Rodent Carcinogenicity Bioassay

The long-term carcinogenicity studies on spinetoram were designed to assess its potential to cause cancer following chronic exposure.

  • Test System: Typically, both male and female rats (e.g., Fischer 344) and mice are used[4][13].

  • Methodology: The study involves the administration of spinetoram, usually mixed in the diet, for a major portion of the animal's lifespan (e.g., 24 months for rats). Multiple dose groups (typically three) and a concurrent control group are used.

  • Dose Selection: Doses are selected based on shorter-term (e.g., 90-day) toxicity studies. The highest dose is intended to be a maximum tolerated dose (MTD), which should induce minimal toxicity (e.g., a slight decrease in body weight gain) without significantly altering the animal's lifespan.

  • Endpoints:

    • In-life: Clinical observations, body weight, and food consumption are monitored throughout the study.

    • Terminal: At the end of the study, all animals undergo a complete necropsy. Organs are weighed, and a comprehensive list of tissues from all animals is examined microscopically by a veterinary pathologist.

    • Tumor Analysis: The incidence, type, and location of all neoplasms (tumors) are recorded and statistically analyzed to determine if there is a treatment-related increase compared to the control group.

Carcinogenicity Bioassay Workflow

G cluster_inlife In-Life Phase cluster_terminal Terminal Phase DoseFinding Dose Range-Finding (90-Day Study) DoseSelection Select Doses for Bioassay (Control, Low, Mid, MTD) DoseFinding->DoseSelection Dosing Chronic Exposure via Diet (18-24 Months) DoseSelection->Dosing ClinicalObs Clinical Observations Dosing->ClinicalObs monitored throughout BodyWeight Body Weight & Food Intake Dosing->BodyWeight monitored throughout Necropsy Gross Necropsy Dosing->Necropsy at termination Histo Histopathology of Tissues Necropsy->Histo Analysis Statistical Analysis of Tumor Incidence Histo->Analysis Conclusion Carcinogenicity Conclusion (Not Carcinogenic for Spinetoram) Analysis->Conclusion

Caption: General workflow of a 2-year rodent carcinogenicity bioassay.

Potential Mechanisms of Cytotoxicity

While regulatory studies have concluded that spinetoram is not genotoxic or carcinogenic, some in vitro research on human cell lines has explored its cytotoxic effects at higher concentrations. One study on human liver HepG2 cells suggested that spinetoram can induce cytotoxicity, oxidative DNA damage, and mitochondrial dysfunction, potentially through the AMPK/mTOR signaling pathway leading to autophagy[14]. It is important to note that these in vitro findings in a cancer cell line do not override the comprehensive negative results from the battery of regulatory genotoxicity tests and in vivo animal carcinogenicity studies[4][6][7]. Another proposed mechanism for observed effects in long-term, high-dose animal studies (such as vacuolation) is related to the physicochemical properties of spinetoram as a cationic amphiphilic compound, which can lead to its accumulation in lysosomes[4][13].

Proposed Cytotoxicity Pathway in HepG2 Cells

G Spinetoram Spinetoram Exposure (in vitro, high concentration) ROS Increased Reactive Oxygen Species (ROS) Spinetoram->ROS Mito Mitochondrial Dysfunction (Decreased Membrane Potential) ROS->Mito DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->DNA_Damage AMPK AMPK Activation Mito->AMPK Cytotoxicity Cell Cytotoxicity DNA_Damage->Cytotoxicity mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy Induction (LC3-II Conversion, Beclin-1) mTOR->Autophagy inhibits (inhibition is released) Autophagy->Cytotoxicity

Caption: Proposed AMPK/mTOR-mediated cytotoxicity pathway in HepG2 cells.

Conclusion

Based on a comprehensive evaluation according to international guidelines, spinetoram is not considered to be genotoxic or carcinogenic. A full battery of in vitro and in vivo genotoxicity assays were negative[4]. Long-term carcinogenicity bioassays in both rats and mice showed no treatment-related increase in tumors[4][6]. Regulatory agencies worldwide have concluded that spinetoram is unlikely to pose a carcinogenic risk to humans under typical exposure scenarios[6][7]. While some in vitro studies have investigated cytotoxic mechanisms in specific cell lines, these findings do not alter the overall weight of evidence from the definitive regulatory toxicology package.

References

Spinetoram's Mode of Action in Lepidopteran Pest Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram, a second-generation spinosyn insecticide, demonstrates potent and broad-spectrum activity against a wide range of lepidopteran pests. Its unique mode of action, targeting the insect nervous system, makes it a valuable tool in integrated pest management (IPM) and resistance management programs. This technical guide provides an in-depth analysis of spinetoram's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Spinetoram is a semi-synthetic insecticide derived from the fermentation products of the soil actinomycete Saccharopolyspora spinosa. It is a mixture of two active components, spinetoram-J and spinetoram-L. Like its predecessor, spinosad, spinetoram offers effective control of numerous chewing insect pests, particularly larval-stage Lepidoptera. Its distinct mode of action provides an alternative to conventional insecticides and aids in mitigating the development of resistance. This document outlines the core molecular and physiological mechanisms underlying spinetoram's insecticidal activity against lepidopteran pests.

Molecular Target and Mechanism of Action

Spinetoram's primary mode of action is the disruption of neurotransmission in the insect central nervous system. It achieves this through a novel interaction with nicotinic acetylcholine receptors (nAChRs), and to a lesser extent, may also affect gamma-aminobutyric acid (GABA) receptors.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Spinetoram acts as a positive allosteric modulator of insect nAChRs.[1][2] This means it binds to a site on the receptor that is topographically distinct from the acetylcholine (ACh) binding site (the orthosteric site).[3][4] This allosteric binding enhances the receptor's response to ACh, leading to prolonged activation of the nAChR ion channel. The continuous influx of cations results in hyperexcitation of the postsynaptic neuron, causing involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.[5]

Crucially, the spinosyn binding site is different from that of other nAChR-targeting insecticides like neonicotinoids.[3][4] This distinction is a key factor in spinetoram's efficacy against pest populations that have developed resistance to neonicotinoids.

Research has strongly implicated the nAChR α6 subunit as the principal target for spinosyns.[3][4][6][7] Studies in Plutella xylostella have shown that mutations or disruptions in the gene encoding the nAChR α6 subunit confer high levels of resistance to spinosad and spinetoram.[6][7]

Secondary Target: GABA Receptors

Some evidence suggests that spinosyns may also interact with GABA receptors, which are inhibitory ligand-gated chloride channels in the insect nervous system. However, the effects on GABA receptors are considered a minor contribution to the overall insecticidal activity of spinetoram compared to its potent action on nAChRs.[8]

Quantitative Data

The efficacy of spinetoram against various lepidopteran pests has been quantified through laboratory bioassays. The following tables summarize the median lethal concentration (LC50) values from several studies.

Pest SpeciesInstarBioassay MethodLC50Exposure TimeReference
Plutella xylostella3rdLeaf Dip0.788 mg/L24 hours[6]
Plutella xylostella3rdLeaf Dip0.478 mg/L48 hours[6]
Plutella xylostella3rdLeaf Dip0.331 mg/L72 hours[6]
Plutella xylostellaNot SpecifiedNot Specified0.114 mg/L48 hours[4]
Helicoverpa armigera2ndDiet Incorporation1.30 mg/kg24 hours[9]
Helicoverpa armigera2ndDiet Incorporation0.84 mg/kg72 hours[9]
Tuta absoluta3rdLeaf Dip0.32 mg/L48 hours[10]

Table 1: Lethal Concentration (LC50) of Spinetoram against various Lepidopteran Pests.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action and efficacy of spinetoram.

Lepidopteran Bioassay (Leaf-Dip Method)

This protocol is adapted from studies assessing the toxicity of spinetoram against lepidopteran larvae.

Objective: To determine the dose-response relationship and calculate the LC50 value of spinetoram for a target lepidopteran pest.

Materials:

  • Spinetoram formulation of known concentration

  • Distilled water and a suitable surfactant

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Petri dishes lined with filter paper

  • Third-instar larvae of the target pest

  • Fine brush

  • Environmental chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of spinetoram. A serial dilution is then performed to obtain a range of at least five concentrations. A control solution containing only distilled water and surfactant is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves are excised. Each leaf is dipped into a specific spinetoram concentration (or the control solution) for 10-30 seconds with gentle agitation to ensure complete coverage.

  • Drying: The treated leaves are air-dried on a clean, non-absorbent surface for approximately 1-2 hours.

  • Larval Exposure: Once the leaves are dry, they are placed individually into petri dishes. Ten to twenty 3rd instar larvae are carefully transferred onto each leaf using a fine brush.

  • Incubation: The petri dishes are sealed and placed in an environmental chamber under controlled conditions.

  • Mortality Assessment: Larval mortality is assessed at 24, 48, and 72 hours post-treatment. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, fiducial limits, and the slope of the dose-response curve.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of spinetoram to insect nAChRs.

Objective: To quantify the binding affinity (Ki or Kd) of spinetoram to nAChRs from a lepidopteran pest.

Materials:

  • Nervous tissue from the target lepidopteran (e.g., larval brains or ventral nerve cords)

  • Radiolabeled ligand that binds to the nAChR (e.g., [3H]imidacloprid or a specific spinosyn radioligand if available)

  • Unlabeled spinetoram

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Dissected nervous tissue is homogenized in ice-cold binding buffer. The homogenate is then centrifuged at a low speed to remove large debris. The resulting supernatant is centrifuged at high speed to pellet the cell membranes containing the nAChRs. The pellet is washed and resuspended in fresh binding buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled spinetoram. Non-specific binding is determined in the presence of a high concentration of a suitable unlabeled ligand.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of spinetoram (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the general approach for studying the effects of spinetoram on individual insect neurons.

Objective: To characterize the effects of spinetoram on the electrophysiological properties of lepidopteran neurons.

Materials:

  • Isolated neurons from the target lepidopteran pest

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular and intracellular saline solutions

  • Spinetoram solution

Procedure:

  • Neuron Preparation: Neurons are isolated from the central nervous system of the lepidopteran larvae and plated on a suitable substrate.

  • Pipette Preparation: Micropipettes are pulled from borosilicate glass capillaries to have a resistance of 3-10 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: The micropipette, filled with intracellular solution, is brought into contact with the membrane of a neuron. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

  • Recording: The neuron's membrane potential or ionic currents are recorded in voltage-clamp or current-clamp mode. A baseline recording is established.

  • Spinetoram Application: Spinetoram is applied to the neuron via the extracellular solution.

  • Data Acquisition and Analysis: Changes in membrane potential, firing frequency of action potentials, and the properties of ligand-gated currents (e.g., amplitude, kinetics) are recorded and analyzed to determine the effect of spinetoram.

Visualizations

Signaling Pathway

Spinetoram_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR α6) Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Prolonged Activation Hyperexcitation Hyperexcitation & Paralysis Ion_Channel->Hyperexcitation Leads to Spinetoram Spinetoram Spinetoram->nAChR Binds to allosteric site ACh->nAChR Binds to orthosteric site

Caption: Spinetoram's allosteric modulation of the nAChR.

Experimental Workflow: Bioassay

Bioassay_Workflow A Prepare Spinetoram Serial Dilutions B Treat Host Plant Leaves (Leaf-Dip) A->B C Air Dry Leaves B->C D Introduce Larvae to Treated Leaves C->D E Incubate under Controlled Conditions D->E F Assess Mortality (24, 48, 72h) E->F G Data Analysis (Probit Analysis) F->G H Determine LC50 G->H

Caption: Workflow for a lepidopteran leaf-dip bioassay.

Experimental Workflow: Electrophysiology

Ephys_Workflow A Isolate Neurons from Lepidopteran CNS B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Neuronal Activity B->C D Bath Apply Spinetoram Solution C->D E Record Changes in Membrane Current/Potential D->E F Analyze Electrophysiological Data E->F G Characterize Spinetoram's Effect on Ion Channels F->G

Caption: Workflow for patch-clamp electrophysiology.

Conclusion

Spinetoram's mode of action, centered on the allosteric modulation of the insect nAChR α6 subunit, provides a potent and selective mechanism for the control of lepidopteran pests. Its distinct molecular target makes it an essential component of resistance management strategies. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working to understand and utilize this important insecticide. Further research focusing on the precise binding kinetics and detailed electrophysiological effects in a broader range of lepidopteran species will continue to refine our understanding of this valuable pest control tool.

References

An In-depth Technical Guide to the Ratio of Spinetoram J to Spinetoram L in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric composition of Spinetoram, focusing on the ratio of its two primary active components, Spinetoram J and Spinetoram L. Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. Its insecticidal activity is attributed to these two major "factors," which are present in a specific ratio in technical materials and formulated products.[1][2] This document details the established ratios, analytical methodologies for their determination, and the manufacturing context of this important insecticide.

Understanding Spinetoram Composition

Spinetoram is not a single chemical entity but a mixture of two structurally related macrocyclic lactones: 3′-O-ethyl-5,6-dihydro spinosyn J (Spinetoram J) and 3′-O-ethyl-spinosyn L (this compound).[3][4][5] Spinetoram J is the major component, and this compound is the minor component.[3][4] The key structural difference between the two is an extra methyl group on Spinetoram J.[1]

The ratio of these two components is a critical aspect of Spinetoram's identity and is carefully controlled during its production. While both factors contribute to the overall insecticidal efficacy, the specific ratio can influence the product's biological activity and toxicological profile.

Quantitative Ratios of Spinetoram J to this compound

The ratio of Spinetoram J to this compound is consistently reported across various technical and regulatory documents. The following tables summarize the quantitative data found in the literature.

Ratio Type Spinetoram J (%) This compound (%) J:L Ratio Source
Typical in Technical Material--~3:1[1][5][6][7]
Range in Technical Material70-90%10-30%7:3 to 9:1[2]
Manufacturing Specification50-90%10-50%-[3][8]
Ratio in Toxicity Studies75%25%3:1[2][3]
Alternative Ratio in Toxicity Studies85%15%~5.7:1[2][3]
Specific Batch Example--3.3:1[3]

Experimental Protocols for Determination of Spinetoram J and L

The accurate determination of the Spinetoram J to L ratio is crucial for quality control and regulatory compliance. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Method 1: Reversed-Phase HPLC for Formulations

A CIPAC (Collaborative International Pesticides Analytical Council) method has been developed for the determination of the total concentration and ratio of Spinetoram J and L in various formulations such as technical concentrates (TC), water-dispersible granules (WG), suspension concentrates (SC), and dispersible tablets (DT).[3]

  • Principle: Separation of Spinetoram J and L is achieved using a reversed-phase HPLC system.

  • Column: A C18 or similar stationary phase is typically used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium hydroxide) is commonly employed.[9] The pH of the mobile phase can be critical for achieving optimal separation.[10]

  • Detection: UV detection is often sufficient for formulated products with high concentrations of the active ingredients.

  • Quantification: The ratio is determined by comparing the peak areas of Spinetoram J and L to those of certified reference standards.

Method 2: LC-MS/MS for Residue Analysis

For the determination of trace levels of Spinetoram J and L in complex matrices such as food or environmental samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[6][11][12]

  • Sample Preparation: A sample extraction and clean-up procedure is necessary to remove interfering matrix components. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which involves extraction with an organic solvent (e.g., acetonitrile or ethyl acetate) followed by a dispersive solid-phase extraction (dSPE) clean-up step.[12]

  • Chromatography:

    • Column: A fused-core C18 column can provide fast and efficient separation.[10][11]

    • Mobile Phase: A gradient elution using acetonitrile and ammonium formate buffer is often used.[10]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is typically used.[12]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of Spinetoram J and L.

  • Quantification: Matrix-matched calibration curves are often used to compensate for any matrix effects on ionization.[12]

The workflow for a typical LC-MS/MS analysis is depicted in the following diagram.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (dSPE) Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Ratio Ratio Calculation (J Area / L Area) Quantification->Ratio

Caption: Workflow for the determination of Spinetoram J and L ratio using LC-MS/MS.

Manufacturing and Formulation Context

Spinetoram is produced through a semi-synthetic process. The precursor spinosyns are first produced via fermentation of Saccharopolyspora spinosa. These natural products then undergo chemical modifications to yield Spinetoram J and L.[1] A patented process describes the selective reduction of the 5,6-double bond in 3'-O-ethyl spinosyn J to produce 3'-O-ethyl-5,6-dihydro-spinosyn J, which is Spinetoram J.[8] This process inherently involves a mixture of the J and L factors.

The technical material, with its defined ratio of Spinetoram J and L, is then used to create various end-use formulations, including suspension concentrates, water-dispersible granules, and emulsifiable concentrates.[1][3][13]

Mode of Action

While this guide focuses on the chemical ratio, it is important to note the biological context. Spinetoram acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) in insects, leading to persistent activation of these receptors and subsequent paralysis and death of the target pest.[2][7][14]

Mode_of_Action Spinetoram Spinetoram (J and L) nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Binds to allosteric site Neuron Postsynaptic Neuron nAChR->Neuron Located on Effect Persistent Activation -> Paralysis & Death nAChR->Effect Leads to

Caption: Simplified signaling pathway for Spinetoram's mode of action.

Conclusion

The ratio of Spinetoram J to this compound is a well-defined and critical parameter of this insecticide. A typical ratio of approximately 3:1 (J:L) is consistently reported for technical materials and is the basis for most toxicological and efficacy studies. The precise determination of this ratio is achieved through robust analytical methods, primarily HPLC and LC-MS/MS, ensuring the quality and consistency of Spinetoram formulations. For researchers and professionals in drug and pesticide development, a thorough understanding of this isomeric composition is essential for accurate evaluation of its biological performance and for meeting regulatory standards.

References

An In-depth Technical Guide to the Physicochemical Properties of Spinetoram L for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a second-generation spinosyn insecticide, is a mixture of two structurally related macrolide compounds: Spinetoram-J and Spinetoram-L. This guide focuses specifically on the core physicochemical properties of Spinetoram L, providing a comprehensive resource for researchers and formulation scientists. Understanding these properties is paramount for the successful development of stable, effective, and bioavailable insecticidal formulations. This document outlines key parameters, presents them in a structured format, details the experimental methodologies for their determination, and illustrates the interplay of these properties in formulation design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of an active pharmaceutical ingredient (API) is the foundation of rational formulation development. The following tables summarize the key quantitative data for this compound.

Table 1: Identification and General Properties of this compound

PropertyValueReference
IUPAC Name (1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.0²,¹⁰.0⁵,⁹]docosa-3,11-diene-13,21-dione
CAS Number 187166-15-0
Molecular Formula C₄₃H₆₉NO₁₀[1]
Molecular Weight 760.0 g/mol [1][2]
Appearance White to yellow solid[3]

Table 2: Physicochemical Parameters of this compound

PropertyValueTemperature (°C)pHReference
Melting Point 70.8 °CN/AN/A[4]
Boiling Point 815.3 ± 65.0 °C at 760 mmHgN/AN/A[5]
Density 1.18 g/cm³20N/A[6]
Vapor Pressure 2.1 x 10⁻⁵ Pa20N/A[4][6]
4.2 x 10⁻⁵ Pa25N/A[6]
Water Solubility 31.9 mg/L207[3]
Solubility in Organic Solvents Soluble in Ethanol, Methanol, DMF, DMSON/AN/A[1][5]
Partition Coefficient (logP) 2.94 ± 0.05N/A5[6]
4.49 ± 0.09N/A7[3]
Dissociation Constant (pKa) 7.59 (weak acid)25N/A[4][7]

Table 3: Stability Profile of this compound

Stability ParameterConditionHalf-life (t½)Key Degradation ProductsReference
Hydrolysis pH 5 and 7StableN/A[4][8]
pH 9154 daysN-demethyl-175-L[4][8]
Aqueous Photolysis Natural Sunlight (Tokyo, spring)0.50 days (natural water), 0.99 days (buffer solution)N-demethyl-175-L and numerous minor degradates[3][4]
Soil Surface Photolysis Natural Sunlight (North latitude 40°, summer)18 daysNot specified[3]

Experimental Protocols

The accurate determination of the physicochemical properties listed above is crucial. The following are detailed methodologies for the key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Melting Point Determination (OECD 102)

The melting point is determined using the capillary tube method with a liquid bath or a metal block apparatus.

  • Apparatus:

    • Glass capillary tubes (fused at one end)

    • Liquid bath (e.g., paraffin or silicone oil) with a stirrer and heating element, or a metal block with controlled heating.

    • Calibrated thermometer with appropriate range and precision.

    • Magnifying lens for observation.

  • Procedure:

    • The this compound sample is finely pulverized.

    • The capillary tube is filled with the powdered sample to a height of approximately 3 mm and packed tightly.

    • The capillary tube is placed in the heating apparatus.

    • The temperature is raised at a rate of approximately 3 K/min.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted (no solid particles remain) are recorded to define the melting range.[9]

Vapor Pressure Determination (OECD 104)

The gas saturation method is suitable for substances with low vapor pressures like this compound.

  • Apparatus:

    • A system for passing a stream of inert gas (e.g., nitrogen) at a controlled, known flow rate over the test substance.

    • A temperature-controlled housing for the sample.

    • A trapping system (e.g., sorbent tubes) to capture the vaporized substance.

    • A sensitive analytical method (e.g., HPLC-UV) to quantify the amount of substance trapped.

  • Procedure:

    • A known amount of this compound is placed in the temperature-controlled housing.

    • A stream of inert gas is passed over the substance at a low, constant flow rate for a measured period to ensure saturation.

    • The vaporized substance is captured in the trapping system.

    • The amount of trapped substance is quantified by a suitable analytical method.

    • The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through. The determination is performed at a minimum of two temperatures.[1][8][10]

Water Solubility Determination (OECD 105)

For substances with solubility above 10⁻² g/L, the flask method is appropriate.

  • Apparatus:

    • Glass flasks with stoppers.

    • A constant temperature shaker or water bath.

    • Centrifuge.

    • Analytical equipment for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests determine this time).

    • The mixture is centrifuged to separate the undissolved solid.

    • A sample of the clear aqueous supernatant is carefully removed.

    • The concentration of this compound in the aqueous sample is determined using a validated analytical method.[5][11]

Partition Coefficient (n-octanol/water) Determination (OECD 107 - Shake Flask Method)

This method is suitable for determining the logP value of this compound.

  • Apparatus:

    • Glass-stoppered centrifuge tubes.

    • Mechanical shaker.

    • Centrifuge.

    • Analytical instrumentation for quantification in both phases (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The two phases are placed in a centrifuge tube in a defined volume ratio.

    • The tube is shaken at a constant temperature until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12][13]

Dissociation Constant (pKa) Determination (OECD 112)

The titration method is a common approach for determining the pKa of ionizable compounds like this compound.

  • Apparatus:

    • A temperature-controlled titration vessel.

    • A calibrated pH meter with a glass electrode.

    • A micro-burette for the addition of titrant.

    • A solution of the test substance of known concentration.

    • Standardized acidic and basic titrants.

  • Procedure:

    • A solution of this compound is prepared in water or a suitable co-solvent if solubility is low.

    • The solution is titrated with a standardized acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration.[2][14][15][16]

Density Determination (CIPAC MT 3.2 - Pyknometer Method)

The pyknometer method is a precise technique for determining the density of solid substances.

  • Apparatus:

    • A pyknometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

    • A balance with high precision.

    • A constant temperature bath.

    • A liquid of known density in which the substance is insoluble.

  • Procedure:

    • The weight of the empty, clean, and dry pyknometer is determined.

    • A known weight of the this compound sample is placed in the pyknometer.

    • The pyknometer is filled with a liquid of known density, and any air bubbles are removed.

    • The pyknometer is placed in a constant temperature bath until it reaches thermal equilibrium.

    • The pyknometer is removed, cleaned, dried, and weighed.

    • The pyknometer is then emptied, cleaned, and filled with only the liquid of known density, and its weight is determined at the same temperature.

    • The density of this compound is calculated based on these weights and the known density of the liquid.[17]

Hydrolysis as a Function of pH (OECD 111)

This tiered study assesses the abiotic degradation of this compound in water at different pH values.

  • Apparatus:

    • Sterile glass vessels with stoppers.

    • Constant temperature incubator or water bath, maintained in the dark.

    • pH meter.

    • Analytical instrumentation (e.g., HPLC-MS/MS) for quantification of the parent compound and degradation products.

  • Procedure:

    • Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • A known concentration of this compound is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two lower temperatures for definitive tests if hydrolysis is observed).

    • Aliquots are taken at various time intervals.

    • The concentrations of this compound and any major hydrolysis products are determined by a validated analytical method.

    • The rate of hydrolysis and the half-life are calculated for each pH.[3][18][19][20][21]

Photolysis in Water

This study evaluates the degradation of this compound in aqueous systems when exposed to light.

  • Apparatus:

    • Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp with filters).

    • Quartz or borosilicate glass reaction vessels.

    • Constant temperature system.

    • Analytical instrumentation (e.g., HPLC-MS/MS).

  • Procedure:

    • A solution of this compound is prepared in sterile, buffered water.

    • The solution is placed in the reaction vessels within the photoreactor.

    • Control samples are kept in the dark at the same temperature to assess for any non-photolytic degradation.

    • The samples are irradiated for a defined period, with aliquots taken at various time intervals.

    • The concentration of this compound and its photoproducts are quantified.

    • The photolytic degradation rate and half-life are calculated.[22][23]

Analysis of Spinetoram in Formulations (CIPAC Method)

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is used for the determination of Spinetoram in its formulations.

  • Apparatus:

    • HPLC system with a UV detector.

    • Reversed-phase C8 or C18 column.

    • Volumetric flasks, pipettes, and syringes.

    • Analytical balance.

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., ammonium acetate).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 250 nm.[4][7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 30°C.[4]

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of Spinetoram reference standard, dissolve it in a suitable solvent (e.g., methanol/water mixture), and dilute to a known volume.

    • Sample Preparation (for SC or WG formulations): Accurately weigh a quantity of the formulation containing a known amount of Spinetoram into a volumetric flask. Add water to disperse the formulation, then add methanol and shake to dissolve the active ingredient. Dilute to volume with the solvent. Filter an aliquot through a 0.45 µm filter before injection.[7]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: The content of this compound is determined by comparing its peak area in the sample chromatogram with that of the standard.[7]

Accelerated Storage Stability (CIPAC MT 46.3)

This method simulates the long-term stability of a formulation under accelerated conditions.

  • Apparatus:

    • Oven capable of maintaining a constant elevated temperature (e.g., 54 ± 2 °C).

    • Glass bottles with airtight seals, or the proposed commercial packaging.

  • Procedure:

    • The formulation sample is placed in the appropriate container and sealed.

    • The container is placed in the oven at the specified temperature for a defined period (e.g., 14 days).[6][24]

    • After the storage period, the sample is allowed to cool to room temperature.

    • The physical and chemical properties of the stored sample are then re-assessed. This includes the determination of the active ingredient content (using the HPLC method described above) and other relevant formulation properties (e.g., suspensibility, emulsion stability).[6][25]

Visualization of Physicochemical Properties and Formulation Development

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the key considerations for developing a successful formulation.

Physicochemical_Properties_for_Formulation cluster_properties Physicochemical Properties of this compound cluster_formulation Formulation Development Considerations solubility Solubility (Water: Low, Organic: High) formulation_type Formulation Type Selection (e.g., SC, WG, EC) solubility->formulation_type Influences choice between solid and liquid formulations excipient_selection Excipient Selection (Surfactants, Solvents, Stabilizers) solubility->excipient_selection Need for wetting/dispersing agents logP LogP (Lipophilic) logP->excipient_selection Selection of emulsifiers/solvents bioavailability Bioavailability & Efficacy logP->bioavailability Affects cuticular penetration pKa pKa (Weakly Basic) pKa->formulation_type pH adjustment for stability/solubility melting_point Melting Point (Relatively Low) manufacturing_process Manufacturing Process (Milling, Granulation) melting_point->manufacturing_process Considerations for heat-sensitive processes stability Stability (Hydrolysis, Photolysis) stability->excipient_selection Requirement for UV protectants/antioxidants packaging Packaging & Storage stability->packaging Need for protective packaging density Density density->manufacturing_process Impacts milling and handling formulation_type->bioavailability excipient_selection->bioavailability manufacturing_process->bioavailability packaging->stability

Caption: Logical flow from physicochemical properties of this compound to formulation development strategies.

Conclusion

The physicochemical properties of this compound, including its solubility, lipophilicity, pKa, melting point, and stability, are critical determinants in the design and development of effective and stable insecticidal formulations. A thorough characterization of these parameters using standardized methodologies, such as those provided by the OECD and CIPAC, is essential. The interplay of these properties dictates the choice of formulation type, the selection of appropriate excipients, the design of the manufacturing process, and the requirements for packaging and storage to ensure optimal bioavailability and shelf-life of the final product. This guide provides a foundational resource for scientists and researchers to navigate the complexities of formulating this compound.

References

Initial Investigations into the Insecticidal Spectrum of Spinetoram L: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a second-generation spinosyn insecticide, is a semi-synthetic derivative of the naturally occurring spinosyns J and L, produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1] This guide provides a comprehensive overview of the initial investigations into the insecticidal spectrum of Spinetoram L, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. Spinetoram is comprised of two primary components, spinetoram-J and spinetoram-L, which contribute to its potent and broad-spectrum insecticidal activity.[2] It acts primarily through the disruption of insect nervous system function by targeting nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors.[1]

Data Presentation: Insecticidal Spectrum of Spinetoram

The insecticidal efficacy of Spinetoram has been evaluated against a wide range of economically important insect pests. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Spinetoram against various insect species, providing a quantitative measure of its potency. These values represent the concentration or dose of the insecticide required to cause 50% mortality in a test population under specific laboratory conditions.

Target PestOrderFamilyLife StageBioassay MethodExposure TimeLC50 (95% CI)Reference
Cotton Bollworm (Helicoverpa armigera)LepidopteraNoctuidae2nd Instar LarvaeDiet Incorporation24 h1.30 mg/kg[3]
2nd Instar LarvaeDiet Incorporation72 h0.84 mg/kg[3]
3rd Instar LarvaeNot Specified24 h5.20 ppm[4]
3rd Instar LarvaeNot Specified48 h3.54 ppm[4]
3rd Instar LarvaeNot Specified72 h1.94 ppm[4]
Greenhouse Whitefly (Trialeurodes vaporariorum)HemipteraAleyrodidaeAdultsResidual ContactNot Specified4.593 mg a.i./L[5]
NymphsTopical ApplicationNot Specified15.027 mg a.i./L[5]
EggsTopical ApplicationNot Specified11.73 mg a.i./L[5]
Cowpea Thrips (Megalurothrips usitatus)ThysanopteraThripidaeAdultsLeaf Membrane TubeNot Specified>80% mortality at 0.833 mL/LNot Specified
Red Flour Beetle (Tribolium castaneum)ColeopteraTenebrionidaeNot SpecifiedNot Specified24 h63.7% for A. indica[6]
48 hHigher than 24h[6]
72 h13.3% for A. indica[6]
Target PestOrderFamilyLife StageApplication MethodExposure TimeLD50 (95% CI)Reference
Honey Bee (Apis mellifera)HymenopteraApidaeAdultContact24, 48, or 72 h0.024 µ g/bee Not Specified
AdultOral24, 48, or 72 h0.14 µ g/bee Not Specified

Experimental Protocols

The determination of Spinetoram's insecticidal activity relies on standardized laboratory bioassays. Below are detailed methodologies for commonly employed experiments.

Leaf-Dip Bioassay

This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.

a. Preparation of Test Solutions:

  • Prepare a stock solution of Spinetoram of a known concentration (e.g., 1000 ppm) in an appropriate solvent (e.g., acetone with a small amount of a surfactant like Triton X-100 to ensure even spreading on the leaf surface).

  • Perform serial dilutions of the stock solution with distilled water to obtain a range of desired test concentrations.

  • A control solution should be prepared using the solvent and surfactant at the same concentration as in the test solutions.

b. Bioassay Procedure:

  • Select fresh, untreated host plant leaves of a uniform size.

  • Individually dip each leaf into a test solution for a standardized duration (e.g., 10-30 seconds) with gentle agitation.

  • Allow the treated leaves to air-dry completely under a fume hood.

  • Place each dried leaf in a separate petri dish or ventilated container lined with moistened filter paper to maintain humidity.

  • Introduce a known number of test insects (e.g., 10-20 larvae) of a specific developmental stage onto each treated leaf.

  • Seal the containers and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

  • Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded with a fine brush.

c. Data Analysis:

  • Correct the observed mortality for any mortality in the control group using Abbott's formula.

  • Analyze the dose-response data using probit analysis to calculate the LC50 values and their corresponding 95% confidence intervals.

Diet Incorporation Bioassay

This method is used to evaluate the toxicity of insecticides when ingested by the target pest.

a. Preparation of Treated Diet:

  • Prepare a series of aqueous dilutions of Spinetoram from a stock solution.

  • Prepare the artificial diet for the test insect according to a standard recipe.

  • While the diet is still liquid and has cooled to a temperature that will not degrade the insecticide (typically around 50-60°C), incorporate the Spinetoram dilutions into the diet at a specific ratio (e.g., 1 part insecticide solution to 9 parts diet).

  • A control diet should be prepared by incorporating the solvent and surfactant solution without the insecticide.

  • Dispense a standardized amount of the treated and control diet into individual wells of a multi-well bioassay tray or small containers.

  • Allow the diet to solidify.

b. Bioassay Procedure:

  • Place one test insect of a specific developmental stage (e.g., neonate larva) into each well containing the treated or control diet.

  • Seal the bioassay trays with a breathable film.

  • Maintain the trays under controlled environmental conditions as described for the leaf-dip bioassay.

  • Record mortality at regular intervals.

c. Data Analysis:

  • Analyze the concentration-mortality data using probit analysis to determine the LC50 values and their 95% confidence intervals.

Mandatory Visualization

Signaling Pathway of Spinetoram's Mode of Action

Spinetoram exerts its insecticidal effect by targeting two crucial components of the insect central nervous system: nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors.[1]

Caption: Spinetoram's dual mode of action on insect neurons.

Experimental Workflow for Determining LC50

The following diagram illustrates the general workflow for conducting a bioassay to determine the LC50 of Spinetoram.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase A Prepare Spinetoram Stock Solution B Perform Serial Dilutions A->B D Treat Substrate with Spinetoram Solutions B->D C Prepare Host Plant Material or Artificial Diet C->D E Introduce Test Insects D->E F Incubate under Controlled Conditions E->F G Record Mortality at Specific Timepoints F->G H Correct for Control Mortality (Abbott's Formula) G->H I Perform Probit Analysis H->I J Determine LC50 and 95% Confidence Intervals I->J

Caption: General workflow for an insecticide bioassay.

References

Methodological & Application

Application Note: Quantification of Spinetoram L by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Spinetoram, a second-generation spinosyn insecticide, is a mixture of two active components: Spinetoram J (the major component) and Spinetoram L (the minor component).[1][2] It is widely used in agriculture to control a variety of insect pests.[1][3] Accurate quantification of this compound is crucial for formulation development, quality control, residue analysis, and environmental monitoring. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is applicable to the analysis of technical materials and formulated products.

Principle

The method separates Spinetoram J and this compound from other components in the sample using a C8 or C18 reversed-phase HPLC column. The compounds are then detected by a UV detector at a specific wavelength, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard using an external standard calibration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatograph equipped with a UV detector is required. The following table summarizes the typical instrument setup and chromatographic conditions.

ParameterRecommended Conditions
HPLC System High-Performance Liquid Chromatograph with UV Detector
Column Phenomenex Luna C8(2) 3µm, 150 x 4.6 mm or equivalent[4]
Mobile Phase Acetonitrile:Methanol:Buffer (pH 5.5) (64:16:20 v/v/v)[4]
Buffer: 2g/L Ammonium Acetate in water[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[4]
Column Temperature 25°C[5]
UV Detection 250 nm[4]

2. Preparation of Reagents and Standards

  • Reagents: HPLC grade acetonitrile, methanol, and water are required.[4] Analytical grade ammonium acetate should be used for the buffer preparation.[4]

  • Standard Stock Solution (approx. 430 µg/mL): Accurately weigh about 43 mg of Spinetoram reference standard (with known purity of Spinetoram J and L) into a 100 mL volumetric flask.[4] Add approximately 10 mL of HPLC grade water and swirl to disperse.[4] Add 50 mL of methanol and shake to dissolve.[4] Dilute to the mark with methanol and mix well.[4] Prepare two separate stock solutions for calibration (C1 and C2).[4]

  • Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

3. Sample Preparation

The following are example preparation methods for different sample types. The goal is to achieve a final concentration of Spinetoram of approximately 40 µg/mL.

  • Technical Concentrates (TC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG):

    • Accurately weigh a sufficient amount of sample to contain about 40 mg of Spinetoram into a 100 mL volumetric flask.[4]

    • Add 10.0 mL of purified water and swirl to disperse the sample.[4]

    • Add 50 mL of methanol and shake until the sample is completely dissolved.[4]

    • Dilute to 100.0 mL with methanol.[4]

    • Filter the solution through a 0.45 µm nylon syringe filter before HPLC analysis.[4][6]

  • Dispersible Tablets (DT):

    • Grind at least 5 tablets to a fine powder.[4]

    • Accurately weigh a portion of the ground tablet powder containing about 10 mg of Spinetoram into a 25 mL volumetric flask.[4]

    • Add 2.5 mL of purified water and swirl to disperse.[4]

    • Add 15 mL of methanol and shake to dissolve.[4]

    • Dilute to 25.0 mL with methanol.[4]

    • Filter through a 0.45 µm nylon syringe filter prior to injection.[4][6]

4. System Suitability

Before sample analysis, equilibrate the HPLC system by pumping the mobile phase until a stable baseline is achieved.[4] Make at least three replicate injections of a calibration standard. The system is suitable for analysis if the relative standard deviation (RSD) for the peak areas and retention times is less than 2.0%.

5. Analysis

Inject the prepared sample solutions into the HPLC system. The total amount of Spinetoram is the sum of the weight percentages of Spinetoram J and this compound.[4] The result for each component must be calculated separately before being summed.[4]

Quantitative Data Summary

The following tables summarize the validation parameters for a typical HPLC method for this compound quantification.

Table 1: Linearity

AnalyteConcentration RangeCorrelation Coefficient (r²)
Spinetoram J0.05 - 10 ppm> 0.9998[7]
This compound0.05 - 10 ppm> 0.9998[7]

Table 2: Accuracy (Recovery)

AnalyteMatrixSpiking Level (ppm)Recovery (%)
Spinetoram JLeafy Vegetables186.04 - 98.87[7]
586.04 - 98.87[7]
This compoundLeafy Vegetables186.04 - 98.87[7]
586.04 - 98.87[7]
Spinetoram J & LHoney-82 - 95[8]

Table 3: Precision

AnalyteParameterRSD (%)
Spinetoram J & LIntra-day Precision1.2 - 9.7[9]
Inter-day Precision3.9 - 12.9[9]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLODLOQ
Spinetoram J0.01 ppm[7]0.03 ppm[7]
This compound0.01 ppm[7]0.03 ppm[7]
Spinetoram J (in honey)0.1 - 0.3 µg/kg[8]0.3 - 1.2 µg/kg[8]
This compound (in honey)0.1 - 0.2 µg/kg[8]0.4 - 0.7 µg/kg[8]

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_sample Weigh Sample/ Standard start->weigh_sample dissolve Dissolve in Methanol/Water weigh_sample->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (250 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report end End report->end

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: LC-MS/MS Analysis of Spinetoram Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinetoram is a second-generation spinosyn insecticide used to control a wide range of insect pests on various agricultural crops.[1] It is a mixture of two structurally related neuroactive compounds: 3′-O-ethyl-5,6-dihydro spinosyn J (Spinetoram J) and 3′-O-ethyl spinosyn L (Spinetoram L), typically in a 3:1 ratio.[2][3] Due to its widespread use, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for spinetoram in food commodities to ensure consumer safety.[4][5]

This application note provides a detailed protocol for the quantitative analysis of spinetoram residues in complex crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, selective, and suitable for routine monitoring and regulatory compliance.

Experimental Protocols

Reagents and Materials
  • Standards: Certified reference standards of Spinetoram J and this compound (≥98% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

  • dSPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB).

  • Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 µm), and an LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each spinetoram reference standard and dissolve in 100 mL of methanol to create individual stock solutions. Store at -20°C.[2]

  • Working Standard Solutions (1 µg/mL): Prepare an intermediate mixed working solution by diluting the stock solutions with methanol.

  • Calibration Standards (5–500 ng/mL): Serially dilute the working solution with methanol to prepare a series of calibration standards. For accurate quantification, it is recommended to prepare a parallel set of matrix-matched standards by diluting the working solution in a blank crop extract.[2]

Sample Preparation (QuEChERS Protocol)

The following is a general protocol adaptable to various crops like leafy vegetables, soybeans, and fruits.[1][2]

  • Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute using a vortex mixer or homogenizer.

  • Salting-Out Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the matrix:

    • General Crops (e.g., tomato, pepper): 150 mg MgSO₄ and 50 mg PSA.[6]

    • High Pigment Crops (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.[2]

    • High Fat/Wax Crops (e.g., soybean, cotton): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[2]

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenize 10g Crop Sample Extract 2. Add 10mL Acetonitrile & Shake Sample->Extract Salt 3. Add MgSO4 & NaCl & Shake Extract->Salt Cent1 4. Centrifuge (≥4000 rpm) Salt->Cent1 dSPE 5. dSPE Cleanup of Supernatant (PSA, C18, GCB as needed) Cent1->dSPE Cent2 6. Centrifuge & Filter dSPE->Cent2 LCMS 7. LC-MS/MS Analysis Cent2->LCMS Data 8. Quantify Residues LCMS->Data G cluster_products Product Ions compound This compound (Precursor Ion) m/z 760.5 q1 Q1 Mass Filter compound->q1 q2 Q2 Collision Cell (Fragmentation) q1->q2 quant Quantifier m/z 142.1 q2->quant Collision Energy qual Qualifier m/z 98.1 q2->qual Collision Energy q3 Q3 Mass Filter quant->q3 qual->q3 detector Detector q3->detector

References

Application Note and Protocol: QuEChERS Extraction of Spinetoram L from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction and quantification of Spinetoram L from soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This procedure is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Spinetoram is a broad-spectrum insecticide composed of two active ingredients, Spinosyn J and its synthetic derivative, Spinosyn L.[1][2][3] Accurate determination of its residues in soil is crucial for environmental risk assessment and regulatory compliance. The QuEChERS methodology offers a simple, rapid, and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

This application note details a validated, modified QuEChERS protocol using ethyl acetate for extraction, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The final determination is performed by LC-MS/MS, providing high sensitivity and selectivity for this compound.

Quantitative Data Summary

The following tables summarize the performance of the described method for the determination of Spinetoram (Spinosyn J and Spinosyn L) in soil. The method was validated by analyzing samples spiked at 25, 50, and 100 ng/g.[1]

Table 1: Recovery and Precision of Spinetoram in Soil

AnalyteSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Spinosyn J258912
50937
100946
Spinosyn L25887
50914
100916

Data sourced from Goon et al., 2022.[1]

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Quantification (LOQ) (ng/g)
Spinosyn J7.5
Spinosyn L2.5

Data sourced from Goon et al., 2022.[1]

Experimental Protocol

This protocol is based on the modified QuEChERS method described by Goon et al. (2022).[1]

Materials and Reagents
  • Solvents: Ethyl acetate (pesticide residue grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade)

  • Salts: Anhydrous sodium sulfate (Na₂SO₄), Sodium chloride (NaCl)

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB)

  • Standards: Certified reference standards of Spinosyn J and Spinosyn L

  • Water: Deionized water

  • Equipment: 50 mL centrifuge tubes, vortex mixer, centrifuge, homogenizer (optional, vortexing is preferred for soil), analytical balance, micropipettes.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Spinetoram analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 50, 100, 250, 500, and 1000 ng/mL) by serial dilution of the stock solution with methanol.[1]

  • Fortification Solutions: Prepare spiking solutions at concentrations of 25, 50, and 100 ng/mL from the stock solution for recovery experiments.[1]

Sample Preparation and Extraction
  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of deionized water to the tube and vortex for 1 minute.[1]

  • Add 10 mL of ethyl acetate to the centrifuge tube.[1]

  • Vortex the tube vigorously for 1 minute. For soil matrices, vortexing was found to yield higher recoveries compared to homogenization.[1]

  • Add 5 g of activated Na₂SO₄ and 1 g of NaCl to the tube.[1]

  • Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper ethyl acetate supernatant to a 2 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.[4]

  • The resulting supernatant is the final extract.

LC-MS/MS Analysis
  • Transfer the final extract into an autosampler vial for analysis.

  • Inject the sample into an LC-MS/MS system for the quantification of Spinosyn J and Spinosyn L.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 10g Soil Sample in 50mL Tube add_water Add 10mL Water sample->add_water vortex1 Vortex for 1 min add_water->vortex1 add_etac Add 10mL Ethyl Acetate vortex1->add_etac vortex2 Vortex for 1 min add_etac->vortex2 add_salts Add 5g Na₂SO₄ + 1g NaCl vortex2->add_salts vortex3 Vortex for 1 min add_salts->vortex3 centrifuge1 Centrifuge (≥3000 rcf, 5 min) vortex3->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant dspe_tube d-SPE Tube (PSA, C18, GCB) transfer_supernatant->dspe_tube vortex4 Vortex for 1 min dspe_tube->vortex4 centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex4->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcmsms LC-MS/MS Analysis final_extract->lcmsms

Caption: QuEChERS workflow for this compound extraction from soil.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Performance Metrics extraction_method Extraction Technique recovery Recovery (%) extraction_method->recovery solvent_choice Extraction Solvent solvent_choice->recovery dspe_sorbents d-SPE Sorbent Combination cleanliness Extract Cleanliness dspe_sorbents->cleanliness matrix_effects Soil Matrix Composition matrix_effects->recovery matrix_effects->cleanliness precision Precision (RSD%) recovery->precision sensitivity Sensitivity (LOQ) cleanliness->sensitivity

Caption: Key factors influencing this compound extraction efficiency.

References

Application Notes and Protocols: Leaf-Dip Bioassay for Efficacy Testing of Spinetoram L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a second-generation spinosyn insecticide, is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a mixture of two active components, Spinetoram J and Spinetoram L.[1][2] Spinetoram exhibits broad-spectrum insecticidal activity through both contact and ingestion, targeting a wide range of pests including those in the orders Lepidoptera, Diptera, Thysanoptera, and Coleoptera.[1][3] Its neurotoxic mode of action involves the disruption of nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation of the insect nervous system, paralysis, and subsequent death.[1][3][4][5][6]

This document provides a detailed protocol for conducting a leaf-dip bioassay to evaluate the efficacy of this compound against susceptible insect pests. The leaf-dip method is a standard laboratory technique for assessing the toxicity of insecticides by exposing insects to treated leaf surfaces.[7][8] This protocol is adapted from established methods, including those recommended by the Insecticide Resistance Action Committee (IRAC).[9][10][11][12]

Mode of Action of Spinetoram

Spinetoram's primary mode of action is the allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and GABA receptors in the insect's central nervous system. This dual action disrupts normal nerve function, leading to the observed insecticidal effects.

Spinetoram_Pathway Spinetoram This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR GABAR GABA Receptor (GABAR) Spinetoram->GABAR Neuron Postsynaptic Neuron nAChR->Neuron Binds to allosteric site GABAR->Neuron Modulates activity Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) Neuron->Ion_Influx Hyperexcitation Nerve Hyperexcitation Ion_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Neurological pathway of this compound in insects.

Experimental Protocols

This section outlines the detailed methodology for conducting the leaf-dip bioassay.

Insect Rearing

Consistent and healthy insect populations are crucial for reliable bioassay results.

  • Species Selection: Choose a susceptible target pest species relevant to the intended application of this compound. Common species for testing include Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and Spodoptera frugiperda (fall armyworm).[12][13][14][15]

  • Rearing Conditions: Maintain insect colonies in a controlled environment with stable temperature, humidity, and photoperiod. For many lepidopteran species, a temperature of 25-27°C, relative humidity of 50-65%, and a 16:8 hour (light:dark) photoperiod are suitable.[12][16]

  • Diet: Provide a consistent and nutritious diet. Artificial diets are often preferred for uniformity and year-round availability.[17] For leaf-dip assays, ensure the host plant used for the assay is also suitable for rearing or as a supplementary food source.

Preparation of this compound Solutions

Accurate preparation of test solutions is critical for obtaining reliable dose-response data.

  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as acetone or dimethyl sulfoxide (DMSO).[1]

  • Serial Dilutions: Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.01-0.1% Triton X-100 or Tween-80) to ensure even spreading on the leaf surface.[1][7] The concentration range should be selected to produce a range of mortality from approximately 10% to 90%. Preliminary range-finding tests may be necessary.

  • Control Solutions:

    • Negative Control: Prepare a solution containing only distilled water and the surfactant at the same concentration used for the this compound dilutions.[9][12]

    • Positive Control: A known effective insecticide for the target pest can be used as a positive control to validate the assay. Spinosad is a suitable positive control when testing Spinetoram.

Leaf-Dip Bioassay Procedure

The following workflow is based on the IRAC Susceptibility Test Method.[11]

Leaf_Dip_Workflow A 1. Prepare Serial Dilutions (this compound & Controls) B 2. Select Healthy, Untreated Leaves A->B C 3. Dip Leaves in Test Solutions (10 seconds with gentle agitation) B->C D 4. Air-Dry Treated Leaves C->D E 5. Place Leaves in Petri Dishes (on moistened filter paper) D->E F 6. Introduce Test Insects (e.g., 3rd instar larvae) E->F G 7. Incubate Under Controlled Conditions F->G H 8. Assess Mortality (e.g., after 24, 48, 72 hours) G->H I 9. Data Analysis (Probit Analysis) H->I

Caption: Workflow for the leaf-dip bioassay.

Detailed Steps:

  • Leaf Preparation: Select fresh, undamaged leaves from an unsprayed host plant. Wash the leaves gently with distilled water and allow them to dry completely.

  • Dipping: Using forceps, individually dip each leaf into the appropriate test solution for 10 seconds with gentle agitation.[1][11] Start with the negative control and progress from the lowest to the highest this compound concentration to minimize cross-contamination.

  • Drying: Place the dipped leaves on a clean, non-absorbent surface (e.g., a wire rack) to air-dry for approximately 1-2 hours.[12]

  • Assay Arenas: Place a moistened filter paper in the bottom of a petri dish to maintain leaf turgidity. Place one treated leaf in each petri dish.

  • Insect Infestation: Carefully transfer a known number of test insects (e.g., 10-20 third-instar larvae) onto the leaf surface in each petri dish.[1][12]

  • Incubation: Seal the petri dishes and place them in a controlled environment chamber under the same conditions used for insect rearing.

  • Mortality Assessment: Record the number of dead insects at predetermined time points (e.g., 24, 48, and 72 hours) after infestation.[15] Larvae that are unable to move when prodded gently with a fine brush are considered dead.[12]

Data Analysis

The mortality data should be corrected for any mortality observed in the negative control group using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the lethal concentrations (e.g., LC50, LC90).[7][18][19][20][21]

Abbott's Formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where:

  • n = number of insects

  • T = treated

  • C = control

Data Presentation

The results of the leaf-dip bioassay are typically presented as lethal concentration values. The following table provides examples of reported LC50 values for Spinetoram against various insect pests.

Target PestLife StageLC50 ValueExposure TimeReference
Helicoverpa armigera3rd Instar Larvae1.94 ppm72 hours[13]
Plutella xylostella3rd Instar Larvae0.331%72 hours[15]
Tuta absoluta3rd Instar Larvae0.32 mg/L48 hours[22]
Trialeurodes vaporariorumAdults4.593 mg a.i./L-[23]
Trialeurodes vaporariorumNymphs15.027 mg a.i./L-[23]

Conclusion

The leaf-dip bioassay is a reliable and standardized method for evaluating the efficacy of this compound against a variety of insect pests. Adherence to a detailed protocol, including consistent insect rearing, accurate solution preparation, and appropriate data analysis, is essential for generating high-quality, reproducible results. The data generated from these bioassays are valuable for determining the potency of this compound, understanding its spectrum of activity, and for resistance monitoring programs.

References

Application Note: Determination of Spinetoram L in Honey by LC-Q-TOF/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of Spinetoram L residues in various types of honey. The procedure employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS). This method provides high selectivity and low detection limits, making it suitable for routine monitoring and regulatory compliance testing of honey samples. The described protocol has been validated, demonstrating excellent linearity, precision, and accuracy.

Introduction

Spinetoram is a broad-spectrum insecticide derived from the fermentation of Saccharopolyspora spinosa.[1] It is a mixture of two active components, Spinetoram J and the minor component, this compound.[2][3] Due to its use in agriculture, there is a potential for residues to be present in honey. Therefore, a reliable analytical method is crucial to ensure food safety and monitor compliance with maximum residue limits (MRLs). This document provides a detailed protocol for the extraction and determination of this compound in honey.

Chemical Information

CompoundIUPAC NameMolecular FormulaMolar Mass
This compound(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dioneC43H69NO10760.01 g/mol

Data sourced from PubChem and other chemical databases.[4][]

Experimental Protocol

This protocol is based on the method developed by Ruiz et al. (2020).[6][7]

Reagents and Materials
  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • This compound analytical standard

  • Strata®-X SPE cartridges (or equivalent polymeric sorbent)

  • Honey samples (multifloral, rosemary, heather, etc.)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Weigh 5 g of homogenized honey sample (3 g for heather honey) into a centrifuge tube.

  • Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.

  • Condition a Strata®-X SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the diluted honey solution onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Wash the cartridge with a suitable solvent to remove interferences (specifics may need optimization).

  • Elute the analyte with an appropriate volume of eluting solvent (e.g., acetonitrile or methanol).

  • The eluted sample is then ready for LC-Q-TOF/MS analysis.

LC-Q-TOF/MS Analysis

Liquid Chromatography Conditions

ParameterValue
ColumnKinetex® EVO C18 (or equivalent fused-core column)
Mobile PhaseAcetonitrile and Ammonium formate buffer
Elution ModeIsocratic
Flow RateOptimized for the specific column dimensions
Injection Volume5 µL
Column Temperature40 °C
Run Time4 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]+
Product Ions (m/z)To be determined by direct infusion of the standard
Collision EnergyOptimized for each transition

Method Validation Data

The following tables summarize the validation data for the analytical method.[6][7]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
This compound0.1 - 0.20.4 - 0.7

Table 2: Linearity

AnalyteLinear RangeCorrelation Coefficient (r²)
This compoundLOQ - 400 µg/L> 0.99

Table 3: Recovery and Precision

AnalyteSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)
This compoundLow, Medium, High82 - 95< 9

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Honey Sample dissolve Dissolve in Water sample->dissolve spe Solid-Phase Extraction (SPE) dissolve->spe elute Elution spe->elute extract Final Extract elute->extract lcms LC-Q-TOF/MS Analysis extract->lcms data Data Acquisition and Processing lcms->data results Quantification of this compound data->results

Caption: Workflow for the determination of this compound in honey.

Signaling Pathway Diagram

G spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) spinetoram->nAChR Allosteric modulation GABA Gamma-Aminobutyric Acid (GABA) Receptor spinetoram->GABA Antagonism excitation Continuous Neuronal Excitation nAChR->excitation GABA->excitation Inhibition paralysis Paralysis and Death of Insect excitation->paralysis

Caption: Mode of action of Spinetoram on insect neurons.[1]

Conclusion

The described analytical method utilizing solid-phase extraction and LC-Q-TOF/MS is highly effective for the determination of this compound in honey.[6] The method is sensitive, accurate, and precise, meeting the requirements for regulatory food safety analysis. The provided workflow and validation data demonstrate its suitability for high-throughput laboratory settings.

References

Application Notes and Protocols for the Purification of Spinetoram L using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a highly effective, broad-spectrum insecticide derived from the fermentation of Saccharopolyspora spinosa. It is a mixture of two active components: Spinetoram J and the minor component, Spinetoram L.[1] For various research and development applications, including toxicology studies, analytical standard preparation, and formulation development, the isolation and purification of individual components is essential. This document provides a detailed application note and protocol for the purification of this compound from a mixture using solid-phase extraction (SPE). SPE is a reliable and efficient technique for sample clean-up and fractionation, offering advantages in terms of reduced solvent consumption and simplicity over traditional liquid-liquid extraction.[2]

The protocol herein describes a method utilizing a reversed-phase SPE sorbent. This approach leverages the hydrophobic nature of this compound to achieve separation from more polar impurities and, to some extent, from its sister compound, Spinetoram J. The selection of appropriate solvents for conditioning, washing, and elution is critical for a successful purification.

Experimental Protocols

Materials and Reagents
  • Spinetoram technical grade standard (containing both Spinetoram J and L)

  • SPE Cartridges: Polymeric reversed-phase (e.g., Strata®-X) or C18

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid (optional, for pH adjustment)

  • SPE Vacuum Manifold

  • Collection Vials

  • Analytical balance

  • Vortex mixer

  • pH meter

Protocol for Solid-Phase Extraction of this compound

This protocol is designed for the purification of this compound from a mixture containing Spinetoram J and other impurities.

1. Sample Preparation

  • Accurately weigh a known amount of the Spinetoram technical grade mixture.

  • Dissolve the sample in a minimal amount of methanol to create a concentrated stock solution. The concentration should be optimized based on the capacity of the chosen SPE cartridge.

2. SPE Cartridge Conditioning

  • Place the polymeric or C18 SPE cartridges on the vacuum manifold.

  • Condition the cartridges by passing 3 mL of methanol through the sorbent bed. Ensure the sorbent is fully wetted.

  • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out before sample loading.

3. Sample Loading

  • Load the prepared sample solution onto the conditioned SPE cartridge.

  • Adjust the flow rate to approximately 1-2 mL/min to ensure adequate interaction between the analytes and the sorbent.

4. Washing Step

  • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar impurities. This step may be optimized to maximize the removal of impurities without eluting this compound.

  • A second wash with a slightly stronger solvent mixture (e.g., 60:40 v/v water/methanol) can be employed to start the fractional elution, potentially removing a portion of the more polar Spinetoram J.

5. Elution of this compound

  • Elute the retained this compound from the cartridge using an appropriate volume of a stronger organic solvent. Acetonitrile is a commonly used elution solvent for spinetoram.[1]

  • Begin with a solvent mixture expected to selectively elute this compound. A step-gradient elution can be effective. For example:

    • Fraction 1: Elute with 5 mL of 50% acetonitrile in water.

    • Fraction 2: Elute with 5 mL of 70% acetonitrile in water (this fraction is expected to be enriched in this compound).

    • Fraction 3: Elute with 5 mL of 100% acetonitrile to strip any remaining compounds from the cartridge.

  • Collect each fraction in a separate, labeled collection vial.

6. Post-Elution Processing

  • Evaporate the solvent from the collected fractions under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., methanol or acetonitrile).

7. Analysis

  • Analyze the collected fractions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the purity of this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described SPE protocol. These values are based on typical recovery rates reported for spinosyns in analytical methods.[1][3]

ParameterValueNotes
SPE Sorbent Polymeric Reversed-PhaseProvides good retention and recovery for spinosyns.
Sample Loading Up to 5% of sorbent massHigher loading may decrease resolution.
Recovery of this compound 82% - 95%Dependent on optimization of wash and elution steps.[1][3]
Purity of this compound >95%Achievable with optimized fractional elution.
RSD of Recovery < 9%Indicates good method precision.[3]

Visualizations

Logical Relationship Diagram

cluster_input Input cluster_process Purification Process cluster_output Output spinetoram_mixture Spinetoram Mixture (J and L components) sample_prep Sample Preparation (Dissolution) spinetoram_mixture->sample_prep spe_purification Solid-Phase Extraction (Fractional Elution) sample_prep->spe_purification purified_l Purified this compound spe_purification->purified_l Primary Elution Fraction spinetoram_j_fraction Spinetoram J Fraction spe_purification->spinetoram_j_fraction Early Elution Fraction impurities Impurities spe_purification->impurities Wash Steps

Caption: Logical flow of this compound purification.

Experimental Workflow Diagram

G arrow arrow start Start sample_prep 1. Sample Preparation: Dissolve Spinetoram mixture in Methanol start->sample_prep conditioning 2. SPE Cartridge Conditioning: Methanol followed by Water sample_prep->conditioning loading 3. Sample Loading: Load dissolved sample onto cartridge conditioning->loading wash1 4. Wash Step 1: Remove polar impurities with 70:30 Water/Methanol loading->wash1 wash2 5. Wash Step 2 (Optional): Fractionate with 60:40 Water/Methanol wash1->wash2 elution 6. Fractional Elution: Collect fractions with increasing Acetonitrile concentration wash2->elution analysis 7. Analysis: Assess purity of fractions by HPLC/LC-MS elution->analysis end End analysis->end

References

Application Notes: Determining Sublethal Doses of Spinetoram for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2][3] It is composed of two primary active ingredients, Spinetoram-J and Spinetoram-L.[2][4] This insecticide is highly effective against a wide range of insect pests, including those in the orders Lepidoptera, Diptera, Thysanoptera, and Coleoptera.[4][5] Its neurotoxic mode of action involves the disruption of nicotinic acetylcholine receptors (nAChR) and gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation of the insect nervous system and subsequent paralysis and death.[1][3][4]

The study of sublethal (or non-lethal) doses of insecticides like Spinetoram is critical for a comprehensive understanding of their overall impact on pest populations and non-target organisms.[6][7] While lethal concentrations (e.g., LC50, the concentration that kills 50% of a test population) provide a measure of acute toxicity, sublethal concentrations can induce a variety of physiological and behavioral changes in surviving individuals.[8][9] These effects can include prolonged developmental stages, reduced body weight, decreased fecundity and fertility, and altered enzymatic activities, which have significant implications for pest management strategies, resistance development, and ecological risk assessment.[6][8][10]

These application notes provide protocols and data to guide researchers in determining and utilizing sublethal doses of Spinetoram for biological studies.

Data Presentation: Sublethal Doses and Biological Effects of Spinetoram

The following tables summarize quantitative data from various studies on the sublethal effects of Spinetoram on different insect species. These values are typically determined through laboratory bioassays.

Table 1: Lethal and Sublethal Concentrations of Spinetoram in Various Insect Pests.

Target Insect SpeciesBioassay MethodExposure TimeLC10 (mg L⁻¹)LC20 / LC25 (mg L⁻¹)LC50 (mg L⁻¹)Reference
Tuta absoluta (Tomato Leaf Miner)Leaf Dipping48 h0.060.100.32[6]
Plutella xylostella (Diamondback Moth)Leaf Dipping48 h0.04 (LC10)0.07 (LC25)0.114[7]
Helicoverpa armigera (Cotton Bollworm)Diet Incorporation24 h0.10 (LC8)0.36 (LC20)0.84[8][9]
Helicoverpa punctigera (Native Budworm)Diet Incorporation-0.01 (Lowest dose tested)->0.2[11][12]

Table 2: Observed Sublethal Effects of Spinetoram on Various Insect Pests.

Target Insect SpeciesSublethal Dose(s)Observed Biological EffectsReference
Tuta absolutaLC10, LC20Extended larval/pupal duration, decreased pupal weight, reduced pupation and eclosion rates, decreased fecundity and egg-hatching rate.[6][6]
Plutella xylostellaLC10, LC25Significant reduction in pupation rate, pupal weight, and adult emergence. Lower fecundity in the subsequent (F1) generation.[7][7]
Helicoverpa armigeraLC8, LC20Arrested larval development, significant decrease in larval weight, reduced pupation ratio, pupal weight, emergence ratio, and adult fecundity.[8][9][8][9]
Spodoptera frugiperda (Fall Armyworm)Sublethal concentrationsIncreased developmental time, reduced larval body weight, and post-exposure effects on pupal weight.[10][10]
Helicoverpa punctigera0.01 mg L⁻¹Significantly smaller larvae, higher metabolic rate, and increased water loss compared to the control group.[11][12][11][12]
Non-target Honeybees (Apis mellifera)0.0017 µ g/larva Dysregulation of tryptophan metabolism, which is crucial for development and memory.[13][13]

Experimental Protocols

Protocol 1: Determination of Acute Toxicity (LC50) and Sublethal Doses (e.g., LC10, LC20) Using a Diet Incorporation Bioassay

This protocol outlines the steps to determine the lethal and sublethal concentrations of Spinetoram for a target insect species using an artificial diet incorporation method.

1. Materials and Reagents

  • Spinetoram technical grade (e.g., 85.8% purity) or a commercial formulation.[8]

  • Solvent for Spinetoram (e.g., acetone or water, depending on formulation).

  • Artificial diet specific to the target insect.

  • Rearing containers (e.g., Petri dishes, multi-well plates, or plastic cups).[11]

  • Fine camel-hair brush for handling larvae.

  • Micropipettes.

  • Environmental chamber or incubator with controlled temperature, humidity, and photoperiod (e.g., 27±1 °C, 75±10% RH, 14:10 L:D photoperiod).[8]

  • Probit analysis software (e.g., Polo-Plus, R, or SAS).[14]

2. Insect Rearing

  • Maintain a healthy, multi-generational colony of the target insect species under controlled laboratory conditions to ensure a consistent supply of test subjects.

  • For the bioassay, use larvae of a specific instar (e.g., late second or early third instar) to ensure uniformity.[6][8]

3. Preparation of Spinetoram Concentrations

  • Prepare a stock solution of Spinetoram in the chosen solvent.

  • Create a series of serial dilutions to produce a range of at least 5-6 test concentrations. The concentration range should be chosen based on preliminary range-finding tests to cause mortality between 10% and 90%.

  • For example, for Tuta absoluta, concentrations could range from 0.1 to 3.2 mg L⁻¹.[6]

  • Prepare a control solution containing only the solvent.

4. Bioassay Procedure

  • Prepare the artificial diet according to its standard protocol. While the diet is still liquid and has cooled to a suitable temperature, add the prepared Spinetoram dilutions. Mix thoroughly to ensure a homogenous concentration.

  • Pour the treated diet into the rearing containers (e.g., 10 g of diet per cup).[11] Also, prepare control containers with the diet containing only the solvent.

  • Allow the diet to solidify.

  • Using a fine brush, carefully transfer one larva of the desired instar into each container.

  • Use a sufficient number of insects for each concentration and the control group (e.g., 15-30 individuals per concentration, with 3-5 replications).[11]

  • Place the containers in the environmental chamber under controlled conditions.

5. Data Collection and Analysis

  • Assess larval mortality at specific time points, typically 24, 48, and 72 hours after initial exposure.[6][7][8] Larvae are considered dead if they do not move when prodded with a brush.

  • Record the number of dead larvae for each concentration and the control.

  • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

  • Use probit analysis to calculate the LC50 value and its 95% confidence limits. The analysis will also allow for the determination of other lethal concentrations, such as LC10, LC20, or LC90, which can be defined as the sublethal doses for subsequent biological studies.[14]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data & Analysis cluster_followup Phase 4: Biological Studies rearing Insect Rearing (Synchronized Age) prep_diets Create Serial Dilutions & Mix with Diet rearing->prep_diets prep_stock Prepare Spinetoram Stock Solution prep_stock->prep_diets transfer Transfer Larvae to Treated Diet prep_diets->transfer incubation Incubate Under Controlled Conditions transfer->incubation collect_data Record Mortality (e.g., 24, 48, 72h) incubation->collect_data probit Probit Analysis collect_data->probit determine_lc Determine LC50 & Sublethal Doses (LCx) probit->determine_lc bio_studies Use Sublethal Doses for Further Experiments (e.g., Fecundity, Development) determine_lc->bio_studies G cluster_neuron Postsynaptic Membrane cluster_effects Cellular & Systemic Effects spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) spinetoram->nAChR Allosteric Modulation GABA GABA-gated Chloride Channel spinetoram->GABA Antagonistic Action disruption Disruption of Normal Ion Flow nAChR->disruption GABA->disruption hyper Continuous Nerve Excitation (Hyperexcitation) disruption->hyper paralysis Paralysis & Death hyper->paralysis

References

Application Note & Protocol: Field Trial Design for Assessing Spinetoram Persistence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] The active ingredient is a mixture of two components, spinetoram-J and spinetoram-L, typically in a 3:1 ratio.[3][4] This document focuses on designing a field trial to assess the environmental persistence of Spinetoram, with a particular emphasis on the Spinetoram-L component.

Spinetoram provides broad-spectrum control of insect pests through both contact and ingestion.[2][5] Its neurotoxic mode of action involves the disruption of the nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors in the insect's nervous system, leading to paralysis and death.[2][5][6] Given its widespread agricultural use, understanding its persistence—defined by its half-life (DT50) in various environmental matrices—is critical for environmental risk assessment and establishing safe pre-harvest intervals (PHIs).

This document provides detailed protocols for designing and executing a field trial to generate robust data on the dissipation of Spinetoram in soil and on plant surfaces.

2.0 Spinetoram's Mechanism of Action on Insect Neurons

Spinetoram uniquely targets the insect's nervous system. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation and leading to the continuous, uncontrolled firing of neurons.[1][6][7] Concurrently, it affects GABA-gated chloride channels, further contributing to neuronal hyperexcitation.[2][8] This dual disruption results in rapid muscle contractions, paralysis, and eventual insect mortality.[5]

Spinetoram_MoA Spinetoram Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PreNeuron Action Potential Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Ions1 Na+ / Ca2+ Influx nAChR->Ions1 GABAR GABA Receptor Ions2 Inhibition of Cl- Influx GABAR->Ions2 Effect Continuous Nerve Excitation & Paralysis Spinetoram Spinetoram Spinetoram->nAChR Binds & Activates Spinetoram->GABAR Binds & Modulates Ions1->Effect Ions2->Effect

Spinetoram's dual action on insect neuronal receptors.

3.0 Field Trial Design and Execution Protocol

This protocol outlines the steps for a robust field trial to study the dissipation of Spinetoram under typical agricultural conditions.

3.1. Objective To determine the rate of dissipation and calculate the field half-life (DT50) of Spinetoram L and its major metabolites on a selected crop and in the underlying soil.

3.2. Experimental Site and Plot Design

  • Site Selection: Choose a site with uniform soil type, topography, and no history of spinosyn-class pesticide use in the past three years. The site should be representative of a typical cultivation area for the chosen crop.

  • Plot Layout: Employ a Randomized Complete Block (RCB) design with a minimum of four replications.[9] Each block should contain treated plots and at least one untreated control plot.

  • Plot Size: Plots should be of sufficient size (e.g., 5m x 5m) to allow for multiple sampling events without edge effects and to accommodate spray equipment.[10] A buffer zone of at least 2 meters should separate plots to prevent cross-contamination from spray drift.

3.3. Spinetoram Application

  • Formulation: Use a commercial formulation of Spinetoram, such as a Suspension Concentrate (SC) or Water-Dispersible Granule (WG).[11] Record the product name and batch number.

  • Application Rate: Apply Spinetoram at the manufacturer's maximum recommended label rate for the selected crop to represent a worst-case scenario for residue persistence.

  • Application Method: Use a calibrated backpack sprayer or tractor-mounted boom sprayer to ensure uniform coverage. The application should mimic standard agricultural practices. Record the spray volume, pressure, and nozzle type.

  • Timing: Apply the treatment at the appropriate crop growth stage as specified on the product label.

3.4. Sampling Protocol

  • Matrices: Collect samples from both the target crop (e.g., leaves, fruits) and the soil.

  • Sampling Schedule: Collect initial samples immediately after the spray has dried (Day 0). Subsequent samples should be collected at scheduled intervals, such as 1, 3, 5, 7, 10, 14, 21, and 28 days after application.[10][12]

  • Crop Sampling: From each plot, collect a representative composite sample (e.g., 20 leaves or 1 kg of fruit) by randomly selecting from different plants. Avoid sampling from the outer rows to minimize edge effects.

  • Soil Sampling: From each plot, collect a composite soil sample consisting of 15-20 cores taken from the top 10-15 cm of soil.

  • Sample Handling: Place samples in labeled, sealed polyethylene bags. Transport them in coolers with ice packs to a laboratory and store frozen at -20°C until analysis to prevent degradation.[13]

3.5. Experimental Workflow Diagram

Field_Trial_Workflow Field Trial & Analysis Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Site 1. Site Selection & Plot Design (RCB) App 2. Spinetoram Application Site->App Samp 3. Timed Sampling (Crop & Soil) App->Samp Store 4. Sample Storage (-20°C) Samp->Store Ext 5. Sample Extraction (QuEChERS) Store->Ext Clean 6. Dispersive SPE Cleanup Ext->Clean Analysis 7. LC-MS/MS Quantification Clean->Analysis Proc 8. Data Processing Analysis->Proc Calc 9. Half-Life (DT50) Calculation Proc->Calc Report 10. Final Report Calc->Report

Workflow for Spinetoram persistence field trial.

4.0 Analytical Protocol: Residue Analysis

4.1. Principle This protocol uses the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]

4.2. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Homogenize a representative subsample (e.g., 10-15 g) of the crop or soil sample.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid, if needed for pH adjustment).[15]

  • Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl), to induce liquid-liquid partitioning.[15]

  • Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing Spinetoram.

4.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile extract to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like lipids.[12][16] Graphitized carbon black (GCB) may be added for samples with high pigment content, but should be used with caution as it can adsorb planar analytes.[16]

  • Vortex the tube for 30 seconds and centrifuge. The cleaned supernatant is ready for analysis.

4.4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18) is commonly used.[16]

  • Mobile Phase: A gradient of methanol and water, both containing a modifier like ammonium acetate or formic acid to improve ionization.[16]

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. At least two parent-to-daughter ion transitions should be monitored for each analyte (one for quantification, one for confirmation).[4]

  • Quantification: Create a matrix-matched calibration curve to compensate for matrix effects and ensure accurate quantification. The Limit of Quantification (LOQ) should be validated and be sufficiently low (e.g., <0.01 mg/kg).[14]

5.0 Data Presentation and Interpretation

5.1. Degradation Kinetics The dissipation of Spinetoram in the environment typically follows first-order kinetics.[13][14][17] The half-life (DT50) is calculated using the formula:

DT₅₀ = ln(2) / k

where 'k' is the dissipation rate constant, determined from the slope of the linear regression of the natural log of the residue concentration versus time.[18][19]

5.2. Summary of Spinetoram Persistence Data The following table summarizes published half-life (DT50) values for Spinetoram in various matrices. This data provides a baseline for expected results.

MatrixCrop/SystemHalf-Life (DT50) in DaysReference(s)
Soil Rice Paddy6.8[20]
Cabbage Field (seed pelleting)2.82[21]
Water Rice Paddy0.35[20]
Plant Foliage Grape Leaves2.8[20]
Cabbage Leaves3.57[21]
Tea Leaves0.70[20]
Fruits/Vegetables Cauliflower4.85[20]
Grapes4.3[20]
Pear2.17[13]
Tomato2.6[14]
Green Onion1.2[20]
Other Rice Straw1.1[20]

Note: Persistence is highly dependent on environmental factors such as temperature, sunlight (photolysis), soil type, and microbial activity.[21][22] Spinetoram-L tends to degrade slightly faster than Spinetoram-J in soil.[7]

References

Application Notes and Protocols for Studying Spinetoram's Effects on Insect Detoxifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Spinetoram is a second-generation spinosyn insecticide derived from the soil bacterium Saccharopolyspora spinosa.[1] It functions as a neurotoxin by disrupting nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors in the insect nervous system, leading to paralysis and death.[2][3] The development of resistance to insecticides is a major challenge in pest management.[4] One of the primary mechanisms of resistance is enhanced metabolic detoxification, mediated by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs).[4][5][6] Understanding how Spinetoram affects these enzymes is crucial for managing resistance and developing sustainable pest control strategies.

These application notes provide detailed protocols for researchers to assess the sublethal effects of Spinetoram on the activity of key detoxifying enzymes in insects.

Principle The protocol involves exposing a target insect population to sublethal concentrations of Spinetoram. Following exposure, insects are collected, and crude enzyme extracts are prepared. The total protein content of these extracts is quantified to normalize enzyme activity. Finally, the specific activities of GSTs, CarEs, and P450s are determined using spectrophotometric assays. Comparing the enzyme activities of Spinetoram-treated insects to an untreated control group reveals the insecticide's impact on these detoxification pathways.

Experimental Workflow

A generalized workflow for the study is presented below. This process ensures a systematic approach from insect treatment to final data analysis.

G cluster_prep Phase 1: Preparation & Exposure cluster_biochem Phase 2: Biochemical Analysis cluster_analysis Phase 3: Data Interpretation rearing Insect Rearing exposure Spinetoram Exposure (Sublethal Doses) rearing->exposure control Control Group (No Exposure) rearing->control homogenization Sample Homogenization exposure->homogenization control->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Source) centrifugation->supernatant protein_assay Protein Quantification (Bradford Assay) supernatant->protein_assay enzyme_assays Detoxifying Enzyme Assays (GST, CarE, P450) supernatant->enzyme_assays data_analysis Calculate Specific Activity protein_assay->data_analysis enzyme_assays->data_analysis comparison Compare Treated vs. Control data_analysis->comparison conclusion Draw Conclusions comparison->conclusion G General Insecticide Detoxification Pathway cluster_cell Insect Cell cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation xenobiotic Spinetoram (Lipophilic) P450 Cytochrome P450s (CYPs) xenobiotic->P450 Oxidation, Hydroxylation metabolite1 Oxidized Metabolite P450->metabolite1 GST Glutathione S-Transferases (GSTs) metabolite2 Conjugated Metabolite (Water-soluble) GST->metabolite2 CarE Carboxylesterases (CarEs) CarE->metabolite2 metabolite1->GST Conjugation metabolite1->CarE Conjugation excretion Excretion metabolite2->excretion

References

Application Notes and Protocols for Spinetoram L in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spinetoram L

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is a mixture of two active ingredients, spinetoram-J and spinetoram-L, which provide broad-spectrum control of various insect pests, particularly Lepidoptera (moths and butterflies), Thysanoptera (thrips), and some Diptera (flies).[2][3] Spinetoram acts primarily on the insect nervous system, offering a unique mode of action that makes it a valuable tool in Integrated Pest Management (IPM) and insecticide resistance management (IRM) programs.[1][4] It exhibits both contact and ingestion activity.[2]

Mode of Action

Spinetoram has a complex mode of action, primarily targeting the insect's nervous system through two distinct mechanisms:

  • Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation: Spinetoram binds to a unique site on the nicotinic acetylcholine receptor (nAChR), distinct from the binding site of neonicotinoids.[2][5] This allosteric modulation leads to the prolonged activation of the receptor, causing hyperexcitation of the nervous system, involuntary muscle contractions, tremors, and eventual paralysis.[6][7] The α6 subunit of the nAChR has been identified as a key target for spinosyns.[2]

  • GABA Receptor Allosteric Modulation: Spinetoram also affects γ-aminobutyric acid (GABA) receptors.[3] GABA is the primary inhibitory neurotransmitter in insects. By modulating the GABA receptor, spinetoram disrupts the normal inhibitory signals, contributing to the overall neurotoxic effect and leading to hyperexcitation.[5][8]

This dual mode of action contributes to its high efficacy and can help to delay the development of resistance.[4]

cluster_Spinetoram This compound cluster_Neuron Insect Neuron cluster_Effects Downstream Effects Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (α6 subunit) Spinetoram->nAChR Allosteric Modulation GABA_R GABA Receptor Spinetoram->GABA_R Allosteric Modulation Ion_Flux Prolonged Cation Influx (Na+, Ca2+) nAChR->Ion_Flux Hyperexcitation Neuronal Hyperexcitation GABA_R->Hyperexcitation Disruption of Inhibitory Signal Depolarization Continuous Membrane Depolarization Ion_Flux->Depolarization Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound's dual mode of action on insect neurons.

Efficacy Data

The efficacy of this compound has been demonstrated against a range of economically important pests in various crops. The following tables summarize key performance data from field and laboratory studies.

Table 1: Efficacy of this compound Against Thrips Species

CropPest SpeciesApplication Rate (g a.i./ha)Efficacy (% Reduction or Pest Count)Reference(s)
CottonFrankliniella fusca (Tobacco Thrips)13.0 - 26.0Provided control comparable to commercial standards.[9][10]
CottonThrips tabaci (Onion Thrips)3680.99% reduction over control.[11]
CottonThrips tabaci (Onion Thrips)4581.65% reduction over control.[11]
GrapesThrips spp.300Significant reduction in thrips population.[1]
GrapesThrips spp.375Significant reduction in thrips population.[1]
CowpeaMegalurothrips usitatus750 mL/ha (60 g/L formulation)>80% mortality in 66.98% of tested populations.[4][12]

Table 2: Efficacy of this compound Against Lepidopteran Species

CropPest SpeciesApplication Rate (g a.i./ha)Efficacy (% Reduction or Pest Count)Reference(s)
CabbagePlutella xylostella (Diamondback Moth)45 - 60>80% larval population reduction.[13]
CabbagePieris rapae (Cabbage White Butterfly)45 - 60>80% larval population reduction.[13]
TomatoTuta absoluta (Tomato Leaf Miner)LC₅₀ = 0.32 mg/L (lab study)High efficacy observed.[4]
Pome FruitCydia pomonella (Codling Moth)-Excellent control of 1st and 2nd generations.[14][15]
SoybeanSpodoptera litura30Lowest larval population observed.[9]
EucalyptusStrepsicrates semicanella12Reduced severity from 58% to 2.8% at 30 DAT.[16]
AcaciaSpodoptera exigua0.12% solution100% effectiveness at 15 DAT.[16]

Experimental Protocols

Laboratory Bioassay for Insecticide Efficacy (Leaf-Dip Method)

This protocol is adapted for determining the susceptibility of pests like thrips and lepidopteran larvae to this compound.

Materials:

  • This compound formulation (e.g., Radiant® SC)

  • Distilled water

  • Triton X-100 or similar surfactant (0.1%)

  • Host plant leaves (e.g., cotton, cabbage, tomato)

  • Petri dishes or ventilated containers

  • Filter paper

  • Fine-tipped paintbrush

  • Beakers and graduated cylinders

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to result in mortality between 10% and 90%.[10][17]

    • Include a control treatment with distilled water and surfactant only.

  • Leaf Disc Preparation:

    • Excise leaf discs from unsprayed, healthy host plants. The size should be appropriate for the test container.

  • Treatment Application:

    • Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.[10]

    • Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for 1-2 hours.

  • Insect Infestation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in each dish.

    • Using a fine-tipped paintbrush, carefully transfer a known number of test insects (e.g., 10-20 adult thrips or second-instar larvae) onto each leaf disc.[4][17]

  • Incubation:

    • Seal the Petri dishes with lids or Parafilm (with ventilation holes).

    • Incubate the bioassay units at a constant temperature and photoperiod (e.g., 25 ± 2°C, 16:8 L:D).[4]

  • Data Collection:

    • Assess insect mortality at 24, 48, and 72 hours after infestation.[4] Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Perform probit or logit analysis to calculate the LC₅₀ and LC₉₀ values with their 95% confidence intervals.[9][17]

A Prepare this compound Serial Dilutions B Dip Leaf Discs in Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Test Insects D->E F Incubate at Controlled Conditions E->F G Assess Mortality (24, 48, 72h) F->G H Probit/Logit Analysis (Calculate LC50) G->H

Caption: Workflow for a laboratory leaf-dip bioassay.
Field Efficacy Trial Protocol

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound under real-world conditions.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates.[15]

  • Plot Size: Appropriate for the crop and application equipment, ensuring a buffer zone between plots to minimize spray drift.

  • Treatments: Include a range of this compound application rates, a standard commercial insecticide for comparison, and an untreated control.[9]

Procedure:

  • Site Selection and Preparation:

    • Choose a field with a known history of the target pest infestation.

    • Ensure uniform crop stand and cultural practices across all plots.[14]

  • Pre-Treatment Assessment:

    • Conduct a baseline pest population assessment 1-3 days before the first application to ensure a uniform pest distribution.

  • Application of Treatments:

    • Calibrate spray equipment to deliver a precise volume of spray solution per unit area (e.g., L/ha).

    • Apply treatments when environmental conditions are suitable (e.g., low wind speed) to ensure uniform coverage and minimize drift.

    • The timing of application should be based on pest scouting and economic thresholds.[14]

  • Post-Treatment Assessments:

    • Conduct pest population counts and/or crop damage assessments at regular intervals after application (e.g., 3, 7, and 14 days after treatment).[9]

    • For thrips, this may involve whole plant washes or counts on a specific number of leaves per plant.[9]

    • For lepidopteran larvae, this involves counting the number of larvae per plant or per unit area and assessing the percentage of damaged fruit or foliage.[9]

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare treatment efficacies.[9]

Resistance Management

The repeated use of any insecticide can lead to the development of resistance in pest populations. A robust resistance management strategy is crucial to maintain the long-term efficacy of this compound.

Key Strategies:

  • Rotation of Modes of Action: Avoid the sequential application of insecticides from the same IRAC group (Group 5 for spinosyns).[1] Rotate this compound with insecticides from different IRAC groups.

  • Application Window: Use this compound within a specific "window" during the crop season to limit the number of consecutive pest generations exposed to it.

  • Use of Economic Thresholds: Apply this compound only when pest populations reach established economic thresholds to avoid unnecessary applications.

  • Integration of Non-Chemical Control Methods: Incorporate cultural, biological, and mechanical control methods into the overall IPM program to reduce reliance on insecticides.

A Monitor Pest Population B Pest Population > Economic Threshold? A->B C Apply this compound (IRAC Group 5) B->C Yes F No Action Needed B->F No D Rotate to Insecticide with Different Mode of Action (e.g., IRAC Group 3A, 28) C->D Next Application Window E Continue Monitoring C->E D->E E->A

Caption: Logic for this compound use in a resistance management program.
Protocol for Resistance Monitoring

Regular monitoring of pest populations for changes in susceptibility to this compound is essential.

Procedure:

  • Population Sampling: Collect a sufficient number of individuals of the target pest from the field population .

  • Laboratory Bioassay:

    • Conduct a dose-response bioassay using the leaf-dip method described in section 4.1.

    • Include a known susceptible population as a reference.

  • Diagnostic Concentration Bioassay:

    • A quicker method involves using a single diagnostic concentration that is expected to kill a high percentage (e.g., 99%) of a susceptible population.

    • Expose a sample of the field population to this diagnostic concentration. Survival of a significant portion of the population indicates potential resistance. For Thrips palmi, a G275E mutation in the α6 subunit of the nAChR has been linked to resistance, and molecular diagnostics can be used to monitor the frequency of this mutation.[18]

  • Data Interpretation:

    • Calculate the resistance ratio (RR) by dividing the LC₅₀ of the field population by the LC₅₀ of the susceptible reference population. An RR value significantly greater than 1 indicates resistance.

Impact on Non-Target Organisms

While this compound is considered to have a favorable environmental profile, it is not without effects on non-target organisms.

Table 3: Impact of this compound on Selected Non-Target Arthropods

OrganismSpeciesFindingReference(s)
Predatory MiteAmblyseius swirskiiHigh mortality observed in laboratory studies.[19][20]
Predatory MitePhytoseiulus persimilisHigh mortality observed in laboratory studies.[19][21]
Parasitoid WaspAphelinus maliSignificantly lower populations in spinetoram-treated orchards.[11]
Coccinellids(Lady beetles)No adverse effects on populations observed in grape field trials.[1]

Tank Mixing and Compatibility

Tank mixing this compound with other pesticides can save time and broaden the spectrum of control. However, physical and chemical compatibility must be confirmed.

Protocol for Jar Test for Physical Compatibility

This test should be performed before mixing products in the spray tank.

Materials:

  • A clear glass jar with a lid (e.g., 1-liter capacity)

  • Water from the same source as will be used for spraying

  • The this compound formulation and other products to be tank-mixed

  • Pipettes or measuring spoons

Procedure:

  • Fill the jar halfway with water.

  • Add the components in the correct mixing order (generally, wettable powders and water-dispersible granules first, followed by liquid flowables, emulsifiable concentrates, and finally adjuvants).[22][23]

  • Add the proportionate amount of each product to the jar.

  • Cap the jar and shake it vigorously for 15-30 seconds.

  • Let the mixture stand for at least 30 minutes and observe for any signs of incompatibility, such as separation, precipitation, clumping, or gel formation.[22][23]

  • If any of these signs appear, the products are not physically compatible and should not be tank-mixed.

Disclaimer: This document is intended for informational purposes for a scientific audience. Always refer to the product label for specific application rates, pre-harvest intervals, and safety precautions. The information provided here does not supersede label instructions.

References

Application Notes and Protocols for the Analysis of Spinetoram J and Spinetoram L

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinetoram is a second-generation, semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is composed of two primary active ingredients: Spinetoram J and Spinetoram L, typically present in an approximate 3:1 ratio.[2][3] This insecticide is effective against a broad spectrum of pests, including lepidopteran larvae, leafminers, and thrips.[2][4] Its mode of action involves the disruption of the insect nervous system by targeting nicotinic acetylcholine receptors (nAChR) and gamma-aminobutyric acid (GABA) receptors, leading to paralysis and eventual death of the insect.[2][4][5] Due to its widespread use in agriculture, robust and sensitive analytical methods are crucial for monitoring its residues in various matrices to ensure food safety and environmental compliance.

These application notes provide detailed protocols for the extraction and quantification of Spinetoram J and this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and effective analytical technique.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the analysis of Spinetoram J and L in different matrices.

Table 1: Method Performance in Food and Environmental Matrices

MatrixMethodAnalyteLODLOQRecovery (%)Precision (%RSD)Reference
Honey LC-Q-TOF/MSSpinetoram J0.1-0.3 µg/kg0.3-1.2 µg/kg82-95%< 9%[6][7]
This compound0.1-0.2 µg/kg0.4-0.7 µg/kg82-95%< 9%[6][7]
Bee Pollen LC-MSSpinetoram J & L-< 11 µg/kg83-92%< 9%[8]
Livestock Tissues LC-MS/MSSpinetoram J & L0.002 mg/kg0.01 mg/kg81.9-106.4%-[9]
Soybean & Cotton LC-MS/MSSpinetoram J & L--> 85%-[10][11]
Various Plant & Animal Foods UHPLC-MS/MSSpinetoram J-0.375 µg/kg80.1-111.3%1.2-12.9%[12]
This compound-0.125 µg/kg80.1-111.3%1.2-12.9%[12]

Experimental Protocols

Protocol 1: Analysis of Spinetoram in Honey using SPE and LC-Q-TOF/MS

This protocol is based on the methodology developed for determining Spinetoram residues in honey.[6][7]

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube.

  • Dissolution: Add 20 mL of ultrapure water and vortex until the honey is completely dissolved.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the dissolved honey sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Elution: Elute the analytes (Spinetoram J and L) with 10 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF/MS).

  • Column: A fused-core C18 column (e.g., Kinetex® EVO C18).[6][7]

  • Mobile Phase: An isocratic elution using a mixture of acetonitrile and 10 mM ammonium formate solution.[6][7]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS/MS Parameters: Optimize precursor and product ions for Spinetoram J and this compound using a standard solution. Common transitions can be monitored.

Protocol 2: Analysis of Spinetoram in Plant Matrices (e.g., Soybean) using QuEChERS and LC-MS/MS

This protocol is a generalized method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[10][11][13]

1. Sample Preparation and QuEChERS Extraction

  • Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate.[10][11] Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent mixture (e.g., primary secondary amine (PSA) and C18).[9][10] Vortex for 30 seconds and centrifuge.

  • Final Preparation: Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.[10] Monitor at least two transitions for each analyte for quantification and confirmation.

Visualizations

Spinetoram's Mode of Action

Spinetoram acts on the insect's nervous system by allosterically modulating nicotinic acetylcholine receptors (nAChRs) and affecting γ-aminobutyric acid (GABA) receptors.[4][5][14] This dual action leads to the hyperexcitation of neurons, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.

G Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric Modulation GABA_R GABA Receptor Spinetoram->GABA_R Affects Neuron Postsynaptic Neuron nAChR->Neuron GABA_R->Neuron Excitation Continuous Nerve Activation / Excitation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Caption: Spinetoram's neurological mode of action in insects.

General Experimental Workflow for Spinetoram Analysis

The workflow for analyzing Spinetoram residues typically involves sample collection, extraction, cleanup to remove matrix interferences, and instrumental analysis for quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., Honey, Crop) Extraction 2. Solvent Extraction (Acetonitrile or Ethyl Acetate) Sample->Extraction Cleanup 3. Cleanup (SPE or dSPE/QuEChERS) Extraction->Cleanup LCMS 4. LC-MS/MS Analysis (Quantification & Confirmation) Cleanup->LCMS Data 5. Data Processing & Reporting LCMS->Data

Caption: General workflow for Spinetoram residue analysis.

References

Application Notes: Utilizing Spinetoram in Insect Carbohydrate Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, is a potent neurotoxin used for pest management.[1] Its primary mode of action involves the disruption of nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors in the insect nervous system, leading to excitation, paralysis, and eventual death.[2][3] Beyond its immediate neurotoxic effects, Spinetoram serves as a valuable chemical tool for researchers investigating the intricate connections between neural activity and energy metabolism in insects. Exposing insects to Spinetoram induces a state of physiological stress that significantly impacts carbohydrate metabolism, providing a model to study metabolic regulation under duress.

Mechanism of Action and Physiological Impact

Spinetoram's binding to nAChRs causes prolonged activation of these receptors, leading to an uncontrolled influx of ions and depolarization of neurons.[4][5] This hyperexcitation of the central nervous system results in involuntary muscle contractions, tremors, and ultimately, paralysis.[6] These physiological responses place a high demand on the insect's energy reserves, triggering significant changes in carbohydrate metabolism to fuel the heightened neuromuscular activity.

Effects on Carbohydrate Metabolism

Studies have demonstrated that Spinetoram has a profound effect on key components of insect carbohydrate metabolism:

  • Glycogen Depletion: Glycogen, the primary energy storage polysaccharide in insects, is significantly depleted following Spinetoram exposure. In Spodoptera littoralis, for instance, glycogen content decreased by as much as 34.9%.[7][8] This reduction is likely a direct consequence of the insect mobilizing its stored energy to cope with the insecticide-induced stress.

  • Trehalose Utilization: Trehalose is the main circulating sugar in the hemolymph of most insects, and its breakdown provides a ready source of glucose for energy. Spinetoram treatment has been shown to increase the activity of trehalase, the enzyme responsible for hydrolyzing trehalose, by up to 22.8% in S. littoralis.[7][8] This indicates an accelerated breakdown of trehalose to meet the immediate energy demands of the stressed insect. Transcriptome analyses in other insects have also pointed to the altered expression of genes involved in trehalose metabolism, such as trehalase and trehalose phosphate synthase, in response to insecticide exposure.[9]

  • Inhibition of Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a key enzyme in anaerobic glycolysis. Interestingly, Spinetoram has been observed to inhibit LDH activity, with reductions of up to 55.7% reported.[7][8] This inhibition may disrupt the insect's ability to generate energy under anaerobic conditions, which could be crucial during periods of intense muscle activity.

  • Reduced Amylase Activity: In non-target insects like bumblebees, sublethal exposure to Spinetoram has been shown to significantly decrease the activity of gut amylase, an important digestive enzyme for breaking down starches.[10] This could impair nutrient uptake and overall energy acquisition.

  • Increased Metabolic Rate: Non-lethal doses of Spinetoram have been found to increase the metabolic rate of insects. For example, exposed caterpillars exhibited a significantly higher rate of carbon dioxide release, indicating increased energy consumption to counteract the toxic effects of the insecticide.[11]

Data Presentation: Quantitative Effects of Spinetoram on Insect Metabolism

ParameterInsect SpeciesEffectQuantitative ChangeReference
Glycogen ContentSpodoptera littoralisDecrease-21.9% to -34.9%[7]
Trehalase ActivitySpodoptera littoralisIncrease+22.8%[7]
Lactate Dehydrogenase (LDH) ActivitySpodoptera littoralisDecrease-46.59% to -55.75%[7]
Acetylcholinesterase (AChE) ActivitySpodoptera littoralisIncrease+18.7%[7][8]
Glutathione S-transferase (GST) ActivitySpodoptera littoralisDecrease-14.28% to -18.13%[7]
Amylase ActivityBombus terrestrisDecreaseSignificant reduction[10]
Metabolic Rate (V̇CO₂)Helicoverpa punctigeraIncreaseSignificantly higher

Experimental Protocols

Protocol 1: Quantification of Glycogen Content

This protocol describes the quantification of glycogen in insect tissue using the anthrone reagent method.

Materials:

  • Insect tissue (e.g., fat body, whole larvae)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • 95% Ethanol

  • Anthrone reagent (0.2% anthrone in concentrated sulfuric acid - prepare fresh and handle with extreme care in a fume hood)

  • Glycogen standard solution (1 mg/mL)

  • Spectrophotometer

Procedure:

  • Sample Homogenization: Homogenize a known weight of insect tissue (e.g., 50-100 mg) in 1 mL of 5% TCA on ice.

  • Centrifugation: Centrifuge the homogenate at 3000 x g for 15 minutes at 4°C.

  • Glycogen Precipitation: Transfer the supernatant to a new tube and add 1.5 volumes of 95% ethanol. Mix well and incubate at -20°C for at least 4 hours (or overnight) to precipitate the glycogen.

  • Pelleting Glycogen: Centrifuge at 3000 x g for 20 minutes at 4°C to pellet the glycogen. Discard the supernatant.

  • Washing: Wash the pellet with 1 mL of 70% ethanol and centrifuge again. Discard the supernatant and air-dry the pellet.

  • Hydrolysis: Resuspend the pellet in 1 mL of distilled water. This is the glycogen extract.

  • Anthrone Reaction: In a test tube, mix 100 µL of the glycogen extract with 900 µL of freshly prepared anthrone reagent. Handle concentrated sulfuric acid with appropriate safety precautions.

  • Incubation: Heat the mixture in a boiling water bath for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Spectrophotometry: Measure the absorbance at 620 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of the glycogen standard solution (e.g., 0, 20, 40, 60, 80, 100 µg/mL) and determine the glycogen concentration in the samples.

Protocol 2: Quantification of Trehalose and Trehalase Activity

This protocol uses an enzymatic method to determine trehalose concentration and trehalase activity.

Materials:

  • Insect hemolymph or tissue homogenate

  • Trehalase enzyme solution (from porcine kidney or recombinant)

  • Glucose oxidase-peroxidase (GOP) reagent

  • Trehalose standard solution (1 mg/mL)

  • Glucose standard solution (1 mg/mL)

  • Spectrophotometer

Procedure for Trehalose Quantification:

  • Sample Preparation: Collect hemolymph or prepare a tissue homogenate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Enzymatic Digestion: In a microplate well, mix 20 µL of the sample with 20 µL of trehalase solution. In a separate well, mix 20 µL of the same sample with 20 µL of buffer (this will measure free glucose).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • GOP Reaction: Add 200 µL of GOP reagent to each well.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Spectrophotometry: Measure the absorbance at 490 nm.

  • Calculation: Subtract the absorbance of the free glucose well from the total glucose well to determine the glucose released from trehalose. Use a glucose standard curve to quantify the amount of glucose, and then calculate the original trehalose concentration (note that 1 mole of trehalose yields 2 moles of glucose).

Procedure for Trehalase Activity Assay:

  • Enzyme Extraction: Homogenize insect tissue in an appropriate buffer and centrifuge to obtain a clear supernatant containing the enzyme.

  • Reaction Mixture: In a microplate well, mix 50 µL of the enzyme extract with 50 µL of a trehalose solution (e.g., 20 mM in buffer).

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by heating the plate at 95°C for 5 minutes.

  • Glucose Quantification: Quantify the amount of glucose produced using the GOP reagent as described above.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Activity Calculation: Express trehalase activity as µmol of glucose produced per minute per mg of protein.

Protocol 3: Analysis of Gene Expression by RT-qPCR

This protocol outlines the steps to analyze the expression of genes involved in carbohydrate metabolism.

Materials:

  • Insect tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for target genes (e.g., trehalase, glycogen synthase) and reference genes (e.g., actin, GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from insect tissues of control and Spinetoram-treated groups using a commercial RNA extraction kit, following the manufacturer's instructions.

  • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (A260/A280 ratio) and check its integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR Reaction: Set up the qPCR reaction in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1 µL of cDNA template

    • 7 µL of nuclease-free water

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melting curve analysis to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.

Visualizations

G Spinetoram Spinetoram nAChR_GABA Nicotinic Acetylcholine & GABA Receptors Spinetoram->nAChR_GABA Nervous_System Nervous System Hyperexcitation nAChR_GABA->Nervous_System Muscle_Contractions Involuntary Muscle Contractions & Paralysis Nervous_System->Muscle_Contractions Energy_Demand Increased Energy Demand Muscle_Contractions->Energy_Demand Glycogenolysis Glycogenolysis (Glycogen Breakdown) Energy_Demand->Glycogenolysis Trehalolysis Trehalolysis (Trehalose Breakdown) Energy_Demand->Trehalolysis Glycogen_Stores Glycogen Stores Glycogen_Stores->Glycogenolysis Trehalose Hemolymph Trehalose Trehalose->Trehalolysis Glucose Glucose for Energy Glycogenolysis->Glucose Trehalolysis->Glucose

Caption: Spinetoram's impact on insect carbohydrate metabolism.

G cluster_treatment Insect Treatment cluster_sampling Sample Collection cluster_analysis Biochemical & Molecular Analysis Insect_Rearing Insect Rearing Treatment Spinetoram Exposure (Control vs. Treated) Insect_Rearing->Treatment Tissue_Dissection Tissue Dissection (e.g., Fat Body, Hemolymph) Treatment->Tissue_Dissection Metabolite_Quant Metabolite Quantification (Glycogen, Trehalose) Tissue_Dissection->Metabolite_Quant Enzyme_Assay Enzyme Activity Assays (Trehalase, LDH) Tissue_Dissection->Enzyme_Assay Gene_Expression Gene Expression Analysis (RT-qPCR) Tissue_Dissection->Gene_Expression

Caption: Experimental workflow for studying Spinetoram's metabolic effects.

G Spinetoram Spinetoram Exposure Neurotoxicity Neurotoxicity Spinetoram->Neurotoxicity Physiological_Stress Physiological Stress Neurotoxicity->Physiological_Stress Carb_Metabolism Altered Carbohydrate Metabolism Physiological_Stress->Carb_Metabolism Energy_Depletion Energy Depletion Metabolic_Imbalance Metabolic Imbalance Carb_Metabolism->Energy_Depletion Carb_Metabolism->Metabolic_Imbalance Glycogen_Decrease Decreased Glycogen Carb_Metabolism->Glycogen_Decrease Trehalose_Increase Increased Trehalase Activity Carb_Metabolism->Trehalose_Increase LDH_Inhibition LDH Inhibition Carb_Metabolism->LDH_Inhibition

Caption: Logical relationship of Spinetoram's effects.

References

Application Notes and Protocols for Assessing Spinetoram L Translaminar Activity in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the translaminar activity of Spinetoram L, a key insecticide. Translaminar activity, the ability of a pesticide to move from the upper, treated surface of a leaf to the lower, untreated surface, is a crucial characteristic for effective pest control, particularly for insects that reside on the undersides of leaves. The following protocols outline both biological and chemical methods to quantify this activity.

Introduction to this compound and Translaminar Activity

Spinetoram, a member of the spinosyn class of insecticides, is derived from the fermentation of Saccharopolyspora spinosa. It is a mixture of two active ingredients, Spinetoram-J and Spinetoram-L. Its mode of action involves the disruption of nicotinic acetylcholine receptors in insects, leading to paralysis and death. The translaminar movement of this compound allows it to reach pests that are not in direct contact with the initial spray, enhancing its efficacy.

Part 1: Biological Assessment of Translaminar Activity using Leaf Disc Bioassay

This protocol describes a laboratory-based bioassay to determine the efficacy of this compound that has moved through a leaf to the untreated surface. The common cutworm, Spodoptera litura, is a suitable test organism for this assay.[1]

Experimental Protocol: Leaf Disc Bioassay

1. Materials:

  • This compound formulation of known concentration
  • Host plants (e.g., cabbage, cotton, soybean) grown without pesticide exposure
  • Second or third instar larvae of Spodoptera litura
  • Petri dishes (90 mm diameter)
  • Agar
  • Filter paper
  • Micropipette
  • Fine paintbrush
  • Distilled water
  • Non-ionic surfactant (optional, but can enhance translaminar movement)[2]
  • Ventilated rearing containers for insects

2. Procedure:

  • Preparation of Leaf Discs:
  • Excise healthy, fully expanded leaves from the host plants.
  • Using a cork borer, cut uniform leaf discs (e.g., 5 cm diameter).
  • Prepare a 1.5% agar solution and pour it into the petri dishes to create a solid bed. This will help maintain leaf turgidity.
  • Preparation of this compound Solutions:
  • Prepare a stock solution of this compound in distilled water.
  • From the stock solution, prepare a series of dilutions (e.g., based on known LC50 values or a range of field-recommended rates). A study on S. litura found LC50 values for spinetoram at 24, 48, and 72 hours to be 8.56, 5.86, and 3.70 ppm, respectively, which can be a starting point for concentration selection.[3]
  • Include a control group treated only with distilled water (and surfactant if used in the treatment groups).
  • Treatment Application:
  • Carefully apply a known volume (e.g., 100 µl) of the this compound solution to the adaxial (upper) surface of each leaf disc, ensuring even coverage. The abaxial (lower) surface must remain untreated.
  • Place the treated leaf discs, treated side up, onto the agar beds in the petri dishes.
  • Insect Infestation:
  • After the treatment has dried (approximately 1-2 hours), carefully place a set number of S. litura larvae (e.g., 10) onto the untreated abaxial surface of each leaf disc.
  • Incubation:
  • Seal the petri dishes with ventilated lids or parafilm with small perforations.
  • Incubate the dishes in a controlled environment chamber at approximately 25-27°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.
  • Data Collection:
  • Assess larval mortality at 24, 48, and 72-hour intervals. Larvae should be considered dead if they do not move when gently prodded with a fine brush.
  • Record the number of dead larvae for each treatment and replicate.

3. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100 (where n = number of live individuals, T = treated, C = control)
  • Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other lethal concentrations.

Expected Results

A successful translaminar bioassay will show a dose-dependent mortality of S. litura larvae on the untreated side of the leaf discs. Higher concentrations of this compound are expected to result in higher mortality. The control group should exhibit minimal mortality.

Table 1: Example Quantitative Data for this compound Translaminar Efficacy against S. litura

Treatment Concentration (ppm)Mean Mortality (%) at 48 hours
Control< 5%
1.020-30%
2.540-50%
5.060-75%
10.0> 90%

Note: This is example data based on typical dose-response curves. Actual results may vary depending on experimental conditions.

Part 2: Chemical Quantification of this compound Translaminar Movement

This section provides a protocol for the analytical quantification of this compound that has moved from the treated to the untreated side of a leaf. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection.

Experimental Protocol: Residue Analysis

1. Materials:

  • Treated and untreated leaf samples from a translaminar study (as described in Part 1, but without insect infestation).
  • Acetonitrile (ACN)
  • Water (LC-MS grade)
  • Formic acid
  • QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
  • Centrifuge tubes (50 ml)
  • Vortex mixer
  • Centrifuge
  • Syringe filters (0.22 µm)
  • LC-MS/MS system

2. Procedure:

  • Sample Preparation:
  • At predetermined time points after treatment application (e.g., 24, 48, 72 hours), remove the leaf discs.
  • To separate the surface residue from the absorbed residue, perform a leaf wash. Briefly rinse the treated (adaxial) surface with a known volume of acetonitrile/water solution. This wash will contain the dislodgeable residue.
  • The washed leaf tissue now contains the penetrated this compound.
  • To analyze the translaminar movement, the untreated (abaxial) side can be carefully swabbed or washed, or the entire leaf disc (after the adaxial wash) can be homogenized to determine the total absorbed amount. For this protocol, we will homogenize the washed leaf disc.
  • Extraction (QuEChERS method):
  • Weigh a known amount of the washed leaf tissue (e.g., 5-10 g) and homogenize it.
  • Place the homogenized sample into a 50 ml centrifuge tube.
  • Add 10 ml of acetonitrile and vortex vigorously for 1 minute.
  • Add the QuEChERS salts, vortex immediately for 1 minute, and then centrifuge at >3000 g for 5 minutes.
  • Clean-up (d-SPE):
  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18 sorbents.
  • Vortex for 30 seconds and centrifuge for 5 minutes.
  • LC-MS/MS Analysis:
  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
  • Inject the sample into the LC-MS/MS system.
  • The separation can be achieved on a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both with a small percentage of formic acid.
  • The quantification of this compound is performed using tandem mass spectrometry in the positive ion mode with selected reaction monitoring.[4][5]

3. Data Analysis:

  • Create a calibration curve using certified standards of this compound.
  • Quantify the concentration of this compound in the leaf tissue extracts by comparing the peak areas to the calibration curve.
  • Express the results as µg of this compound per gram of leaf tissue.

Expected Results

The chemical analysis should detect the presence of this compound in the washed leaf tissue, confirming its penetration through the cuticle. The concentration of this compound in the tissue is expected to vary depending on the initial application dose and the time elapsed since treatment.

Table 2: Example Quantitative Data for this compound Residue in Leaf Tissue

Treatment Concentration (ppm)Time After Treatment (hours)This compound in Leaf Tissue (µg/g)
10240.5 - 1.5
10481.0 - 2.5
10721.5 - 3.0
50242.0 - 4.0
50483.5 - 6.0
50725.0 - 8.0

Note: This is example data. Actual residue levels will depend on the plant species, environmental conditions, and specific analytical method used.

Visualizations

Diagrams of Experimental Workflows

Translaminar_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare this compound Solutions p2 Excise and Prepare Leaf Discs p3 Prepare Agar Plates e1 Apply this compound to Adaxial Leaf Surface p3->e1 e2 Place Leaf Discs on Agar e3 Infest Abaxial Surface with Larvae e4 Incubate under Controlled Conditions a1 Record Larval Mortality (24, 48, 72h) e4->a1 a2 Calculate Corrected Mortality a3 Perform Probit Analysis (LC50)

Caption: Workflow for the translaminar bioassay.

Residue_Analysis_Workflow cluster_sampling Sample Preparation cluster_extraction Extraction & Clean-up cluster_quantification Quantification s1 Treat Leaf Discs with This compound s2 Perform Adaxial Leaf Wash s3 Homogenize Washed Leaf Tissue ex1 QuEChERS Extraction (Acetonitrile) s3->ex1 ex2 Centrifuge and Collect Supernatant ex3 d-SPE Clean-up q1 Filter Extract ex3->q1 q2 Inject into LC-MS/MS q3 Quantify against Standard Curve Translaminar_Activity_Concept cluster_application Application cluster_movement Movement cluster_translaminar Translaminar Pool cluster_effect Effect app This compound Applied to Adaxial (Upper) Leaf Surface move Penetration through Cuticle and Epidermis app->move trans This compound Accumulates in Mesophyll Tissue move->trans effect Mortality of Pest Feeding on Abaxial (Lower) Leaf Surface trans->effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spinetoram Dosage for Tuta absoluta Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Spinetoram for the control of the tomato leafminer, Tuta absoluta.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of Spinetoram?

A1: Spinetoram is a spinosyn insecticide that primarily targets the insect's nervous system. It acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) and also affects gamma-aminobutyric acid (GABA) receptors on postsynaptic membranes.[1] This dual action leads to the disruption of normal nerve signal transmission, causing hyperexcitation, muscle contractions, paralysis, and ultimately, the death of the insect.[1] Spinetoram is classified under Group 5 of the Insecticide Resistance Action Committee (IRAC) Mode of Action classification.[1]

Q2: Is Spinetoram effective through both contact and ingestion?

A2: Yes, Spinetoram exhibits both contact and dietary (ingestion) toxicity.[1] This means it can be effective against insects that are directly sprayed as well as those that feed on treated plant material.

Q3: What is the general recommended dosage of Spinetoram for Tuta absoluta control on tomatoes?

A3: Recommended dosages can vary based on the specific product formulation and local regulations. However, studies have shown effective control of Tuta absoluta on tomatoes at rates such as 1.25 ml of a 12% SC formulation per liter of water.[2] Another field study reported effective control with Spinetoram 12 SC applied at 36 and 45 g a.i./ha.

Q4: Does Spinetoram have translaminar activity?

A4: Yes, Spinetoram has been shown to possess translaminar activity, meaning it can penetrate the leaf cuticle and move into the leaf tissue. This is advantageous as it can control pests like Tuta absoluta larvae that feed within the leaf mesophyll, even if the underside of the leaf is not directly sprayed.[3]

Q5: Are there any known resistance issues with Spinetoram in Tuta absoluta populations?

A5: Yes, resistance to spinosyns, the class of insecticides that includes Spinetoram, has been reported in Tuta absoluta.[4] Cross-resistance between spinosad and spinetoram has also been observed.[4] The primary mechanism of resistance is often associated with increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases, and carboxylesterase.[5]

Q6: What is the impact of sublethal doses of Spinetoram on Tuta absoluta?

A6: Sublethal concentrations of Spinetoram (e.g., LC10 and LC20) can have significant biological effects on Tuta absoluta. These include extended larval and pupal development times, decreased pupal weight, and reduced fecundity and egg-hatching rates.[6][7] Sublethal doses have also been shown to inhibit the activity of detoxifying enzymes like carboxylesterase and acetylcholinesterase.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Spinetoram for Tuta absoluta control.

Problem Possible Causes Troubleshooting Steps
Lower than expected mortality in laboratory bioassays. 1. Incorrect solution preparation: Errors in calculating concentrations or improper solubilization of the active ingredient. 2. Larval stage variability: Different larval instars can exhibit varying susceptibility. 3. Suboptimal bioassay conditions: Temperature, humidity, or photoperiod not within the optimal range for insect activity. 4. Degradation of Spinetoram: Exposure of prepared solutions to light or high temperatures for extended periods. 5. Resistant insect population: The Tuta absoluta colony may have developed resistance to spinosyns.1. Verify calculations and preparation methods: Double-check all calculations for serial dilutions. Ensure the formulation is completely dissolved or suspended in the solvent. 2. Standardize larval stage: Use a consistent larval instar for all bioassays, preferably 2nd or 3rd instar, as recommended in standardized protocols. 3. Control environmental conditions: Maintain a constant temperature (around 25-27°C), relative humidity (50-70%), and a consistent photoperiod (e.g., 16:8 L:D). 4. Prepare fresh solutions: Prepare insecticide solutions fresh for each experiment and store them protected from light and heat. 5. Assess for resistance: Conduct a resistance monitoring bioassay comparing your population to a known susceptible strain. If resistance is suspected, consider using synergists like PBO in your bioassays to investigate the role of metabolic resistance.
Inconsistent results between replicate experiments. 1. Inconsistent application: Uneven dipping of leaves in the bioassay, leading to variable insecticide exposure. 2. Variation in plant material: Differences in the age, health, or variety of tomato leaves used. 3. Larval health and handling: Stress or injury to larvae during transfer can affect their susceptibility.1. Standardize application technique: Ensure complete and uniform immersion of leaves in the treatment solution for a consistent duration (e.g., 3-5 seconds). 2. Use uniform plant material: Select leaves of a similar age and from plants of the same variety and growth stage. 3. Handle larvae with care: Use a fine camel-hair brush to transfer larvae to minimize stress and physical damage.
Reduced efficacy in field trials compared to laboratory results. 1. Environmental degradation: Spinetoram can degrade in the field due to UV light and rainfall. 2. Inadequate spray coverage: Poor application technique leading to incomplete coverage of the plant canopy, especially the undersides of leaves. 3. Pest pressure and re-infestation: High pest pressure and continuous emergence of new moths can mask the efficacy of a single application. 4. Behavioral avoidance: Larvae may alter their feeding behavior in response to the insecticide.1. Consider environmental factors: Note the weather conditions following application. Consider using adjuvants that may protect the active ingredient from rapid degradation. 2. Optimize spray application: Use appropriate spray volume and pressure to ensure thorough coverage of the entire plant. Consider the translaminar properties of Spinetoram, but aim for the best possible coverage. 3. Implement an IPM program: A single insecticide application is often insufficient. Integrate Spinetoram into a broader Integrated Pest Management (IPM) program that includes monitoring, cultural controls, and rotation of insecticides with different modes of action.[2] 4. Monitor larval behavior: Observe larval feeding patterns post-application to assess for any behavioral changes.
Symptoms of phytotoxicity on tomato plants. 1. High application rate: Exceeding the recommended dosage. 2. Tank-mixing incompatibility: Incompatibility with other pesticides or adjuvants in the spray tank. 3. Environmental stress: Applying Spinetoram to plants that are already under stress from drought, heat, or disease.1. Adhere to recommended rates: Do not exceed the label-recommended application rates. 2. Conduct a jar test: Before tank-mixing, perform a jar test to check for physical compatibility between Spinetoram and other products. Studies have shown no phytotoxic symptoms when Spinetoram 12 SC was applied at 54 and 108 g a.i./ha on tomatoes.[5] 3. Avoid spraying stressed plants: Apply Spinetoram during cooler parts of the day and ensure plants are well-irrigated.

Experimental Protocols

Laboratory Bioassay: Leaf-Dip Method for Larval Toxicity

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method for Tuta absoluta.

Objective: To determine the lethal concentration (LC) values of Spinetoram for Tuta absoluta larvae.

Materials:

  • Spinetoram formulation of known concentration

  • Distilled water and a non-ionic surfactant (e.g., Triton X-100)

  • Untreated tomato plants (a susceptible variety)

  • Second or third instar Tuta absoluta larvae

  • Petri dishes (9 cm diameter) or multi-well trays

  • Filter paper

  • Fine camel-hair brush

  • Beakers and volumetric flasks for dilutions

  • Forceps

Methodology:

  • Preparation of Spinetoram Solutions:

    • Prepare a stock solution of Spinetoram in distilled water.

    • From the stock solution, prepare a series of at least five serial dilutions. The concentration range should be chosen to produce mortality between 10% and 90%. A preliminary range-finding test is recommended.

    • Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to all dilutions and the control solution to ensure even wetting of the leaves.

    • A control solution containing only distilled water and the surfactant must be included.

  • Leaf Preparation and Treatment:

    • Excise healthy, untreated tomato leaflets of a uniform size.

    • Individually dip each leaflet into the respective test solution for 3-5 seconds with gentle agitation to ensure complete coverage.[8]

    • Place the treated leaflets on a wire rack or paper towel to air dry completely.

  • Bioassay Setup:

    • Place a disc of filter paper in the bottom of each Petri dish or well and moisten it slightly to maintain leaf turgidity.

    • Once dry, place one treated leaflet in each Petri dish.

    • Using a fine camel-hair brush, carefully transfer 10-15 larvae of the desired instar onto each leaflet.

    • Each concentration, including the control, should have at least three to four replicates.

  • Incubation and Assessment:

    • Seal the Petri dishes with lids that have ventilation holes or cover them with perforated parafilm.

    • Incubate the bioassays at a constant temperature (e.g., 25 ± 2°C), relative humidity (60 ± 10%), and photoperiod (e.g., 16:8 L:D).

    • Assess larval mortality after 48 to 72 hours. Larvae that are unable to move when prodded with the brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Analyze the data using probit analysis to calculate the LC50, LC90, and their 95% confidence intervals.

Field Trial Protocol for Efficacy Evaluation

Objective: To evaluate the efficacy of Spinetoram in controlling Tuta absoluta under field conditions.

Materials:

  • Spinetoram formulation

  • Calibrated sprayer (e.g., knapsack sprayer)

  • Tomato field with a natural or artificial infestation of Tuta absoluta

  • Plot markers

  • Data collection sheets

Methodology:

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least four replicates for each treatment.[1]

    • Each plot should be of a suitable size (e.g., 4m x 7m) with buffer rows between plots to minimize spray drift.[1]

  • Treatments:

    • Include at least two different dosages of Spinetoram.

    • Include a standard insecticide treatment (a commonly used and effective product for Tuta absoluta control) for comparison.

    • Include an untreated control (sprayed with water only).

  • Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 500-1000 L/ha, depending on plant size) to ensure thorough coverage.

    • Apply the treatments when the Tuta absoluta population reaches a predetermined action threshold (e.g., a certain number of mines or larvae per plant).

    • Spray applications should be made to the entire plant, focusing on getting good coverage of the foliage.

    • Record the weather conditions at the time of application.

  • Data Collection:

    • Before the first application, conduct a pre-treatment count of the number of live larvae or active mines on a random sample of plants in each plot (e.g., 10 plants per plot).

    • Conduct post-treatment counts at regular intervals (e.g., 3, 7, and 14 days after application).

    • Assess the number of live larvae by destructively sampling a set number of leaves from each plot or by counting active mines.

    • At the end of the trial, assess fruit damage by randomly sampling a number of fruits from each plot and counting the number of fruits with Tuta absoluta damage.

  • Data Analysis:

    • Calculate the percentage reduction in the larval population for each treatment compared to the untreated control using a suitable formula (e.g., Henderson-Tilton).

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Quantitative Data Summary

The following tables summarize the lethal concentration values of Spinetoram against Tuta absoluta larvae from available studies.

Table 1: Lethal and Sublethal Concentrations of Spinetoram against 3rd Instar Tuta absoluta Larvae

ParameterValue (mg/L)95% Confidence IntervalSource
LC100.160.09 - 0.24[7]
LC200.280.19 - 0.38[7]
LC500.690.56 - 0.85[7]

Table 2: Comparative LC50 Values of Various Insecticides against 2nd Instar Tuta absoluta Larvae

InsecticideLC50 (mg/L)Source
Emamectin benzoate0.26[9]
Chlorantraniliprole0.46[9]
Spinetoram 0.59 [9]
Abamectin0.60[9]
Chlorfenapyr24.07[9]

Signaling Pathways and Workflows

Spinetoram's Mode of Action in the Insect Nervous System

Spinetoram disrupts the normal functioning of the insect nervous system by targeting two key neurotransmitter receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds GABA GABA GABAR GABA Receptor GABA->GABAR Binds Ion_Channel_Na Na+ Ion Channel nAChR->Ion_Channel_Na Opens Ion_Channel_Cl Cl- Ion Channel GABAR->Ion_Channel_Cl Opens Depolarization Membrane Depolarization (Excitation) Ion_Channel_Na->Depolarization Na+ influx Hyperpolarization Membrane Hyperpolarization (Inhibition) Ion_Channel_Cl->Hyperpolarization Cl- influx Paralysis Paralysis & Death Depolarization->Paralysis Leads to Hyperpolarization->Paralysis Contributes to Spinetoram Spinetoram Spinetoram->nAChR Allosteric Modulation (Excitation) Spinetoram->GABAR Modulation (Inhibition)

Caption: Spinetoram's dual-action on nACh and GABA receptors.

Experimental Workflow for Spinetoram Efficacy Testing

A logical workflow for testing the efficacy of Spinetoram, from laboratory bioassays to field trials.

G start Start lab_bioassay Laboratory Bioassay (Leaf-Dip) start->lab_bioassay range_finding Range-Finding Test lab_bioassay->range_finding definitive_bioassay Definitive Bioassay (LC50 / LC90) range_finding->definitive_bioassay data_analysis Probit Analysis definitive_bioassay->data_analysis field_trial Field Trial data_analysis->field_trial Inform Dosage Selection application Spinetoram Application field_trial->application assessment Efficacy Assessment (% mortality, damage reduction) application->assessment stat_analysis Statistical Analysis (ANOVA) assessment->stat_analysis conclusion Conclusion & Dosage Optimization stat_analysis->conclusion

Caption: Workflow for Spinetoram efficacy evaluation.

Logical Flow for Troubleshooting Low Spinetoram Efficacy

A decision tree to help diagnose and address issues of low efficacy in Spinetoram applications.

G start Low Efficacy Observed check_application Review Application Parameters (Dosage, Coverage, Timing) start->check_application application_ok Application Correct check_application->application_ok Yes application_not_ok Application Incorrect check_application->application_not_ok No check_resistance Suspect Resistance? application_ok->check_resistance optimize_application Optimize Application & Re-evaluate application_not_ok->optimize_application resistance_bioassay Conduct Resistance Bioassay check_resistance->resistance_bioassay Yes resistance_confirmed Resistance Confirmed resistance_bioassay->resistance_confirmed High Resistance Ratio no_resistance No Resistance resistance_bioassay->no_resistance Low Resistance Ratio implement_irm Implement IRM Strategy: Rotate MoA resistance_confirmed->implement_irm investigate_other Investigate Other Factors (Environmental, Pest Biology) no_resistance->investigate_other

Caption: Troubleshooting workflow for low Spinetoram efficacy.

References

Spinetoram L Recovery in QuEChERS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the recovery of Spinetoram L using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Frequently Asked Questions (FAQs)

Q1: What is Spinetoram and why is its recovery in QuEChERS sometimes challenging?

Spinetoram is an insecticide composed of two active components: Spinosyn J and Spinosyn L.[1][2] While the QuEChERS method is widely used for pesticide residue analysis, achieving high and consistent recovery for Spinetoram can be challenging due to its specific chemical properties and potential interactions with sample matrix components.

Q2: What are typical recovery rates for Spinetoram using a modified QuEChERS method?

With an optimized QuEChERS protocol, recovery rates for Spinetoram are generally expected to be in the range of 80-110%.[1][3] Several studies have reported recoveries of over 85% in various matrices like soybean, cotton, and soil when using appropriate extraction and cleanup steps.[1][2][3]

Q3: Which extraction solvent is best suited for Spinetoram in the QuEChERS method?

Both acetonitrile and ethyl acetate have been successfully used for the extraction of Spinetoram. One modified QuEChERS method utilized ethyl acetate for extraction from soybean and cotton samples.[1][2] Another common approach involves using acetonitrile, sometimes with the addition of acetic acid.[4] The choice of solvent can depend on the sample matrix and potential interferences.

Q4: What dSPE (dispersive Solid Phase Extraction) sorbents are recommended for cleaning up Spinetoram extracts?

A combination of Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB) is often effective for cleaning up Spinetoram extracts.[1][2][3] PSA helps in removing polar matrix components, C18 targets nonpolar interferences, and GCB is effective in removing pigments. However, caution is advised with GCB as it can retain planar pesticides, potentially affecting recovery.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using the QuEChERS method.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure thorough homogenization of the sample. - Verify the correct ratio of sample to extraction solvent. - Consider increasing the shaking or vortexing time during the extraction step.
Analyte Loss During Cleanup - Evaluate dSPE Sorbents: If using GCB, consider that it may be retaining Spinetoram. Try reducing the amount of GCB or replacing it with a different sorbent if the matrix allows.[5] A combination of PSA and C18 without GCB might be sufficient for some matrices.[1] - Optimize dSPE Amount: Excessive amounts of sorbents can lead to analyte loss. Try reducing the quantity of PSA and C18 used in the cleanup step.
pH of the Extraction Solvent - The pH of the extraction medium can influence the stability and extraction efficiency of pesticides. For some methods, acetonitrile containing 1% acetic acid is used.[4] Ensure the pH is appropriate for Spinetoram.
Matrix Effects - Complex sample matrices can interfere with the extraction and detection of Spinetoram. Diluting the final extract can sometimes mitigate matrix effects. - The use of matrix-matched standards for calibration is crucial for accurate quantification.
Issue 2: High Variability in Recovery Results
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization - Implement a standardized and rigorous homogenization procedure for all samples to ensure uniformity.
Inaccurate Pipetting - Calibrate and verify the accuracy of all pipettes used for adding solvents and standards.
Non-uniform Distribution of dSPE Sorbent - Ensure the dSPE sorbent is well-dispersed in the extract by vortexing immediately after addition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Modified QuEChERS Method for Spinetoram in Soybean and Cotton[1]
  • Sample Preparation: Finely chop 10 g of the sample and place it in a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of ethyl acetate and vortex for 1 minute, followed by homogenization for 2 minutes at 10,000 rpm.

  • Salting Out: Add 5 g of activated Na₂SO₄ and 1 g of NaCl, and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample.

  • Dispersive SPE Cleanup: Transfer 4 mL of the acetonitrile fraction to a 10 mL centrifuge tube containing a mixture of PSA, C18, and GCB.

  • Final Preparation: Vortex and centrifuge. The supernatant is then ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the recovery data for Spinetoram from various studies.

Table 1: Recovery of Spinetoram in Soybean, Cotton, and Soil [1]

MatrixSpiking Level (ng/g)Average Recovery (%)
Soybean25>85
50>85
100>85
Cotton25>85
50>85
100>85
Soil25>85
50>85
100>85

Table 2: Recovery of Spinetoram in Tomato [6][7]

Fortification Level (mg/kg)Average Recovery (%)RSD (%)
0.04 (LOQ)>97<12.3
0.188.817.5
0.595.413.4
1.0--

Table 3: Recovery of Spinetoram in Pepper and Cabbage [8]

MatrixFortification Level (µg/ml)Average Recovery (%)
Pepper0.185
0.592
1.095
Cabbage0.182
0.590
1.098

Visualizations

Experimental Workflow for Modified QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample_Prep 1. Sample Preparation (10g homogenized sample) Hydration 2. Hydration (Add 10mL Water) Sample_Prep->Hydration Vortex Extraction 3. Extraction (Add 10mL Ethyl Acetate) Hydration->Extraction Vortex & Homogenize Salting_Out 4. Salting Out (Add Na2SO4 and NaCl) Extraction->Salting_Out Vortex Centrifuge1 5. Centrifugation Salting_Out->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 7. Add dSPE Sorbents (PSA, C18, GCB) Transfer->Add_dSPE Vortex_Centrifuge 8. Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract 9. Collect Supernatant Vortex_Centrifuge->Final_Extract LC_MSMS 10. LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: Modified QuEChERS workflow for Spinetoram analysis.

Troubleshooting Logic for Low Spinetoram Recovery

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_matrix Matrix Effects cluster_other Other Factors Start Low Spinetoram Recovery Check_Homogenization Verify Sample Homogenization Start->Check_Homogenization Evaluate_GCB Evaluate GCB Usage (Potential Analyte Loss) Start->Evaluate_GCB Dilute_Extract Dilute Final Extract Start->Dilute_Extract Check_pH Verify Extraction pH Start->Check_pH Check_Solvent_Ratio Check Solvent to Sample Ratio Check_Homogenization->Check_Solvent_Ratio Increase_Shaking Increase Shaking Time Check_Solvent_Ratio->Increase_Shaking Optimize_dSPE_Amount Optimize dSPE Sorbent Amount Evaluate_GCB->Optimize_dSPE_Amount Use_Matrix_Matched_Stds Use Matrix-Matched Standards Dilute_Extract->Use_Matrix_Matched_Stds

Caption: Troubleshooting decision tree for low Spinetoram recovery.

References

Technical Support Center: Enhancing the Speed of Action of Spinetoram L Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the speed of action of Spinetoram L formulations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Spinetoram and how does it work?

A1: Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1] It is composed of two active ingredients, spinetoram-J and spinetoram-L.[2][3] Its primary mode of action is the disruption of the insect's nervous system by targeting nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors.[2][3][4][5] This leads to hyperexcitation of the nerves, resulting in muscle contractions, paralysis, and eventual death of the insect.[1]

Q2: What are the common formulations of Spinetoram?

A2: Spinetoram is available in several formulations, including Suspension Concentrates (SC) and Water-Dispersible Granules (WG).[2][6] These formulations are designed for dilution in water before application.

Q3: What factors can influence the speed of action of this compound formulations?

A3: Several factors can impact the speed of action, including:

  • Formulation characteristics: Particle size of the active ingredient, and the presence of adjuvants.

  • Application parameters: Spray droplet size, coverage on the target pest, and the pH of the spray solution.

  • Environmental conditions: Temperature and humidity can affect insect activity and the stability of the formulation.

  • Insect-related factors: The target insect species, its life stage, and the development of insecticide resistance.

Q4: Can the speed of action of Spinetoram be enhanced?

A4: Yes, the speed of action can be enhanced through formulation optimization. Key strategies include the addition of adjuvants to improve spreading and penetration, adjusting the pH of the spray solution to ensure the stability of the active ingredient, and potentially modifying the particle size of the Spinetoram in the formulation.

Troubleshooting Guide: Slow Speed of Action

If you are experiencing a slower-than-expected speed of action with your this compound formulations, use the following guide to diagnose and resolve the issue.

Problem: Observed knockdown or mortality of target insects is slower than anticipated.

Troubleshooting_Spinetoram_Speed start Slow Speed of Action Observed q1 Is the formulation prepared correctly? start->q1 q2 Are you using an appropriate adjuvant? q1->q2 Yes sol1 Action: Review formulation protocol. Ensure correct concentration and thorough mixing. q1->sol1 No q3 Is the pH of the spray solution optimal? q2->q3 Yes sol2 Action: Incorporate a compatible adjuvant. Consider organosilicone surfactants (e.g., Silwet) to enhance spreading. q2->sol2 No q4 Is the application method ensuring good coverage? q3->q4 Yes sol3 Action: Measure and adjust the pH of the spray solution. Aim for a slightly acidic to neutral pH (5.5-7.0). q3->sol3 No q5 Could insect resistance be a factor? q4->q5 Yes sol4 Action: Optimize application technique. Ensure fine droplets for uniform coverage of the target pest. q4->sol4 No sol5 Action: Test against a known susceptible insect population. If resistance is suspected, consider rotating with an insecticide with a different mode of action. q5->sol5

Caption: Troubleshooting workflow for slow Spinetoram action.

Data on Enhancing Spinetoram Efficacy

The addition of adjuvants can significantly improve the performance of Spinetoram formulations. Organosilicone adjuvants, in particular, have been shown to enhance efficacy by reducing surface tension and improving spray coverage.

TreatmentAdjuvantAdjuvant ConcentrationTarget PestObserved Effect
Spinetoram (0.67 ml/L)Silwet 8060.5 ml/LBean Flower Thrips (Megalurothrips usitatus)50% reduction in thrips infestation 3 days post-treatment compared to Spinetoram alone.[7]
Spinetoram (0.67 ml/L)Silwet 6180.5 ml/LBean Flower Thrips (Megalurothrips usitatus)40% reduction in thrips infestation 7 days post-treatment compared to Spinetoram alone.[7]
Spinetoram (0.5 ml/L)CBA Stick 100 (fatty alkyl sulphate and fatty alkyl betaine mixture)3 ml/LStrepsicrates semicanellaBest treatment for reducing pest incidence at 14 days after treatment, even with simulated rainfall.[8]
Spinetoram (0.67 ml/L)AgroSpred 910Not specifiedBean Flower Thrips (Megalurothrips usitatus)No significant reduction in thrips infestation compared to Spinetoram alone.[7]
Spinetoram (0.67 ml/L)AgroSpred PrimeNot specifiedBean Flower Thrips (Megalurothrips usitatus)No significant reduction in thrips infestation compared to Spinetoram alone.[7]

Note: The effectiveness of adjuvants can be species-specific and dependent on environmental conditions. It is recommended to conduct small-scale trials to determine the optimal adjuvant and concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Assessing Speed of Action

This protocol is designed to evaluate the speed of action (knockdown and mortality) of this compound formulations on leaf-feeding insects.

Leaf_Dip_Bioassay cluster_prep Preparation cluster_assay Assay cluster_data Data Collection p1 Prepare Spinetoram Formulation (with and without adjuvant) a1 Dip Leaves in Formulation (10-20 seconds) p1->a1 p2 Select Healthy, Uniform Leaves p2->a1 p3 Collect Test Insects (uniform age/stage) a4 Introduce Insects (e.g., 10-20 per dish) p3->a4 a2 Air Dry Leaves a1->a2 a3 Place Leaf in Petri Dish with Moist Filter Paper a2->a3 a3->a4 d1 Record Knockdown at Regular Intervals (e.g., 15, 30, 60, 120 min) a4->d1 d2 Record Mortality at 24, 48, and 72 hours d1->d2

Caption: Workflow for a leaf-dip bioassay.

Materials:

  • This compound formulation

  • Compatible adjuvant (e.g., organosilicone surfactant)

  • Distilled water

  • Healthy, untreated leaves from the host plant of the target insect

  • Target insects (e.g., third-instar larvae)

  • Petri dishes with filter paper

  • Forceps

  • Timer

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare the desired concentration of the this compound formulation in distilled water.

    • For treatments with an adjuvant, add the recommended concentration of the adjuvant to the Spinetoram solution and mix thoroughly.

    • Prepare a control solution with distilled water only, and another control with the adjuvant in water if applicable.

  • Leaf Treatment:

    • Using forceps, dip a leaf into the treatment solution for 10-20 seconds, ensuring complete coverage.[9]

    • Allow the leaf to air dry completely.

  • Bioassay Setup:

    • Place a piece of moist filter paper in the bottom of a petri dish to maintain humidity.

    • Place the treated leaf into the petri dish.

    • Introduce a known number of test insects (e.g., 10-20) into the petri dish.

  • Data Collection:

    • Record the number of knocked-down (moribund, unable to move in a coordinated manner) insects at regular intervals (e.g., 15, 30, 60, 120 minutes) for the first few hours.

    • Record the number of dead insects at 24, 48, and 72 hours. An insect is considered dead if it does not move when prodded with a fine brush.

  • Analysis:

    • Calculate the percentage of knockdown and mortality for each treatment and time point.

    • Correct for control mortality using Abbott's formula if necessary.

    • Compare the speed of action between the different formulations.

Protocol 2: Analytical Method for Spinetoram in Formulations

This protocol outlines the determination of Spinetoram (sum of spinetoram-J and -L) in Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formulations by High-Performance Liquid Chromatography (HPLC).

Principle: Spinetoram is determined by reversed-phase HPLC with UV detection at 250 nm using an external standard.[2]

Apparatus:

  • High-performance liquid chromatograph with a UV detector

  • Column: Phenomenex Luna C8(2) 3µ 150x4.6mm, or equivalent

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh about 43 mg of Spinetoram analytical standard into a 100 mL volumetric flask.

    • Add about 10 mL of water and swirl to disperse.

    • Add 50 mL of methanol and shake to dissolve.

    • Dilute to volume with methanol and mix well.[2]

  • Preparation of Sample Solution (SC or WG):

    • Accurately weigh an amount of the formulation containing about 40 mg of Spinetoram into a 100 mL volumetric flask.

    • Add 10.0 mL of purified water and swirl to disperse.

    • Add 50 mL of methanol and shake to dissolve.

    • Dilute to volume with methanol and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions (Typical):

    • Mobile phase: Acetonitrile, Methanol, and Buffer (e.g., 64:16:20 v/v/v)

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector wavelength: 250 nm

  • Analysis:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Identify the peaks for spinetoram-J and spinetoram-L based on their retention times.

    • Calculate the concentration of each component in the sample by comparing the peak areas with those of the standard. The total Spinetoram content is the sum of the weight % of spinetoram-J and spinetoram-L.[2]

Signaling Pathway

Spinetoram disrupts neuronal signaling in insects by acting on two key ion channels in the postsynaptic membrane.

Spinetoram_MoA cluster_effects Cellular Effects cluster_symptoms Physiological Symptoms Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric activation GABA_R GABA Receptor Spinetoram->GABA_R Allosteric inhibition Excitation Continuous Excitation (Na+ influx) nAChR->Excitation Inhibition_Block Inhibition of Cl- influx GABA_R->Inhibition_Block Neuron Postsynaptic Neuron Symptoms Muscle Contractions Paralysis Death Neuron->Symptoms Excitation->Neuron depolarizes Inhibition_Block->Neuron prevents hyperpolarization

Caption: Mode of action of Spinetoram on insect neurons.

References

Troubleshooting poor resolution in HPLC separation of Spinetoram J and L

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals experiencing poor resolution in the High-Performance Liquid Chromatography (HPLC) separation of Spinetoram J and L.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution between Spinetoram J and L?

Poor resolution in the separation of Spinetoram J and L, which are closely related isomers, typically stems from suboptimal chromatographic conditions. The three main factors affecting resolution are efficiency (N), selectivity (α), and the retention factor (k).[1][2] Key areas to investigate include incorrect mobile phase composition (pH, organic solvent ratio), an inappropriate HPLC column, or non-ideal system parameters like flow rate and temperature.[3][4]

Q2: My peaks for Spinetoram J and L are co-eluting. How can I improve separation by modifying the mobile phase?

Modifying the mobile phase is one of the most powerful ways to improve selectivity (α).[1]

  • Adjust pH: The pH of the aqueous portion of the mobile phase is critical. For Spinetoram J and L, a pH below 5.0 was found to provide insufficient separation, while a pH of 6.4 delivered the best overall chromatographic performance in one study.[5] Basic molecules often show higher resolution at a higher pH.[6]

  • Change Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity. Acetonitrile is a common choice for Spinetoram separation.[5][7]

  • Optimize Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention factor (k') and may improve resolution, though it will also increase the analysis time.[3]

  • Buffer Concentration: The concentration of buffer salts, such as ammonium formate, can influence peak shape and retention. A concentration of 10 mM has been used effectively.[5][7]

Q3: What role does the HPLC column play, and which columns are recommended for this separation?

The stationary phase chemistry and column dimensions are crucial for achieving high efficiency (N).

  • Stationary Phase: Reversed-phase C18 columns are the most common choice for Spinetoram analysis.[5] Fused-core (or core-shell) particle columns, such as the Kinetex® EVO C18, are highly recommended as they provide higher efficiency than fully porous particles of the same size, leading to sharper peaks and better resolution.[5][8][9]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7 µm for superficially porous particles) lead to higher efficiency and improved resolution.[6][9]

  • Column Length: Resolution is directly proportional to the square root of the column length. Doubling the column length will increase resolution by a factor of about 1.4, but it will also double the analysis time and backpressure.[6][10]

Q4: Can adjusting the flow rate or temperature improve my resolution?

Yes, both flow rate and temperature can be adjusted to optimize resolution.

  • Flow Rate: Lowering the flow rate generally increases column efficiency and, therefore, resolution. However, this comes at the cost of longer run times. Typical flow rates for Spinetoram analysis range from 0.3 to 0.5 mL/min.[3][5][11]

  • Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks.[1] It can also alter selectivity, sometimes unpredictably. Studies have successfully used temperatures between 25°C and 45°C.[5] It is critical to maintain a consistent temperature for reproducible results.[6]

Q5: I'm observing peak tailing or broad peaks, which is affecting my resolution. What should I check?

Peak tailing and broadening reduce resolution and can indicate several issues.

  • Column Contamination or Degradation: The column may be fouled with sample matrix components. Try flushing the column with a strong solvent.[12] If performance does not improve, the column may need replacement.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening.[13] Ensure all fittings are secure and tubing is cut cleanly.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[13] Whenever possible, dissolve the sample in the initial mobile phase.[14]

  • Secondary Silanol Interactions: Unwanted interactions between the basic Spinetoram molecules and residual silanols on the silica packing can cause tailing. Using a high-purity, well-end-capped column can minimize this effect.

Troubleshooting Summary

The table below outlines common problems, potential causes, and recommended solutions for improving the resolution of Spinetoram J and L.

Problem Observed Potential Cause Recommended Solution
Co-elution or Poor Rs (<1.5) Suboptimal Mobile Phase Selectivity (α) Adjust mobile phase pH (a pH of ~6.4 has proven effective).[5] Try a different organic modifier (e.g., methanol instead of acetonitrile).
Insufficient Column Efficiency (N) Use a column with smaller particles (e.g., <3 µm or fused-core).[6] Increase column length.[10]
Inappropriate Retention (k') Decrease the percentage of organic solvent in the mobile phase to increase retention and separation.
Broad Peaks High Flow Rate Reduce the flow rate (e.g., to 0.3-0.5 mL/min).[5][11]
Extra-Column Band Broadening Minimize tubing length and ensure fittings are properly installed to avoid void volumes.[13]
Column Overload Reduce the injection volume or the concentration of the sample.[12]
Peak Tailing Secondary Silanol Interactions Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is appropriate.
Column Contamination/Deterioration Flush the column with a strong solvent sequence. If the problem persists, replace the column.[12]
Sample Solvent Effects Dissolve the sample in the mobile phase.[14]
Inconsistent Retention Times Fluctuating Temperature Use a column oven to maintain a stable temperature.[6]
Poorly Equilibrated Column Ensure the column is adequately equilibrated with the mobile phase before injection.
Pump or System Leak Check system pressure for stability and inspect for leaks.[12]

Recommended Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of Spinetoram J and L.[5][8]

1. HPLC System and Conditions:

  • Column: Fused-core C18 column (e.g., Kinetex® EVO C18, 100 x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 6.4).

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 35:65 (v/v) - Solvent A : Solvent B.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 5 µL.[5]

  • Detector: UV at 250 nm or Mass Spectrometer (MS).[15]

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve Spinetoram reference standard in methanol or a similar solvent to prepare a stock solution. Further dilute with the mobile phase to create working calibration solutions.[15]

  • Sample Preparation: Sample preparation will vary by matrix. For formulation analysis, dissolve the sample in methanol and water, then filter through a 0.45 µm filter before injection.[15] For residue analysis, a QuEChERS or solid-phase extraction (SPE) method may be required.[7][11]

Visual Troubleshooting and Workflow

The following diagrams illustrate the logical workflow for troubleshooting poor resolution and the key factors that influence HPLC separation.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Poor Resolution (Rs < 1.5) check_selectivity Is Selectivity (α) the Issue? start->check_selectivity check_efficiency Is Efficiency (N) the Issue? check_selectivity->check_efficiency No mod_mp Modify Mobile Phase - Adjust pH (~6.4) - Change Organic % check_selectivity->mod_mp Yes check_system Check System Health check_efficiency->check_system No opt_col Optimize Column - Use Smaller Particles - Use Longer Column check_efficiency->opt_col Yes check_leaks Check for Leaks & Stable Pressure check_system->check_leaks change_col Change Column - Different Stationary Phase (e.g., Phenyl) mod_mp->change_col If no improvement resolved Resolution OK mod_mp->resolved change_col->resolved opt_flow Optimize Flow Rate - Lower Flow Rate opt_temp Adjust Temperature opt_flow->opt_temp opt_col->opt_flow opt_temp->resolved check_connections Inspect Fittings & Tubing check_leaks->check_connections check_connections->resolved

Caption: Troubleshooting workflow for poor HPLC resolution.

ResolutionFactors center_node center_node factor_node factor_node param_node param_node Rs Resolution (Rs) N Efficiency (N) Rs->N alpha Selectivity (α) Rs->alpha k Retention (k') Rs->k N_params Controlled by: - Column Length - Particle Size - Temperature N->N_params alpha_params Controlled by: - Mobile Phase (pH, Solvent) - Stationary Phase Chemistry alpha->alpha_params k_params Controlled by: - Mobile Phase Strength (% Organic Solvent) k->k_params

Caption: Key factors influencing HPLC resolution.

References

Reducing Spinetoram L degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Spinetoram L during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: The primary factors that can lead to the degradation of this compound are exposure to alkaline conditions (high pH) and light. While generally stable to heat and in the presence of most metals, it is crucial to control these two factors.[1][2]

  • pH: this compound is stable in acidic and neutral conditions. However, it undergoes slow hydrolysis under alkaline conditions (pH 9).[1][3][4] The major degradation product formed is N-demethyl-175-L.[1]

  • Light: Direct photolysis is a significant degradation pathway.[2] Exposure to natural or artificial sunlight can rapidly break down the molecule, with a reported half-life of approximately 0.5 days under artificial sunlight.[2]

  • Reagents: While stable in the presence of most metals and metal ions, slight degradation has been observed in the presence of iron(III) chloride (FeCl₃).[1]

Q2: What is the recommended pH range for sample extraction and processing?

A2: To prevent hydrolytic degradation, it is recommended to maintain a neutral or slightly acidic pH (pH 5-7) throughout the sample preparation process.[1][3] The use of buffering citrate salts in QuEChERS methods helps maintain an optimal pH of 5.0-5.5.[5]

Q3: How should I store my samples and standards to ensure the stability of this compound?

A3: Both samples and standard solutions should be stored in a freezer at approximately -20°C and protected from light.[3][5] Standard stock solutions are typically prepared in a solvent like methanol or acetonitrile and stored in dark vials.[5][6] Studies have shown that this compound is stable for at least 12 months under these conditions in various matrices like wheat, soybean, and orange.[3] However, stability can be matrix-dependent, with one study noting stability for up to eight months in lettuce.[7]

Q4: Which solvents are suitable for extracting and dissolving this compound?

A4: this compound is readily soluble in medium-polarity and apolar organic solvents.[2] Acetonitrile and methanol are the most commonly used and effective solvents for extraction and for preparing standard solutions.[5][6][8] Ethyl acetate is also used for extraction in some methods.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on potential degradation during sample preparation.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Alkaline Hydrolysis: The pH of the sample extract may have shifted to the alkaline range (pH > 8) during processing.Ensure the use of buffering agents (e.g., citrate buffer in QuEChERS) to maintain a pH between 5 and 7.[5] Verify the pH of your extraction and cleanup solutions.
Photodegradation: Samples were exposed to sunlight or strong laboratory light for an extended period.Work in a shaded area or use amber glassware/vials to protect samples from light.[2] Minimize the time samples are exposed to light during processing. Store extracts in the dark.
Improper Storage: Samples or extracts were not stored at the correct temperature or were subjected to multiple freeze-thaw cycles.Store all samples and extracts at -20°C until analysis.[3][5] Analyze samples as soon as possible after extraction.
Presence of Unexpected Peaks (e.g., N-demethyl-175-L) Degradation Product Formation: This is a strong indicator of degradation, likely due to high pH.Review your sample preparation workflow to identify any steps where the pH could have increased. The primary degradation product under alkaline conditions is N-demethyl-175-L.[1]
Inconsistent or Non-Reproducible Results Variable Degradation: Inconsistent exposure to light or pH variations between samples.Standardize your workflow meticulously. Ensure all samples are handled identically, especially regarding light exposure and the addition of buffers. Use a workflow diagram to ensure consistency.
Matrix Effects: Components in the sample matrix (e.g., fats, pigments) can interfere with ionization in the mass spectrometer, affecting quantitation.Use a robust cleanup method like dispersive solid-phase extraction (d-SPE) with PSA, C18, and/or GCB to remove interferences.[6] The use of matrix-matched calibration standards is highly recommended to compensate for these effects.[8]

Quantitative Data Summary

The stability and recovery of this compound are highly dependent on the experimental conditions and the sample matrix.

Table 1: Stability of this compound Under Different Conditions

Condition Parameter Value Source
Hydrolysis (pH 9, 25°C) Half-life (t½)154 - 158 days[1][3][4]
Hydrolysis (pH 5 & 7) StabilityStable, no significant hydrolysis observed[1][3]
Aqueous Photolysis (pH 7) Half-life (t½)~0.5 days (under artificial sunlight)[2]
Frozen Storage (-20°C) Stability DurationGenerally stable for ≥ 12 months[3]

Table 2: Typical Recovery Rates in Analytical Methods

Method Matrix Recovery Range (%) Source
QuEChERS & LC-MS/MSSoybean, Cotton>85%[6]
Solvent Extraction & LC-MS/MSLivestock Samples81.9 - 106.4%[8]
Solid-Phase Extraction & LC-Q-TOF/MSHoney82 - 95%[9][10]
QuEChERS & HPLCTomato88.8 - 95.4%[11]
QuEChERS & UPLC-MS/MSCauliflower74 - 99%[12]

Experimental Protocols & Visualizations

Recommended Sample Preparation Workflow: Modified QuEChERS

This protocol is a generalized version based on several validated methods for analyzing Spinetoram in complex matrices.[5][6][12]

Methodology:

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add buffering salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to control pH and induce phase separation.

    • Shake vigorously for 1-2 minutes.

    • Centrifuge at >4000 rpm for 5-10 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 1-6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing d-SPE sorbents. Common sorbents for removing interferences include:

      • PSA (Primary Secondary Amine): Removes sugars and organic acids.

      • C18: Removes non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

    • Vortex for 1 minute and centrifuge at >4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly dilute.

    • Reconstitute in a suitable solvent (e.g., methanol or mobile phase) for analysis.

  • Analysis: Analyze the final extract using LC-MS/MS or a similar sensitive chromatographic technique.

G cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_analysis 3. Final Analysis Sample Homogenized Sample AddSolvent Add Acetonitrile & Buffer Salts Sample->AddSolvent Shake Vortex / Shake AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Supernatant Aliquot Centrifuge1->Supernatant Collect Extract AddSorbent Add d-SPE Sorbents (PSA, C18, etc.) Supernatant->AddSorbent Vortex2 Vortex AddSorbent->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Take Cleaned Extract Centrifuge2->FinalExtract Collect Clean Extract Reconstitute Evaporate & Reconstitute FinalExtract->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical QuEChERS workflow for this compound analysis.

Troubleshooting Logic for Low Analyte Recovery

This diagram provides a logical path to diagnose the cause of low this compound recovery.

G Start Low this compound Recovery Observed Check_pH Was the sample extract pH maintained between 5-7? Start->Check_pH Check_Light Were samples protected from light at all times? Check_pH->Check_Light Yes Result_pH Root Cause: Alkaline Hydrolysis Solution: Use buffered extraction Check_pH->Result_pH No Check_Storage Were samples/extracts stored at -20°C in the dark? Check_Light->Check_Storage Yes Result_Light Root Cause: Photodegradation Solution: Use amber vials, work in shade Check_Light->Result_Light No Check_Cleanup Is the cleanup step adequate? (Consider matrix effects) Check_Storage->Check_Cleanup Yes Result_Storage Root Cause: Improper Storage Solution: Maintain cold chain, limit thaw cycles Check_Storage->Result_Storage No Result_Cleanup Root Cause: Matrix Effects / Loss Solution: Optimize d-SPE, use matrix-matched standards Check_Cleanup->Result_Cleanup No

Caption: A troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: Optimization of Spinetoram L Spray Schedules for Leafy Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Spinetoram L spray schedules in leafy vegetables.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing suboptimal efficacy of this compound in my field or greenhouse trials?

A1: Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Pest Identification and Life Stage: Spinetoram's effectiveness can vary with the insect species and its life stage.[1][2] It is highly active against numerous pests, including Lepidoptera (e.g., diamondback moth, cabbage looper), Diptera (e.g., leafminer flies), and Thysanoptera (thrips).[2][3] Efficacy is often highest against larval stages.[2]

  • Application Timing and Coverage: Proper timing of application is crucial. For pests like the cabbage butterfly and diamondback moth, applications should target early larval stages.[4][5] Ensure thorough spray coverage, as this compound acts through both contact and ingestion.[2] Although it exhibits translaminar activity (movement from the upper to the lower leaf surface), uniform application is recommended for best results.[2]

  • Insecticide Resistance: Continuous use of insecticides from the same chemical group can lead to resistance. Spinetoram belongs to Group 5 of the IRAC classification.[2] To mitigate resistance, rotate this compound with insecticides from different mode of action groups.[2][6]

  • Environmental Factors: Spinetoram can degrade through a combination of photolysis (sunlight) and microbial action.[3] While it is more stable in sunlight than its predecessor, spinosad, prolonged exposure to harsh environmental conditions can reduce its residual activity.[7]

Q2: What are the likely causes of this compound residue levels exceeding the Maximum Residue Limit (MRL) in my leafy vegetable samples?

A2: Exceeding the MRL can be due to several factors in the experimental protocol:

  • Pre-Harvest Interval (PHI): The PHI is the minimum time required between the last application and harvest. For many leafy vegetables, the PHI for Spinetoram is short, often around 1 day.[8][9][10] Harvesting before the specified PHI will likely result in higher residue levels.

  • Application Rate and Frequency: Applying this compound at a rate higher than recommended or increasing the number of applications per season can lead to elevated residues.[6][8] The registered use in the USA for leafy vegetables allows for up to 6 applications per season at rates of 43–87 g a.i./ha.[8]

  • Formulation and Adjuvants: The type of formulation (e.g., SC - Suspension Concentrate, WG - Wettable Granules) and the use of adjuvants can influence the deposition and persistence of the insecticide on the plant surface.[2]

  • Environmental Conditions: Factors such as low rainfall and cool temperatures can slow the degradation of the active ingredient, leading to higher than expected residues at harvest.

Q3: How can I effectively manage the potential for insect resistance to this compound in my long-term studies?

A3: Implementing an Insecticide Resistance Management (IRM) program is essential:

  • Rotation of Modes of Action (MoA): Avoid consecutive applications of this compound or other Group 5 insecticides like spinosad.[2] Rotate with insecticides from different MoA groups.[2][6]

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as biological control agents, cultural practices, and host plant resistance to reduce reliance on chemical insecticides.[7] Spinetoram is considered to have a favorable profile for beneficial arthropods, making it a good fit for IPM programs.[7]

  • Monitoring and Thresholds: Regularly monitor pest populations and apply insecticides only when populations reach economic threshold levels. This reduces selection pressure for resistance.

  • Adherence to Label Recommendations: Always use the recommended application rates. Under-dosing can lead to the survival of less susceptible individuals, promoting resistance development.

Q4: What is the relationship between Spinetoram, Spinetoram-J, and Spinetoram-L?

A4: Spinetoram is the common name for an insecticide that is a mixture of two active components: Spinetoram-J and Spinetoram-L.[2][11][12] Spinetoram-J is the major component, and Spinetoram-L is the minor component, typically in a ratio of approximately 3:1.[11] For research and regulatory purposes, residue analysis often quantifies both components separately.[12]

Quantitative Data Summary

Table 1: Efficacy of Spinetoram Against Key Lepidopteran Pests in Cabbage

Pest SpeciesApplication Rate (g a.i./ha)Larval Population Reduction (%)Crop Damage Rating (Scale)Reference
Diamondback Moth (Plutella xylostella)45>80%< 2[4][5]
Diamondback Moth (Plutella xylostella)54Statistically significant reduction1.62% head damage[13]
Diamondback Moth (Plutella xylostella)60>80%< 2[4][5]
Cabbage Butterfly (Pieris rapae)45>80%< 2[4][5]
Cabbage Butterfly (Pieris rapae)60>80%< 2[4][5]
Leaf Eating Caterpillar (Spodoptera litura)5476.14%Not specified[14]
Leaf Eating Caterpillar (Spodoptera litura)67.578.43%Not specified[14]

Table 2: Residue and Dissipation of Spinetoram in Leafy Vegetables

CropApplication MethodHalf-life (days)Initial Residue (mg/kg)Residue at PHI (mg/kg)Reference
Garland ChrysanthemumFoliar SprayNot specified6.210.55[12][15]
Aster scaberFoliar SprayNot specifiedNot specifiedNot specified[12][15]
Flowering CabbageSeed-pelletingLeaf: 3.57, Stem: 5.77, Root: 4.21Not applicableLeaf: 0.0014, Stem: 0.0018, Root: 0.08[16]
Green OnionFoliar Spray1.2Not specifiedBelow MRL after 1 day[15]
LettuceFoliar SprayNot specifiedUp to 11.8Not specified[11]

Experimental Protocols

1. Protocol for Efficacy Evaluation of this compound against Diamondback Moth (Plutella xylostella) in Cabbage

  • Experimental Design: Randomized block design with a minimum of three replications. Include an untreated control group.

  • Plot Size: Typically 5m x 5m plots.

  • Crop: Cabbage (e.g., Brassica oleracea var. capitata).

  • Treatment Application:

    • Apply this compound at desired rates (e.g., 45, 54, 60 g a.i./ha) using a calibrated backpack sprayer.

    • Ensure thorough coverage of the foliage.

    • Application timing should be based on scouting and the presence of early instar larvae.

  • Data Collection:

    • Count the number of live larvae on a random sample of plants (e.g., 5-10 plants per plot) before and at set intervals after application (e.g., 1, 3, 7, 10, and 14 days).[4]

    • Assess crop damage at harvest using a rating scale (e.g., 1-5, where 1 is no damage and 5 is severe damage).

  • Data Analysis:

    • Calculate the percentage of larval population reduction using a formula like Henderson and Tilton's.[4]

    • Analyze larval counts and damage ratings using ANOVA and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

2. Protocol for this compound Residue Analysis in Leafy Vegetables

  • Sample Collection:

    • Collect representative samples of the edible portion of the leafy vegetable from each plot at various time points after the final application, including the pre-harvest interval.

    • Place samples in labeled polyethylene bags and store frozen (-20°C) until analysis.

  • Extraction:

    • Homogenize the samples.

    • Extract a subsample (e.g., 10g) with an appropriate solvent (e.g., acetonitrile).

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis in produce.

  • Cleanup:

    • Use dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Analysis:

    • Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][17]

    • Quantify Spinetoram-J and Spinetoram-L using certified reference standards.

  • Quality Control:

    • Perform recovery experiments by spiking untreated samples with known concentrations of the analytes to validate the method's accuracy and precision. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤20%.

Visualizations

Spinetoram_Mode_of_Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds GABA GABA GABAR GABA Receptor GABA->GABAR Binds Ion_Channel_ACh Ion Channel nAChR->Ion_Channel_ACh Activates Ion_Channel_GABA Ion Channel GABAR->Ion_Channel_GABA Excitation Continuous Excitation (Hyperexcitation) Ion_Channel_ACh->Excitation Ion_Channel_GABA->Excitation Contributes to Spinetoram Spinetoram Spinetoram->nAChR Disrupts Spinetoram->GABAR Disrupts Paralysis Paralysis & Insect Death Excitation->Paralysis

Caption: Simplified signaling pathway for Spinetoram's mode of action.

Efficacy_Trial_Workflow start Start: Experimental Design (Randomized Block) setup Plot Setup & Cabbage Planting start->setup pretreatment Pre-treatment Pest Count (Baseline Data) setup->pretreatment application This compound Application (Calibrated Sprayer) pretreatment->application posttreatment Post-treatment Pest Counts (1, 3, 7, 10, 14 days) application->posttreatment harvest Harvest & Crop Damage Assessment posttreatment->harvest analysis Data Analysis (ANOVA, % Reduction) harvest->analysis end End: Report Findings analysis->end Residue_Analysis_Workflow start Start: Sample Collection (Post-application) storage Sample Storage (-20°C) start->storage prep Sample Preparation (Homogenization) storage->prep extraction Extraction (e.g., QuEChERS) prep->extraction cleanup Extract Cleanup (d-SPE) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS) cleanup->analysis quantification Data Quantification (mg/kg) analysis->quantification end End: Residue Report quantification->end

References

Refinement of bioassays for consistent Spinetoram L results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when conducting bioassays with Spinetoram L.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q1: Why am I observing high variability in mortality rates between replicate experiments?

A1: High variability in mortality rates can stem from several factors.[1][2] It is crucial to ensure the uniformity of the test insects in terms of age, developmental stage, sex, and nutritional status.[1] Environmental conditions such as temperature and humidity must be strictly controlled throughout the experiment, as fluctuations can alter insect physiology and insecticide efficacy.[1] Inconsistent application of this compound, leading to different exposure levels, is another common source of variability. Finally, the genetic diversity within your insect population can also contribute to varied responses.[2]

Q2: My results show lower-than-expected mortality, even at high concentrations of this compound. What could be the cause?

A2: Lower-than-expected mortality can indicate several potential issues. Firstly, the insect population may have developed resistance to Spinetoram or other insecticides in the same class (spinosyns).[3] It is also possible that the this compound solution was not prepared correctly, leading to a lower actual concentration than intended. The method of application is also critical; for instance, a contact bioassay might yield different results from a dietary exposure bioassay.[4] Additionally, ensure that the duration of the bioassay is sufficient for the toxic effects to manifest, as some insecticides require a longer period to act.[2]

Q3: I am seeing mortality in my control group. What should I do?

A3: Mortality in the control group is a sign of underlying issues with the experimental setup or the health of the test insects. The insects may be stressed due to improper handling, overcrowding, or inadequate nutrition. The solvent used to dissolve this compound (if any) might have toxic effects on the insects. It is essential to run a solvent-only control to rule this out. Contamination of the rearing environment or the bioassay materials with other chemicals or pathogens could also be a cause. If control mortality is consistently high (typically above 10-20%), the experiment should be repeated with fresh insects and materials.

Q4: The dose-response curve I've generated is not following the expected sigmoidal shape. Why might this be?

A4: An irregular dose-response curve can be caused by a few factors. An insufficient range of concentrations, either too narrow or not covering the full spectrum from no effect to 100% mortality, can lead to a poorly defined curve.[5][6] The presence of a resistant subgroup within your insect population can also skew the curve. Inconsistent experimental conditions across different concentrations can introduce significant noise. Finally, errors in preparing the serial dilutions of this compound will directly impact the accuracy of the dose-response relationship.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[3] It is a mixture of two active ingredients, spinetoram-J and spinetoram-L.[7] Spinetoram acts on the insect nervous system by disrupting the function of nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation, paralysis, and death of the insect.[8][9][10]

Q2: What are the key differences between a contact toxicity bioassay and a dietary toxicity bioassay for this compound?

A2: A contact toxicity bioassay assesses the effect of this compound when it is applied directly to the insect's cuticle or to a surface with which the insect will come into contact.[11][12] This method is useful for determining the insecticide's effectiveness upon direct exposure. A dietary toxicity bioassay, on the other hand, evaluates the toxicity of this compound when it is ingested by the insect, typically by incorporating it into their food source.[13] This method is relevant for understanding the insecticide's efficacy when consumed by the pest.

Q3: What are some critical parameters to control in a this compound bioassay?

A3: Several parameters are critical for obtaining reliable results. These include:

  • Insect-related factors: Species, life stage, age, sex, and health of the test insects.[1]

  • Environmental factors: Temperature, humidity, and photoperiod.[1]

  • Experimental factors: Concentration range of this compound, method of application, exposure duration, and the number of replicates.[2][14]

Q4: How can I prepare a stock solution of this compound for my bioassay?

A4: To prepare a stock solution, accurately weigh a known amount of technical grade this compound and dissolve it in a suitable solvent, such as acetone or a water-miscible solvent, to achieve a desired concentration (e.g., 1%).[15] From this stock solution, a series of dilutions can be prepared using distilled water or the appropriate solvent to obtain the desired test concentrations.[15] Always consult the manufacturer's instructions for specific solubility information.

Quantitative Data Summary

The following tables summarize the toxicity of Spinetoram against various insect pests as reported in the literature.

Table 1: Lethal Concentration (LC50) of Spinetoram in Various Insect Species (Dietary/Leaf Dip Bioassay)

Insect SpeciesLife StageBioassay MethodLC50 (mg/L)Exposure Time (h)
Tuta absoluta3rd Instar LarvaeLeaf-dipping0.3248
Plutella xylostella3rd Instar LarvaeLeaf-dippingNot specified48
Spodoptera litura2nd Instar LarvaeSurface Diet0.0003%24

Note: LC50 values can vary significantly based on the specific strain of insect, formulation of Spinetoram, and precise experimental conditions.

Table 2: Lethal Dose (LD50) and Lethal Time (LT50) of Spinetoram

Insect SpeciesLife StageBioassay MethodLD50/LT50Value
Musca domestica (susceptible)AdultOralLC5013.11 µg/g
Musca domestica (resistant)AdultOralLC5017.45 µg/g
Blatella germanicaAdultResidual ContactNot specified100% mortality at 75 mg/m² after 5 days

Note: The provided data is for comparative purposes. Researchers should establish their own baseline toxicity data for their specific insect populations.

Experimental Protocols

1. Protocol for Residual Contact Toxicity Bioassay

This protocol is adapted from studies on the contact toxicity of Spinetoram.[11][12]

  • Preparation of Test Surfaces:

    • Use appropriate test surfaces (e.g., glass petri dishes, filter paper, or surfaces representative of field conditions like concrete or ceramic tiles).[11]

    • Prepare a range of this compound concentrations in a suitable solvent.

    • Apply a known volume of each concentration evenly to the test surfaces and allow the solvent to evaporate completely, leaving a dry residue of the insecticide.

    • Prepare a control surface treated only with the solvent.

  • Insect Exposure:

    • Introduce a known number of test insects (e.g., 10-20 adults or larvae) onto each treated and control surface.

    • Provide a food source if the exposure period is longer than 24 hours, ensuring the food itself is not contaminated.

  • Data Collection:

    • Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours).

    • Consider insects that are moribund or unable to move in a coordinated manner as dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 or LT50 values using probit analysis or other appropriate statistical methods.

2. Protocol for Dietary Toxicity Bioassay

This protocol is based on general methodologies for insecticide dietary bioassays.[13][15]

  • Preparation of Treated Diet:

    • Prepare an artificial diet suitable for the test insect species.

    • Prepare a series of this compound concentrations.

    • Incorporate a known volume of each this compound concentration into a specific amount of the artificial diet and mix thoroughly to ensure even distribution.

    • Prepare a control diet containing only the solvent used to dissolve this compound.

  • Insect Exposure:

    • Place a standardized amount of the treated and control diet into individual bioassay containers (e.g., wells of a multi-well plate or small petri dishes).

    • Introduce one test insect (e.g., a larva of a specific instar) into each container.

  • Data Collection:

    • Record mortality at regular intervals (e.g., every 24 hours) for a predetermined duration.

  • Data Analysis:

    • Calculate the LC50 value and its confidence intervals using appropriate statistical software.

Visualizations

Spinetoram_nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_channel Sodium Ion Channel (Open) nAChR->Na_channel Activates Hyperexcitation Continuous Nerve Impulse (Hyperexcitation) Na_channel->Hyperexcitation Leads to Spinetoram This compound Spinetoram->nAChR Allosterically binds and prolongs activation

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Spinetoram_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Cl_channel Chloride Ion Channel (Blocked) GABA_R->Cl_channel Normally opens Hyperexcitation Inhibition of Inhibition (Hyperexcitation) Cl_channel->Hyperexcitation Leads to Spinetoram This compound Spinetoram->GABA_R Antagonistic action Spinetoram->Cl_channel Prevents opening

Caption: Signaling pathway of this compound at the GABA receptor.

Bioassay_Workflow start Start: Bioassay Planning insect_prep Test Insect Preparation (Uniform age, stage, etc.) start->insect_prep solution_prep This compound Solution Preparation (Serial Dilutions) start->solution_prep bioassay_setup Bioassay Setup (Contact or Dietary) insect_prep->bioassay_setup solution_prep->bioassay_setup exposure Insect Exposure (Controlled Environment) bioassay_setup->exposure data_collection Data Collection (Mortality Assessment) exposure->data_collection data_analysis Data Analysis (LC50/LD50 Calculation) data_collection->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for a this compound bioassay.

References

Technical Support Center: Spinetoram Resistance in Thrips palmi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Spinetoram resistance in the melon thrips, Thrips palmi.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Spinetoram resistance in Thrips palmi.

Q1: What are the primary mechanisms of Spinetoram resistance in Thrips palmi?

A1: The two main mechanisms of Spinetoram resistance identified in Thrips palmi are:

  • Target-site insensitivity: This is primarily due to a specific point mutation, G275E, in the α6 subunit of the nicotinic acetylcholine receptor (nAChR), which is the target site for Spinosyns like Spinetoram.[1][2][3][4] This mutation reduces the binding affinity of the insecticide to its target.

  • Metabolic resistance: This involves the enhanced detoxification of Spinetoram by metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s).[3][4][5]

Q2: How can I determine if a Thrips palmi population is resistant to Spinetoram?

A2: You can determine resistance by conducting a dose-response bioassay (e.g., a leaf-dip bioassay) to calculate the median lethal concentration (LC50) for your field-collected population. This value is then compared to the LC50 of a known susceptible population. A significantly higher LC50 in the field population indicates resistance.

Q3: What is a resistance ratio (RR) and how is it calculated?

A3: The resistance ratio (RR) quantifies the level of resistance in an insect population. It is calculated by dividing the LC50 of the field (or resistant) population by the LC50 of a susceptible population.

RR = LC50 of Resistant Population / LC50 of Susceptible Population

Q4: What role do synergists play in resistance studies?

A4: Synergists are chemicals that, while not necessarily toxic on their own, can enhance the toxicity of an insecticide. In resistance studies, they are used to help identify the mechanism of resistance. For example, piperonyl butoxide (PBO) is an inhibitor of P450 enzymes.[3][4][6] If the toxicity of Spinetoram to a resistant population increases significantly when co-administered with PBO, it suggests that P450-mediated metabolic detoxification is a key resistance mechanism.

Q5: Is there a molecular marker for Spinetoram resistance in Thrips palmi?

A5: Yes, the G275E mutation in the nAChR α6 subunit is a well-established molecular marker for Spinosyn resistance in T. palmi.[1][3][4][7] The frequency of this mutation in a population strongly correlates with the level of resistance to Spinetoram.[2][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during Spinetoram resistance experiments with Thrips palmi.

Dose-Response Bioassays (e.g., Leaf-Dip Assay)

Q: I am observing high mortality in my control group (treated with solvent/water only). What could be the cause?

A:

  • Mechanical damage to thrips: Thrips palmi are delicate insects. Ensure gentle handling during collection and transfer.

  • Unhealthy plant material: Use fresh, healthy, and insecticide-free leaves for the bioassay. Stressed or old leaves can affect thrips survival.

  • Contamination: Ensure all glassware, petri dishes, and equipment are thoroughly cleaned and free of any residual insecticides or detergents.

  • Environmental stress: Maintain optimal temperature and humidity during the incubation period. Extreme conditions can lead to mortality.

Q: My dose-response curve is not linear and has a low slope. What does this indicate?

A:

  • Heterogeneous population: The thrips population you are testing may have a mix of susceptible and resistant individuals. This can result in a shallow slope in the probit analysis.

  • Incorrect dose range: You may not have a wide enough range of concentrations to see a clear dose-response relationship. Ensure your concentrations bracket the expected LC50 and cause mortality ranging from just above control mortality to near 100%.

  • Sub-lethal effects: At lower concentrations, the insecticide may be causing sub-lethal effects that are not being accurately scored as mortality. Ensure you have a clear definition of mortality (e.g., inability to move when gently prodded with a fine brush).

Enzyme Assays (P450, Esterase, GST)

Q: My enzyme activity readings are inconsistent between replicates. What can I do?

A:

  • Incomplete homogenization: Ensure the insect tissue is thoroughly homogenized to release all the enzymes. Keep samples on ice during homogenization to prevent enzyme degradation.

  • Pipetting errors: Use calibrated pipettes and be precise with all volumes, especially for enzyme extracts and substrates.

  • Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay, and maintain this temperature throughout the incubation.

  • Inadequate mixing: Mix all reagents thoroughly but gently, avoiding the introduction of air bubbles, especially in microplate wells.

Q: I am not seeing a significant difference in enzyme activity between my susceptible and resistant strains. Does this mean metabolic resistance is not involved?

A:

  • Incorrect substrate: The model substrate you are using (e.g., p-nitroanisole for P450s, p-nitrophenyl acetate for esterases) may not be the optimal substrate for the specific enzymes involved in Spinetoram detoxification in T. palmi.

  • Other resistance mechanisms: Target-site insensitivity (the G275E mutation) is a major mechanism of Spinetoram resistance in T. palmi. Even if metabolic resistance is not detected, this does not rule out the presence of other resistance mechanisms.

  • Subtle differences: The differences in enzyme activity may be subtle and require a larger sample size or more sensitive detection methods to be statistically significant.

Data Presentation

Table 1: Spinetoram Susceptibility in various Thrips palmi Populations

Population/StrainGeographic OriginLC50 (mg/L)Resistance Ratio (RR)Reference
OK (Susceptible)Japan3.41.0[4]
TS1 (Resistant)Japan2838.5834.9[4]
TS5 (Resistant)Japan6655.51957.5[4]
Hainan (Susceptible)China0.121.0[5]
SGL1 (Resistant)China759.346327.8[5]
SGFQ (Resistant)China34.79289.9[5]
SGDY (Resistant)China8.9774.8[5]

Table 2: Effect of Synergist (Piperonyl Butoxide - PBO) on Spinosad Toxicity in Thrips palmi

StrainTreatmentLC50 (mg/L)Synergistic Ratio (SR)*Reference
OK (Susceptible)Spinosad alone3.4-[4]
Spinosad + PBO3.11.1[4]
TS1 (Resistant)Spinosad alone2838.5-[4]
Spinosad + PBO489.45.8[4]
TS5 (Resistant)Spinosad alone6655.5-[4]
Spinosad + PBO739.59.0[4]

*Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist

Experimental Protocols

Leaf-Dip Bioassay for LC50 Determination

This protocol is adapted from methods used for determining insecticide susceptibility in thrips.[5][8]

Materials:

  • Spinetoram technical grade or formulated product

  • Distilled water

  • Triton X-100 or similar surfactant

  • Fresh, untreated host plant leaves (e.g., bean, cucumber)

  • Petri dishes (e.g., 60 mm)

  • Filter paper

  • Fine camel-hair brush

  • Adult Thrips palmi (susceptible and field-collected populations)

  • Incubator set at 25 ± 1°C, 60-70% RH, and a 16:8 (L:D) photoperiod

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of Spinetoram in an appropriate solvent (if using technical grade) or distilled water.

    • Perform serial dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to obtain at least five to seven concentrations.

    • Prepare a control solution of distilled water with 0.1% Triton X-100.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size that fit into the petri dishes.

    • Dip each leaf disc into a specific insecticide dilution (or control solution) for 10-30 seconds, ensuring complete immersion.

    • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Thrips Exposure:

    • Place a treated, dry leaf disc into a petri dish lined with a slightly moistened filter paper to maintain humidity.

    • Carefully transfer 10-20 adult Thrips palmi onto each leaf disc using a fine camel-hair brush.

    • Seal the petri dishes with parafilm or their lids.

    • Prepare at least three to four replicates for each concentration and the control.

  • Incubation and Mortality Assessment:

    • Incubate the petri dishes under the specified environmental conditions.

    • Assess mortality after 24 to 48 hours. Thrips are considered dead if they are unable to move when gently prodded with the brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.

    • Analyze the mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals.

Synergist Bioassay

This protocol determines the involvement of P450s in resistance using the synergist piperonyl butoxide (PBO).[3][4][6]

Procedure:

  • Follow the Leaf-Dip Bioassay protocol as described above.

  • Prepare an additional set of insecticide dilutions that also contain a fixed, sub-lethal concentration of PBO. The concentration of PBO should be determined in preliminary experiments to ensure it causes minimal mortality on its own. A common concentration used is 10 mg/L.

  • Run the bioassay with Spinetoram alone and Spinetoram + PBO in parallel.

  • Calculate the LC50 for both treatments.

  • Calculate the Synergistic Ratio (SR) as described in Table 2. A high SR in the resistant population indicates the involvement of P450s in detoxification.

Biochemical Assays

These are general protocols that can be adapted for Thrips palmi.

a) Sample Preparation (for all enzyme assays):

  • Collect a known number of adult thrips (e.g., 20-50) and freeze them at -80°C.

  • Homogenize the frozen thrips in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5) containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which will serve as the enzyme source.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

b) Cytochrome P450 Monooxygenase (P450) Activity Assay:

This is a general method using a model substrate.

Materials:

  • Enzyme extract (supernatant)

  • p-nitroanisole (p-NA) as the substrate

  • NADPH

  • Phosphate buffer (0.1 M, pH 7.5)

  • Microplate reader

Procedure:

  • In a 96-well microplate, add the enzyme extract, phosphate buffer, and p-NA solution.

  • Initiate the reaction by adding NADPH.

  • Incubate at a constant temperature (e.g., 30°C) for a specific time.

  • Measure the formation of the product, p-nitrophenol, by reading the absorbance at 405 nm.

  • Calculate the enzyme activity as nmol of p-nitrophenol formed per minute per mg of protein.

c) Esterase (EST) Activity Assay:

This assay uses p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Enzyme extract

  • p-nitrophenyl acetate (p-NPA)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Microplate reader

Procedure:

  • Add the enzyme extract and phosphate buffer to the wells of a microplate.

  • Start the reaction by adding the p-NPA solution.

  • Incubate at a constant temperature (e.g., 27°C).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals.

  • Calculate the change in absorbance per minute and use the molar extinction coefficient of p-nitrophenol to determine the enzyme activity (nmol/min/mg protein).

d) Glutathione S-Transferase (GST) Activity Assay:

This assay measures the conjugation of glutathione to 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • Enzyme extract

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Microplate reader

Procedure:

  • In a quartz cuvette or UV-transparent microplate, mix the phosphate buffer, enzyme extract, and GSH.

  • Initiate the reaction by adding CDNB.

  • Immediately measure the increase in absorbance at 340 nm for several minutes.

  • Calculate the rate of change in absorbance and use the molar extinction coefficient of the GSH-CDNB conjugate to determine GST activity (nmol/min/mg protein).[5]

Resistance Mechanisms Overview

Visualizing Resistance Pathways and Workflows

Spinetoram_Resistance_Mechanism cluster_Insecticide Spinetoram Application cluster_Thrips Thrips palmi cluster_Outcome Outcome Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR α6) Spinetoram->nAChR Binds to receptor Detox_Enzymes Detoxification Enzymes (Cytochrome P450s) Spinetoram->Detox_Enzymes Metabolized by Susceptible Susceptible Thrips (Mortality) nAChR->Susceptible Causes continuous neuronal excitation Resistant Resistant Thrips (Survival) nAChR->Resistant Prevents Spinetoram binding Detox_Enzymes->Resistant Leads to detoxification and reduced efficacy G275E G275E Mutation in nAChR α6 G275E->nAChR Alters binding site

Caption: Primary mechanisms of Spinetoram resistance in Thrips palmi.

Bioassay_Workflow start Start: Collect Thrips (Susceptible & Field Populations) prep_solutions Prepare Spinetoram Serial Dilutions start->prep_solutions treat_leaves Leaf-Dip Treatment prep_solutions->treat_leaves expose_thrips Expose Thrips to Treated Leaves treat_leaves->expose_thrips incubate Incubate (24-48h) expose_thrips->incubate assess_mortality Assess Mortality incubate->assess_mortality probit Probit Analysis (Calculate LC50) assess_mortality->probit calc_rr Calculate Resistance Ratio (RR) probit->calc_rr end End: Determine Resistance Level calc_rr->end Synergist_Assay_Logic start Perform Bioassay with Spinetoram + PBO compare_lc50 Compare LC50 values (Spinetoram vs Spinetoram+PBO) start->compare_lc50 high_sr High Synergistic Ratio (SR) in Resistant Population compare_lc50->high_sr Significant Decrease in LC50 low_sr Low/No Synergistic Ratio (SR) compare_lc50->low_sr No Significant Decrease in LC50 conclusion_p450 Conclusion: P450-mediated metabolic resistance is a likely mechanism. high_sr->conclusion_p450 conclusion_other Conclusion: Other mechanisms (e.g., target-site mutation) are more significant. low_sr->conclusion_other

References

Technical Support Center: Minimizing Spinetoram Impact on Beneficial Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Spinetoram on beneficial insect populations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Spinetoram and how does it work?

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two active ingredients, spinetoram-J and spinetoram-L.[3] Its mode of action involves the disruption of the insect's nervous system by targeting nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[1][3][4][5] This leads to hyperexcitation of the nerves, muscle contractions, paralysis, and ultimately, the death of the insect.[1][2] Spinetoram can affect insects through both contact and ingestion.[3][5]

Q2: I am seeing high mortality in my beneficial insects after Spinetoram application. What could be the cause?

Several factors could contribute to higher-than-expected mortality in beneficial insects:

  • Direct Contact with Wet Residues: Spinetoram is most toxic to many beneficial insects, including bees, when they come into direct contact with wet spray residues.[6][7]

  • Application Rate: Higher application rates can lead to increased toxicity. It's crucial to adhere to recommended dosage guidelines for your specific experiment and target pest.

  • Timing of Application: Application during periods of high foraging activity for beneficial insects like bees can lead to increased exposure and mortality.[8]

  • Sensitivity of the Beneficial Species: Different species of beneficial insects have varying levels of sensitivity to Spinetoram. For example, some predatory mites have been shown to experience high mortality upon exposure.[9]

Q3: How can I minimize the impact of Spinetoram on honey bees and other pollinators?

To reduce the risk to pollinators, consider the following strategies:

  • Application Timing: Apply Spinetoram during periods of low bee activity, such as late evening or early morning, to avoid direct contact with foraging bees.[6] Once the spray has dried, the risk to foraging bees is significantly reduced.[6][8]

  • Avoid Spraying Flowering Plants: Do not spray plants that are in flower and actively being foraged by bees.[8]

  • Use Appropriate Doses: Use the lowest effective concentration of Spinetoram for your target pest. Studies have shown a dose-dependent mortality rate for bees.[10][11]

  • Consider Dried Residues: While wet residues are the most hazardous, dried residues of Spinetoram are considered to be much safer for foraging bees.[6]

Q4: What are the sublethal effects of Spinetoram on beneficial insects?

Even at concentrations that are not immediately lethal, Spinetoram can have sublethal effects on some beneficial insects. For instance, oral exposure in bumblebees has been shown to cause detrimental effects on reproduction.[6][7] In the parasitoid wasp Encarsia formosa, sublethal doses significantly reduced adult longevity, parasitism, and adult emergence.[12] However, some studies have indicated that the sublethal effects of Spinetoram on the foraging behavior of bees are minimal.[7][13]

Q5: How long does Spinetoram persist in the environment?

Spinetoram degrades relatively quickly in the environment. Its half-life can vary depending on the environmental matrix:

  • Paddy Water: 0.35 days[14]

  • Rice Straw: 1.1 days[14]

  • Cauliflower: Up to 4.85 days[15]

  • Soil: Approximately 2.82 to 6.8 days[14][16]

Due to its rapid degradation and low potential to leach, Spinetoram is considered to have a low risk of groundwater contamination.[17]

Data Presentation

Table 1: Toxicity of Spinetoram to Various Beneficial Insects

Beneficial InsectExposure TypeMetricValueReference
Apis cerana indica (Indian Honey Bee)ContactMortality at 36 g a.i./ha (6 HAT)0.0%[10]
Apis cerana indica (Indian Honey Bee)ContactMortality at 45 g a.i./ha (6 HAT)2.6%[10]
Apis cerana indica (Indian Honey Bee)ContactMortality at 54 g a.i./ha (6 HAT)8.3%[10]
Apis cerana indica (Indian Honey Bee)ContactMortality at 108 g a.i./ha (6 HAT)21.5%[10]
Bombus terrestris (Bumblebee)Contact (Wet Residue)Relative Toxicity~52 times less toxic than spinosad[6][7]
Bombus terrestris (Bumblebee)Contact (Dry Residue)Relative Toxicity~8 times less toxic than spinosad[6][7]
Bombus terrestris (Bumblebee)Oral (72h)Relative Toxicity~4 times less toxic than spinosad[6][7]
Bombus terrestris (Bumblebee)Oral (11 weeks)Relative Toxicity~24 times less toxic than spinosad[6][7]
Encarsia formosa (Whitefly Parasitoid)Residual ContactLC100.10 mg/L[12]
Encarsia formosa (Whitefly Parasitoid)Residual ContactLC500.56 mg/L[12]
Encarsia formosa (Whitefly Parasitoid)Residual ContactLC903.28 mg/L[12]
Predatory MitesResidual ContactSurvival (120h)2.5%[9]

Table 2: Environmental Fate of Spinetoram

EnvironmentHalf-life (days)Reference
Paddy Water0.35[14]
Soil2.82 - 6.8[14][16]
Rice Straw1.1[14]
Pear Fruits2.17[15]
Grape Berries4.3[15]
Grape Leaves2.8[15]
Cauliflower≤ 4.85[15]

Experimental Protocols

Protocol 1: Contact Toxicity Bioassay for Honey Bees (Apis cerana indica)

This protocol is adapted from methodologies described in studies assessing the contact toxicity of Spinetoram.[6][10]

Objective: To determine the mortality of honey bees after direct contact with various concentrations of Spinetoram.

Materials:

  • Spinetoram formulation of known concentration

  • Distilled water

  • Micropipette

  • Foraging adult honey bees of uniform age and size

  • Cages for holding bees (e.g., petri dishes with ventilation)

  • Sugar solution (50% sucrose w/v)

  • Cotton wicks

  • Incubator set to appropriate temperature and humidity for the bee species

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the Spinetoram formulation using distilled water to achieve the desired concentrations (e.g., corresponding to field application rates of 36, 45, 54, and 108 g a.i./ha). A control solution of distilled water should also be prepared.

  • Bee Collection and Acclimatization: Collect healthy, active forager bees from a colony. Acclimatize them in the laboratory for a few hours in the holding cages with access to the sugar solution.

  • Topical Application: Anesthetize the bees briefly (e.g., with CO2 or by chilling). Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

  • Incubation: Place the treated bees in clean, individual holding cages. Provide each cage with a cotton wick soaked in the sugar solution. Incubate the cages at a controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead or moribund bees at specified time intervals (e.g., 6, 12, and 24 hours after treatment). Bees that are unable to make coordinated movements when gently prodded are considered moribund.

  • Data Analysis: Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula.

Protocol 2: Feeding Suppression Assay for Lepidopteran Larvae

This protocol is based on the principles of dietary toxicity studies mentioned in the literature.[3]

Objective: To evaluate the speed of action of Spinetoram in suppressing the feeding of a target lepidopteran pest.

Materials:

  • Spinetoram formulation

  • Distilled water with a non-ionic surfactant

  • Leaf discs from the host plant of the target insect (e.g., cabbage for Plutella xylostella)

  • Third-instar larvae of the target pest

  • Petri dishes with moistened filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Treated Leaves: Prepare a solution of Spinetoram at the desired concentration in distilled water with a surfactant. Dip fresh leaf discs into the solution for a set amount of time (e.g., 10 seconds) and allow them to air dry. For the control, dip leaf discs in the water and surfactant solution only.

  • Initial Leaf Area Measurement: Measure the initial area of each treated and control leaf disc.

  • Bioassay Setup: Place one treated leaf disc in a petri dish with moistened filter paper. Introduce a single, pre-weighed third-instar larva into the petri dish.

  • Incubation: Keep the petri dishes in a controlled environment (temperature, humidity, and photoperiod) suitable for the insect species.

  • Observation and Final Measurement: At regular intervals (e.g., 2, 4, 8, 24 hours), observe the larvae for any signs of paralysis or cessation of movement. After a predetermined period (e.g., 24 or 48 hours), remove the larva and measure the remaining area of the leaf disc.

  • Data Analysis: Calculate the area of the leaf consumed by each larva. Compare the consumption of treated leaf discs to the control to determine the percentage of feeding suppression.

Visualizations

Spinetoram Mode of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Axon Axon nAChR Nicotinic Acetylcholine Receptor (nAChR) Dendrite Dendrite Hyperexcitation Continuous Nerve Activation nAChR->Hyperexcitation Leads to GABA GABA Receptor Spinetoram Spinetoram Activation Allosteric Activation Spinetoram->Activation Binds to Activation->nAChR Affects Activation->GABA Affects Paralysis Paralysis Hyperexcitation->Paralysis Results in

Caption: Spinetoram's mode of action on insect nerve cells.

IPM Workflow for Spinetoram Application Start Pest Monitoring Threshold Pest population exceeds threshold? Start->Threshold Beneficials Beneficials active (e.g., foraging bees)? Threshold->Beneficials Yes NoAction No action needed Threshold->NoAction No Timing Select application time (e.g., late evening) Beneficials->Timing Yes Application Apply Spinetoram at recommended rate Beneficials->Application No Timing->Application Delay Delay application Timing->Delay If conditions unfavorable Evaluate Evaluate efficacy on pest and impact on beneficials Application->Evaluate End Continue Monitoring Evaluate->End NoAction->End Delay->End

Caption: Decision workflow for Spinetoram use in an IPM program.

References

Technical Support Center: Enhancing Selectivity of Spinetoram L Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for Spinetoram L.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving selectivity for this compound analysis?

A1: The primary challenges in achieving selectivity for this compound analysis include:

  • Co-elution with Spinetoram J: Spinetoram is a mixture of two active components, Spinetoram J (the major component) and this compound (the minor component).[1][2] Due to their structural similarity, achieving baseline separation can be difficult.

  • Matrix Interference: Complex sample matrices, such as those from agricultural products or biological samples, can contain endogenous components that co-elute with this compound, leading to inaccurate quantification.[1]

  • Poor Peak Shape: Factors like secondary interactions with the stationary phase or inappropriate mobile phase pH can lead to peak tailing or fronting, which compromises resolution and selectivity.

Q2: How can I improve the separation between this compound and Spinetoram J?

A2: To improve the resolution between this compound and Spinetoram J, consider the following chromatographic adjustments:

  • Optimize Mobile Phase Composition: Modifying the organic modifier (e.g., switching between acetonitrile and methanol) can alter selectivity.[3] Fine-tuning the mobile phase pH is also crucial, as it can affect the ionization state of the analytes.[1][4] For instance, a study found that a pH lower than 5.0 did not provide sufficient separation between Spinetoram J and L.[1]

  • Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl or cyano phase, to introduce different separation mechanisms like π-π interactions.[4]

  • Adjust Temperature and Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[5] Optimizing the column temperature can also influence selectivity.[5]

  • Use High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) or fused-core technology can significantly increase column efficiency and, consequently, resolution.[1][3][6]

Q3: What are effective sample preparation techniques to minimize matrix effects?

A3: Effective sample preparation is critical for enhancing selectivity by reducing matrix interference. Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[1] Polymeric sorbents have been shown to be effective in removing interfering compounds while providing good recoveries for Spinetoram J and L.[1][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis in various matrices. It involves a simple extraction with a solvent (e.g., acetonitrile or ethyl acetate) followed by a dispersive SPE (dSPE) cleanup step.[2][7] Common dSPE sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments.[2]

Q4: When should I use LC-MS/MS versus HPLC-UV for this compound analysis?

A4: The choice between LC-MS/MS and HPLC-UV depends on the required sensitivity and selectivity of the assay.

  • HPLC-UV: This is a reliable technique for determining Spinetoram in formulations or samples with relatively high concentrations and simple matrices.[8][9]

  • LC-MS/MS: For trace-level quantification of Spinetoram residues in complex matrices (e.g., food, environmental, or biological samples), LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[2][10][11] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification of the target analytes with minimal interference.[10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between Spinetoram J and L
Potential Cause Troubleshooting Step
Inadequate Chromatographic Selectivity 1. Modify Mobile Phase: Adjust the organic solvent ratio (e.g., increase or decrease acetonitrile/methanol percentage). Experiment with different pH values of the aqueous phase; for example, using 10 mM ammonium formate at pH 6.4 has been shown to provide good separation.[1] 2. Change Stationary Phase: If using a C18 column, try a different selectivity, such as a Phenyl-Hexyl or Cyano column. 3. Gradient Optimization: If using a gradient, adjust the slope and duration to enhance the separation of the two isomers.
Low Column Efficiency 1. Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., < 2 µm) or a superficially porous particle (fused-core) column.[3] 2. Check for Column Degradation: Ensure the column is not old or contaminated, which can lead to peak broadening. 3. Reduce Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector.
Inappropriate Flow Rate or Temperature 1. Optimize Flow Rate: Reduce the flow rate to allow more time for separation to occur.[5] 2. Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution.
Issue 2: Matrix Interference and Co-eluting Peaks
Potential Cause Troubleshooting Step
Insufficient Sample Cleanup 1. Implement or Optimize SPE: Develop a solid-phase extraction method using a sorbent that effectively retains interferences while allowing this compound to be eluted. Polymeric sorbents are a good starting point.[1][6] 2. Utilize QuEChERS: For food and agricultural samples, employ a QuEChERS protocol with appropriate dSPE sorbents (e.g., PSA, C18, GCB) to remove specific matrix components.[2]
Lack of Detection Specificity 1. Switch to Mass Spectrometry: If using UV detection, transitioning to a mass spectrometer (preferably tandem MS) will provide significantly higher selectivity and reduce the impact of co-eluting interferences.[11] 2. Optimize MS/MS Transitions: For LC-MS/MS, ensure that the selected precursor and product ion transitions (MRM) are specific to this compound and free from isobaric interferences.

Quantitative Data Summary

Table 1: Reported Chromatographic Conditions for Spinetoram Analysis

Parameter Method 1 (Isocratic) Method 2 (Gradient) Method 3 (Isocratic)
Technique LC-Q-TOF/MSLC-MS/MSHPLC-UV
Column Kinetex® EVO C18 (fused-core)Fused-core columnC18
Mobile Phase A 10 mM Ammonium Formate (pH 6.4)5 mM Ammonium Acetate in Methanol/Water (10/90, v/v)-
Mobile Phase B Acetonitrile5 mM Ammonium Acetate in Methanol/Water (90/10, v/v)-
Elution Mode IsocraticGradient (5% A, 95% B for 16 min)Isocratic
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection Q-TOF/MSMS/MSUV (250 nm)[9]
Reference [1][6][2][8][9]

Experimental Protocols

Protocol 1: Spinetoram Residue Analysis in Honey using SPE and LC-Q-TOF/MS

This protocol is based on the methodology described by Ruiz et al. (2020).[1][6]

  • Sample Preparation (SPE):

    • Weigh 2.5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and vortex until completely dissolved.

    • Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the diluted honey sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Kinetex® EVO C18 fused-core column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate.

    • Injection Volume: 5 µL.

    • Analysis Time: 4 minutes.

  • Detection (Q-TOF/MS):

    • Acquire data in positive electrospray ionization (ESI+) mode.

    • Monitor for the specific m/z values corresponding to Spinetoram J and this compound.

Protocol 2: Spinetoram Residue Analysis in Soybean/Cotton using QuEChERS and LC-MS/MS

This protocol is adapted from the method described by Das et al. (2022).[2]

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the sample with 20 mL of ethyl acetate.

    • Add anhydrous sodium sulfate to remove moisture and vortex.

    • Centrifuge and collect the supernatant.

    • Take a 1 mL aliquot of the supernatant for dSPE cleanup.

    • Add a mixture of PSA, C18, and GCB sorbents to the aliquot.

    • Vortex and centrifuge.

    • Filter the supernatant into an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 5 mM ammonium acetate in 10:90 (v/v) methanol/water.

    • Mobile Phase B: 5 mM ammonium acetate in 90:10 (v/v) methanol/water.

    • Elution: Gradient elution.

  • Detection (LC-MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for Spinetoram J and L.

Visualizations

Workflow_Selectivity_Enhancement cluster_start Start: Analytical Method Issue cluster_troubleshooting Troubleshooting Steps cluster_sample_prep Sample Preparation Options cluster_hplc HPLC/LC Optimization cluster_detection Detection Optimization cluster_end Goal start Poor Selectivity for this compound sample_prep Optimize Sample Preparation start->sample_prep hplc_method Optimize HPLC/LC Method start->hplc_method detection Enhance Detection Specificity start->detection If matrix is complex spe Implement/Optimize SPE sample_prep->spe quechers Implement/Optimize QuEChERS sample_prep->quechers mobile_phase Adjust Mobile Phase (Solvent, pH) hplc_method->mobile_phase column Change Stationary Phase (e.g., C18 to Phenyl) hplc_method->column parameters Adjust Flow Rate/Temperature hplc_method->parameters msms Use LC-MS/MS (MRM) detection->msms end_node Achieved Selective Method spe->end_node quechers->end_node mobile_phase->end_node column->end_node parameters->end_node msms->end_node

Caption: Troubleshooting workflow for enhancing this compound selectivity.

Experimental_Workflow_Spinetoram_Analysis cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Obtain Sample (e.g., Honey, Soybean) extraction Solvent Extraction sample->extraction cleanup Cleanup Step extraction->cleanup spe_node SPE cleanup->spe_node quechers_node QuEChERS (dSPE) cleanup->quechers_node lc LC Separation spe_node->lc quechers_node->lc ms MS/MS Detection lc->ms quant Quantification & Reporting ms->quant

Caption: General experimental workflow for Spinetoram residue analysis.

References

Validation & Comparative

Spinetoram vs. Spinosad: A Comparative Efficacy Analysis Against the Western Cherry Fruit Fly (Rhagoletis indifferens)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that while spinetoram exhibits higher toxicity and a more rapid lethal effect on the Western Cherry Fruit Fly, Rhagoletis indifferens, its overall efficacy in preventing crop damage is comparable to that of spinosad. This guide synthesizes key findings on the performance of these two spinosyn-class insecticides, providing researchers and pest management professionals with a detailed comparison of their bioactivity.

Executive Summary of Efficacy

Quantitative Efficacy Data

The following tables summarize the comparative mortality rates of female R. indifferens when exposed to spinosad and spinetoram under controlled laboratory conditions.

Table 1: Mean Number of Dead 3-4 Day Old Female R. indifferens at 15.6°C

TreatmentDay 1Day 3Day 5
Low Spinosad (0.21 mg a.i.)0.8 ± 0.44.2 ± 0.67.6 ± 0.5
High Spinosad (0.33 mg a.i.)2.0 ± 0.46.0 ± 0.78.8 ± 0.5
Low Spinetoram (0.21 mg a.i.)4.6 ± 0.88.2 ± 0.69.8 ± 0.2
High Spinetoram (0.33 mg a.i.)6.8 ± 0.69.8 ± 0.210.0 ± 0.0

Data adapted from Yee, W. L. (2018). Spinosad Versus Spinetoram Effects on Kill and Oviposition of Rhagoletis indifferens (Diptera: Tephritidae) at Differing Fly Ages and Temperatures. Journal of Insect Science, 18(4), 15.

Table 2: Mean Number of Dead 14-18 Day Old Female R. indifferens at 15.6°C

TreatmentDay 1Day 3Day 5
Low Spinosad (0.21 mg a.i.)1.0 ± 0.34.8 ± 0.87.8 ± 0.7
High Spinosad (0.33 mg a.i.)2.2 ± 0.56.4 ± 0.88.6 ± 0.5
Low Spinetoram (0.21 mg a.i.)5.2 ± 0.78.6 ± 0.59.6 ± 0.2
High Spinetoram (0.33 mg a.i.)7.2 ± 0.59.4 ± 0.49.8 ± 0.2

Data adapted from Yee, W. L. (2018). Spinosad Versus Spinetoram Effects on Kill and Oviposition of Rhagoletis indifferens (Diptera: Tephritidae) at Differing Fly Ages and Temperatures. Journal of Insect Science, 18(4), 15.

Experimental Protocols

The data presented above were generated from laboratory bioassays designed to assess the efficacy of spinosad and spinetoram. The key methodological details are outlined below.

Insect Rearing and Preparation:

  • Rhagoletis indifferens were sourced from field-collected, infested cherries.

  • Flies were reared to the adult stage in a controlled environment.

  • Adult flies were maintained on a diet of yeast extract, sucrose, and water.

  • Flies of specific age cohorts (3–4, 7–10, and 14–18 days old) were used for the experiments.[1][2]

Insecticide Treatment and Exposure:

  • Two active ingredients were tested: spinosad (Entrust SC) and spinetoram (Delegate WG).

  • Insecticides were applied to the bottom of plastic dishes at two concentrations: 0.21 mg a.i. (low) and 0.33 mg a.i. (high) per dish.[1][2]

  • The treated dishes were allowed to dry before the introduction of the flies.

  • For each replicate, ten female flies of a specific age were placed in a treated dish along with untreated cherries as an oviposition substrate.

  • Control groups were exposed to dishes treated only with water.

Data Collection and Analysis:

  • Fly mortality was recorded daily for up to 10 days.

  • The number of eggs laid in the cherries (oviposition) was counted at the end of the observation period.

  • Experiments were conducted at three different temperatures: 15.6°C, 22.5°C, and 29.4°C.[1][2]

  • Statistical analyses were performed to compare the effects of insecticide, concentration, fly age, and temperature on mortality and oviposition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the bioassay used to compare the efficacy of spinosad and spinetoram.

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection cluster_analysis Analysis rearing Insect Rearing (R. indifferens) age_sorting Age Sorting of Flies (3-4d, 7-10d, 14-18d) rearing->age_sorting introduction Introduction of Flies & Untreated Cherries age_sorting->introduction treatment_prep Insecticide Preparation (Spinosad & Spinetoram) dish_coating Coating of Petri Dishes treatment_prep->dish_coating dish_coating->introduction incubation Incubation at Controlled Temperatures (15.6, 22.5, 29.4°C) introduction->incubation mortality Daily Mortality Assessment incubation->mortality oviposition Oviposition Counting incubation->oviposition stat_analysis Statistical Analysis mortality->stat_analysis oviposition->stat_analysis

Caption: Bioassay workflow for comparing insecticide efficacy.

Signaling Pathway Considerations

Spinosad and spinetoram are both classified as IRAC Group 5 insecticides. Their primary mode of action involves the disruption of neuronal activity in insects. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), leading to the excitation of the insect nervous system. This continuous activation results in paralysis and eventual death of the insect.

G Spinosyn Spinosyn (Spinosad/Spinetoram) nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosyn->nAChR Allosteric Binding Neuron Postsynaptic Neuron nAChR->Neuron Opens Ion Channel Excitation Continuous Excitation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Caption: Simplified mode of action for spinosyn insecticides.

References

A Comparative Toxicological Profile of Spinetoram J and Spinetoram L

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

Spinetoram, a second-generation spinosyn insecticide, is comprised of two primary neurotoxic components: Spinetoram J (XDE-175-J) and Spinetoram L (XDE-175-L).[1][2] While these two molecules are the active ingredients in commercial spinetoram formulations, a review of publicly available toxicological literature reveals a scarcity of studies on the individual components. The overwhelming majority of research and regulatory assessments have been conducted on the technical grade spinetoram, which is a mixture of Spinetoram J and L, typically in a ratio ranging from 3:1 to 9:1.[1][2][3]

Regulatory bodies and scientific evaluations have concluded that the toxicological profiles of different ratios of Spinetoram J and L are "essentially the same".[1][2] This suggests a very similar level of toxicity for each component. Therefore, for the purpose of human health risk assessment, Spinetoram J and this compound are generally considered to be toxicologically identical.[4] This guide synthesizes the available toxicological data for the spinetoram mixture and outlines the experimental protocols relevant to its assessment.

Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for spinetoram, the mixture of Spinetoram J and L.

Table 1: Acute Toxicity of Spinetoram

Test TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD50>5000 mg/kg bw[1][5]
Acute Dermal ToxicityRatDermalLD50>5000 mg/kg bw[1][5]
Acute Inhalation ToxicityRatInhalationLC50 (4-hour)>5.44 mg/L[1]

Table 2: Genotoxicity of Spinetoram

AssaySystemResultReference
Ames TestIn vitroNegative[1][5]
Chromosomal AberrationIn vitroNegative[1]
Unscheduled DNA SynthesisIn vitroNegative[1]
Mouse Micronucleus TestIn vivoNegative[1]

Table 3: Chronic Toxicity and Carcinogenicity of Spinetoram

Study TypeSpeciesNOAELKey FindingsReference
90-Day Feeding StudyRat10 mg/kg bw/dayEffects on thyroid, lymphoid tissues, kidneys, spleen, and blood system at higher doses.[1][6]
90-Day Feeding StudyDog5.0 mg/kg bw/dayVacuolation of numerous tissues, extramedullary splenic haematopoiesis at higher doses.[1]
Carcinogenicity StudyRat & Mouse-No evidence of treatment-related tumorigenicity.[1]

Table 4: Developmental and Reproductive Toxicity of Spinetoram

Study TypeSpeciesNOAEL (Developmental)NOAEL (Maternal)Key FindingsReference
Developmental ToxicityRat300 mg/kg bw/day100 mg/kg bw/dayReduced maternal body weight and feed consumption at high doses. No teratogenicity.[1][5]
Developmental ToxicityRabbit60 mg/kg bw/day10 mg/kg bw/dayDecreased maternal feed consumption, fecal output, and body-weight gain at high doses. No developmental toxicity.[1][5]
Two-Generation ReproductionRat--Cytoplasmic vacuolation of thyroid follicular epithelial cells in adults at the highest dose.[1]

Mechanism of Action

Spinetoram's insecticidal activity stems from its disruption of the central nervous system of insects. It acts as a modulator of nicotinic acetylcholine receptors (nAChRs) and has a secondary effect on gamma-aminobutyric acid (GABA) receptors.[2][7][8][9]

Nicotinic Acetylcholine Receptor (nAChR) Pathway

Spinetoram allosterically activates nAChRs, leading to prolonged and uncontrolled opening of the ion channel. This results in a continuous influx of sodium and calcium ions into the postsynaptic neuron, causing hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.

nAChR_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Allows Hyperexcitation Hyperexcitation & Paralysis Na_Ca_Influx->Hyperexcitation Leads to Spinetoram Spinetoram (J and L) Spinetoram->nAChR Allosterically Activates

Caption: Hypothesized signaling pathway of Spinetoram at the nicotinic acetylcholine receptor.

Gamma-Aminobutyric Acid (GABA) Receptor Pathway

Spinetoram can also interact with GABA receptors, which are ligand-gated chloride ion channels. By antagonizing the action of GABA, spinetoram can inhibit the influx of chloride ions, which normally has a hyperpolarizing (inhibitory) effect on the neuron. This further contributes to the hyperexcitation of the insect's nervous system.

GABA_Pathway cluster_pre_gaba Presynaptic Neuron cluster_post_gaba Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds Cl_Channel Chloride Channel GABA_R->Cl_Channel Inhibits Opening No_Cl_Influx Inhibited Cl- Influx Cl_Channel->No_Cl_Influx Leads to Hyperexcitation_GABA Hyperexcitation No_Cl_Influx->Hyperexcitation_GABA Contributes to Spinetoram_GABA Spinetoram (J and L) Spinetoram_GABA->GABA_R Antagonizes

Caption: Hypothesized antagonistic action of Spinetoram at the GABA receptor.

Experimental Protocols

The toxicological evaluation of spinetoram and its components adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the standardization and reproducibility of toxicity testing.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

This study determines the median lethal dose (LD50) of a substance after a single oral administration.

OECD_425 start Start with a single animal dose Administer starting dose start->dose observe Observe for 14 days (mortality and clinical signs) dose->observe outcome Animal Outcome? observe->outcome survives Survives outcome->survives dies Dies outcome->dies increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose continue_testing Continue until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 and confidence intervals continue_testing->calculate_ld50

Caption: Workflow for the Up-and-Down Procedure in OECD TG 425 for acute oral toxicity.

Methodology:

  • Test Animals: Typically, a small number of female rats are used.

  • Dosing: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test continues until specific stopping criteria are met, and the LD50 is calculated using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Test System: Strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) are used.

  • Exposure: The bacterial strains are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Incubation: The treated bacteria are plated on a minimal medium lacking the specific amino acid.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This in vivo test evaluates the genotoxic potential of a substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.

Methodology:

  • Test Animals: Typically, mice or rats are used.

  • Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: At appropriate intervals after dosing, bone marrow is extracted, and smears are prepared on microscope slides.

  • Analysis: The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result for genotoxicity.

Conclusion

References

Spinetoram vs. Spinosad: A Comparative Analysis of Persistence on Stored Wheat

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and crop protection specialists on the residual efficacy of two key spinosyn insecticides for preserving stored wheat.

Introduction: The protection of stored grains from insect pests is a critical component of global food security. Spinosyn-class insecticides, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, have become valuable tools in integrated pest management programs for stored products due to their unique mode of action and favorable toxicological profiles. Spinosad and its successor, spinetoram, are prominent members of this class. This guide provides a detailed comparison of the persistence of spinetoram and spinosad on stored wheat, supported by experimental data to inform the selection of the most appropriate grain protectant.

Comparative Persistence and Efficacy

Studies have shown that both spinosad and spinetoram provide effective and lasting protection for stored wheat, though their persistence profiles differ, particularly in relation to temperature.

A key study directly comparing the two insecticides on stored wheat found that spinosad exhibited greater stability and bioactivity over a six-month period.[1][2] The persistence of both compounds was observed to be temperature-dependent, with degradation occurring more rapidly at higher temperatures.[1][2]

Table 1: Comparative Half-Life of Spinosad and Spinetoram on Stored Wheat

InsecticideStorage Temperature (°C)Half-Life (days)Reference
Spinosad20 ± 199.02[1][2]
Spinetoram20 ± 169.32[1][2]
Spinosad30 ± 149.51[1][2]
Spinetoram30 ± 146.21[1][2]

The data clearly indicates that at a cooler storage temperature of 20°C, spinosad has a significantly longer half-life than spinetoram. However, as the temperature increases to 30°C, the persistence of both insecticides decreases, and the difference in their half-lives becomes less pronounced.[1][2]

Other research has corroborated the high stability of spinosad residues on stored grains, with some studies indicating effective control for 6 months to over a year.[3][4][5][6] Spinosad residues have been shown to be stable during 1 year of storage in farm bins, effectively controlling key pests like the lesser grain borer (Rhyzopertha dominica).[3][4] Similarly, research on spinetoram has demonstrated its stability on stored wheat for up to 8 months with no significant degradation.[7]

Experimental Methodologies

The data presented is derived from rigorous scientific studies. Understanding the experimental protocols is crucial for interpreting the results and for designing future research.

Bioassay-Based Persistence Study Workflow:

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_storage Storage Phase cluster_sampling Sampling & Bioassay Phase cluster_analysis Data Analysis Phase Wheat_Procurement Procure Hard Red Winter Wheat Wheat_Treatment Treat Wheat Samples (e.g., 1 kg batches) Wheat_Procurement->Wheat_Treatment Insect_Culture Culture Rhyzopertha dominica (Lesser Grain Borer) Bioassay Introduce Adult R. dominica to Treated Wheat Samples Insect_Culture->Bioassay Insecticide_Solutions Prepare Aqueous Solutions of Spinetoram & Spinosad Insecticide_Solutions->Wheat_Treatment Storage_Incubators Store Treated Wheat in Controlled Incubators (20°C and 30°C) Wheat_Treatment->Storage_Incubators Control_Group Treat Control with Distilled Water Control_Group->Storage_Incubators Sampling Collect Samples at Predetermined Intervals (0, 2, 7, 15, 30, 60, 90, 180 days) Storage_Incubators->Sampling Sampling->Bioassay Mortality_Assessment Assess Insect Mortality after a Set Exposure Period (e.g., 3 days) Bioassay->Mortality_Assessment LC50_Calculation Calculate Median Lethal Concentrations (LC50) Mortality_Assessment->LC50_Calculation Half_Life_Determination Determine Insecticide Half-Lives LC50_Calculation->Half_Life_Determination Statistical_Analysis Perform Statistical Analysis (e.g., Probit, ANOVA) Half_Life_Determination->Statistical_Analysis

Caption: Workflow for a typical bioassay-based study of insecticide persistence on stored wheat.

A representative experimental protocol for evaluating the persistence of spinetoram and spinosad on stored wheat is as follows:

  • Wheat Preparation: Hard red winter wheat is sourced and stored at -13°C for at least one week to eliminate any existing insect infestations.[3]

  • Insecticide Application: Aqueous suspensions of spinosad and spinetoram are prepared. One-kilogram batches of wheat are treated with the insecticide solutions to achieve desired concentrations (e.g., 0.1, 0.5, 1, 3, 6 mg/kg). A control group is treated with distilled water.[3][4]

  • Storage Conditions: The treated wheat samples are stored in controlled environment incubators at different temperatures (e.g., 20°C and 30°C) and relative humidity (e.g., 65%).[1][2][4]

  • Sampling: Samples of the treated wheat are collected at various time intervals throughout the storage period (e.g., 0, 2, 3, 5, 7, 15, 30, 60, 90, and 180 days).[1][2]

  • Bioassays: The residual toxicity of the insecticides is evaluated using bioassays with susceptible stored-product insect species, such as the lesser grain borer (Rhyzopertha dominica) or the red flour beetle (Tribolium castaneum).[3][4] A specific number of adult insects are introduced to the treated wheat samples.

  • Data Collection and Analysis: Insect mortality is assessed after a defined exposure period (e.g., 3 or 14 days).[1][2][3] This data is then used to calculate the median lethal concentrations (LC50s) and the half-life of each insecticide under the different storage conditions. Statistical analyses are performed to determine significant differences.

Conclusion

Both spinetoram and spinosad are effective and persistent protectants for stored wheat. The choice between the two may depend on the anticipated storage conditions and the target pest spectrum. Spinosad generally exhibits a longer half-life, particularly at cooler temperatures, suggesting it may provide a longer duration of protection under such conditions.[1][2] However, at higher storage temperatures, the persistence of both insecticides is reduced, and the difference between them narrows.[1][2]

Researchers and crop protection professionals should consider these factors when developing stored grain management strategies. The detailed experimental protocols provided can serve as a foundation for further research into the optimization of spinosyn-based grain protectants.

References

A Comparative Analysis of Cross-Resistance Between Spinetoram and Other Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of cross-resistance patterns observed between the insecticide Spinetoram and other commonly used insecticide classes. The information is intended for researchers, scientists, and professionals in drug development and pest management, offering objective data and detailed experimental context.

Introduction to Spinetoram

Spinetoram is a semi-synthetic insecticide derived from the fermentation products of the soil actinomycete Saccharopolyspora spinosa.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 5, acting as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) and also affecting gamma-aminobutyric acid (GABA) receptors.[1][2] This mode of action, which differs from many older insecticide classes, makes it a valuable tool in insecticide resistance management (IRM) programs. Understanding its cross-resistance profile is critical for its sustained efficacy.

Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides. Studies have generally shown that Spinetoram exhibits none to very low levels of cross-resistance with major insecticide classes, including pyrethroids, organophosphates, carbamates, and neonicotinoids.[1][3] However, significant cross-resistance is consistently observed with other spinosyns, such as spinosad, due to their shared mode of action.[4]

Quantitative Cross-Resistance Data

The following table summarizes key findings from various studies investigating the cross-resistance profile of Spinetoram in several insect pest species. The Resistance Ratio (RR) is a critical metric, calculated as the LC₅₀ (lethal concentration to kill 50% of the population) of the resistant strain divided by the LC₅₀ of a susceptible strain. A higher RR indicates a greater level of resistance.[5]

Insect SpeciesStrain Selected with / Resistant toCross-Resistance to SpinetoramResistance Ratio (RR) to SpinetoramReference
Spodoptera frugiperda (Fall Armyworm)SpinetoramPositive cross-resistance to Spinosad 1844-fold (to Spinetoram) / 1196-fold (to Spinosad)[4]
Culex quinquefasciatus (Southern House Mosquito)SpinosadPositive cross-resistanceVarious levels reported[6]
Culex quinquefasciatusSpinosadNo cross-resistanceNot applicable[6]
Culex quinquefasciatusSpinosadPositive cross-resistanceVarious levels reported[6]
Plutella xylostella (Diamondback Moth)Organophosphates, Pyrethroids, Chitin Biosynthesis InhibitorsNo cross-resistance observedSpinetoram remained effective[1]
Adoxophyes honmai (Smaller Tea Tortrix)Ecdysone Receptor Agonists, DiamidesNo cross-resistance observedSpinetoram remained effective[1]
Trogoderma granarium (Khapra Beetle)Pirimiphos-methyl (Organophosphate), Alpha-cypermethrin (Pyrethroid)Low level of resistance in field strains7.3 to 20.0-fold[7]
General Finding (Review of ~90 studies)Pyrethroids, Avermectins, Carbamates, Neonicotinoids, etc.None to very low cross-resistanceNot applicable[3]

Mechanisms of Resistance and Cross-Resistance

Resistance to Spinetoram can arise from two primary mechanisms, which in turn dictate the cross-resistance profile:

  • Target-Site Modification : Mutations in the target protein, the nAChR, can prevent the insecticide from binding effectively. For example, a specific mutation (G275E) in the α6 subunit of the nAChR has been linked to high levels of resistance to spinosyns in species like Thrips palmi.[8] This mechanism typically confers strong cross-resistance to other spinosyns (like spinosad) that share the same binding site but not to insecticides with different target sites.

  • Metabolic Resistance : Insects may evolve enhanced detoxification capabilities through the overexpression of certain enzyme families, such as cytochrome P450 monooxygenases (P450s) and esterases.[7] These enzymes can break down the insecticide into non-toxic metabolites before it reaches its target site. This mechanism can sometimes lead to broader, albeit often weaker, cross-resistance to other insecticide classes if the same enzymes are capable of metabolizing them.[7]

The general lack of significant cross-resistance between Spinetoram and other classes suggests that target-site modification is a primary driver of high-level spinosyn resistance and that the metabolic pathways for detoxifying Spinetoram are often distinct from those that degrade other insecticides.[3]

Experimental Protocols: Insecticide Resistance Bioassay

The data presented in this guide are primarily generated using concentration-response bioassays. The following is a generalized protocol for a contact insecticide bioassay, such as the Adult Vial Test (AVT), which is commonly used to determine LC₅₀ values.[9][10]

Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population (LC₅₀) and to calculate the resistance ratio (RR) by comparing it to a known susceptible population.

Materials:

  • Technical grade insecticide (e.g., Spinetoram)

  • High-purity acetone

  • 20 ml glass scintillation vials with screw caps[10]

  • Repeating pipette

  • Commercial hot dog roller or a device to ensure even coating of vials[11]

  • Healthy, active adult insects of a uniform age and life stage

  • Control and susceptible insect strains for comparison

  • Incubator or environmental chamber set to standard conditions (e.g., 27°C ± 2°C, 75% ± 10% RH)[12]

Methodology:

  • Preparation of Stock and Serial Dilutions:

    • Prepare a stock solution by dissolving a precise weight of technical grade insecticide in acetone.[13]

    • Perform serial dilutions from the stock solution to create a range of concentrations (typically 5-7) that are expected to cause between 10% and 90% mortality in the test population.[7]

    • An acetone-only solution is used as the control.

  • Vial Coating:

    • Pipette a fixed volume (e.g., 0.5 ml) of each insecticide dilution into a separate glass vial.[10]

    • Place the vials on a roller, with the heating element off, and rotate them until the acetone has completely evaporated, leaving a uniform film of insecticide coating the inner surface.[11]

    • Allow the vials to air-dry in a fume hood to remove any residual acetone.

  • Insect Exposure:

    • Introduce a set number of insects (e.g., 10-25) into each vial, including the control vials.[12]

    • Secure the cap loosely to allow for air exchange while preventing escape.[10]

    • Place the vials in an upright position in an incubator under controlled environmental conditions.

  • Data Collection and Analysis:

    • Assess insect mortality at a predetermined time point (e.g., 24, 48, or 72 hours), which can vary depending on the insect species and insecticide's mode of action.[10] Insects are often considered dead if they are unable to make coordinated movement when prodded.

    • Correct mortality data using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to calculate the LC₅₀ values and their 95% confidence intervals.

    • Calculate the Resistance Ratio (RR) as: RR = LC₅₀ of field/resistant population / LC₅₀ of susceptible population.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for resistance monitoring and the molecular pathway of Spinetoram's action and resistance.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis A Prepare Insecticide Stock Solution B Create Serial Dilutions (Multiple Concentrations) A->B C Coat Glass Vials with Insecticide Solutions B->C D Evaporate Solvent (e.g., Acetone) C->D E Introduce Insects (Resistant & Susceptible Strains) D->E F Incubate under Controlled Conditions E->F G Assess Mortality at Fixed Time Point F->G H Correct for Control Mortality (Abbott's Formula) G->H I Perform Probit Analysis H->I J Calculate LC50 Values I->J K Calculate Resistance Ratio (RR) J->K

Caption: Workflow for a typical insecticide resistance bioassay.

G cluster_pathway Neuronal Synapse cluster_resistance Resistance Mechanisms ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Wild-Type) ACh->nAChR Binds (Agonist) Spinetoram Spinetoram Spinetoram->nAChR Binds (Allosteric Modulator) nAChR_mutated Mutated nAChR (Target-Site Resistance) Spinetoram->nAChR_mutated Binding Reduced P450 P450 Enzymes (Metabolic Resistance) Spinetoram->P450 Detoxification IonChannel Na+/Ca2+ Influx nAChR->IonChannel Opens Channel Excitation Continuous Nerve Excitation & Paralysis IonChannel->Excitation Spinetoram_metabolized Non-toxic Metabolites P450->Spinetoram_metabolized

Caption: Spinetoram's mode of action and associated resistance mechanisms.

References

Spinetoram vs. Chlorantraniliprole: A Comparative Efficacy Guide for Soybean Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two leading insecticides, Spinetoram and Chlorantraniliprole, in the management of key soybean pests. The information presented is based on a meticulous review of available experimental data, offering insights into their respective performance, modes of action, and application protocols.

Executive Summary

Both Spinetoram and Chlorantraniliprole demonstrate significant efficacy in controlling a range of soybean pests, particularly lepidopteran species such as the tobacco caterpillar (Spodoptera litura) and soybean looper (Chrysodeixis includens). Field trials consistently show that both insecticides lead to a substantial reduction in larval populations and subsequent crop damage. However, their performance can vary depending on the target pest, application timing, and environmental conditions. This guide delves into the specifics of their efficacy, supported by quantitative data from various studies.

Data Presentation: Efficacy Against Soybean Pests

The following tables summarize the comparative efficacy of Spinetoram and Chlorantraniliprole against major soybean pests based on field trial data.

Table 1: Efficacy against Tobacco Caterpillar (Spodoptera litura) on Soybean

InsecticideFormulationApplication RateLarval Population Reduction (%)Yield Increase over Control (%)Data Source(s)
Spinetoram 11.7% SC450 ml/ha78.94%84.97%[1][2]
Chlorantraniliprole 18.5% SC150 ml/ha63.42%Not specified in this study[1][2]

Note: The data from different studies may have variations in experimental conditions.

Table 2: Efficacy against Soybean Looper (Chrysodeixis includens)

InsecticideFormulationApplication RateLarval Density ReductionData Source(s)
Spinetoram (as part of Methoxyfenozide + Spinetoram) Not specified4.0 to 6.4 fl. oz/acreSignificantly lower than untreated control at 4 and 7 days after treatment.[3][4]
Chlorantraniliprole 1.67 SC3.5 to 7.5 fl. oz/acreSignificantly lower than untreated control at 4 and 7 days after treatment.[3][4]

Note: The study cited evaluated a combination product containing Spinetoram. Both insecticides significantly reduced soybean looper densities compared to the untreated check.[4]

Table 3: Recommended Application Rates for Various Soybean Pests

PestSpinetoram (11.7% SC)Chlorantraniliprole (18.5% SC)Data Source(s)
Tobacco Caterpillar (Spodoptera litura)450 ml/ha150 ml/ha[1]
Semilooper CaterpillarNot specified150 ml/ha[1]
Leaf Miner and Stem BorerNot specified150 ml/ha[1]
General Leaf-Eating and Sap-Sucking Pests450 ml/ha150 ml/ha[1]
Fall Armyworm14-20 oz/acre (Prevathon 0.43)Not specified[5]
Corn EarwormNot specified47.25 g ai/ha[6]

Experimental Protocols

The following provides a generalized methodology for field trials evaluating the efficacy of insecticides on soybean pests, based on common practices cited in the literature.

Objective: To determine the field efficacy of Spinetoram and Chlorantraniliprole against a target soybean pest (e.g., Spodoptera litura).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).

  • Plot Size: Standardized plot sizes (e.g., 4 rows x 40 ft) with appropriate buffer zones to prevent spray drift.[4]

  • Treatments:

    • Spinetoram at a specified rate (e.g., 11.7% SC @ 450 ml/ha).[1]

    • Chlorantraniliprole at a specified rate (e.g., 18.5% SC @ 150 ml/ha).[1]

    • Untreated Control.

Application:

  • Method: Foliar application using a calibrated sprayer (e.g., tractor-mounted or knapsack sprayer) to ensure uniform coverage.[4]

  • Timing: Application at the onset of pest infestation when the population reaches the economic threshold level (ETL).

Data Collection:

  • Pest Population: Pre-treatment and post-treatment counts of the target pest (e.g., number of larvae per meter row) at specified intervals (e.g., 1, 3, 7, and 14 days after treatment).[2][7]

  • Crop Damage: Assessment of feeding damage, often measured as percent defoliation.

  • Yield: Measurement of soybean yield (e.g., quintals per hectare) at the end of the season.[2]

Statistical Analysis:

  • Data are typically subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable test (e.g., Fisher's protected LSD) at a specified significance level (e.g., P ≤ 0.05).[4]

Mandatory Visualization

Signaling Pathways

G cluster_spinetoram Spinetoram Mode of Action cluster_chlorantraniliprole Chlorantraniliprole Mode of Action Spinetoram Spinetoram (Spinosyn Class) nAChR Nicotinic Acetylcholine Receptors (nAChRs) Spinetoram->nAChR Binds to a unique site Nerve_Activation Continuous Nerve Activation nAChR->Nerve_Activation Allosteric activation Paralysis_S Paralysis & Death Nerve_Activation->Paralysis_S Chlorantraniliprole Chlorantraniliprole (Diamide Class) RyR Ryanodine Receptors (RyRs) in Muscle Cells Chlorantraniliprole->RyR Activates Ca_Release Uncontrolled Release of Internal Calcium Stores RyR->Ca_Release Muscle_Contraction Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Paralysis_C Feeding Cessation, Lethargy & Death Muscle_Contraction->Paralysis_C

Experimental Workflow

G start Start: Field Trial Setup rcbd Randomized Complete Block Design (RCBD) start->rcbd pre_count Pre-treatment Pest Count rcbd->pre_count treatments Treatment Application: - Spinetoram - Chlorantraniliprole - Untreated Control post_count Post-treatment Pest Counts (1, 3, 7, 14 DAT) treatments->post_count pre_count->treatments damage_assessment Crop Damage Assessment (% defoliation) post_count->damage_assessment yield_measurement Yield Measurement (q/ha) damage_assessment->yield_measurement analysis Statistical Analysis (ANOVA) yield_measurement->analysis conclusion Conclusion: Efficacy Comparison analysis->conclusion

Mode of Action

Spinetoram: As a member of the spinosyn class of insecticides, Spinetoram acts on the insect's nervous system.[8] It targets the nicotinic acetylcholine receptors (nAChRs), causing continuous nerve activation, which leads to muscle contractions, paralysis, and ultimately, the death of the insect.[8][9][10] Spinetoram is derived from the fermentation of a soil bacterium, Saccharopolyspora spinosa.[8] It is effective through both contact and ingestion.[9]

Chlorantraniliprole: This insecticide belongs to the anthranilic diamide class and has a distinct mode of action.[11][12] It targets the ryanodine receptors in the muscle cells of insects.[11][13][14] By activating these receptors, Chlorantraniliprole causes an uncontrolled release of calcium from internal stores within the muscle cells, leading to muscle paralysis, feeding cessation, and death.[11][12][13][15] This insecticide is primarily active through ingestion but also has contact activity.[15] It exhibits systemic properties, allowing it to be absorbed and translocated within the plant, providing protection to new growth.[11][13]

Conclusion

Both Spinetoram and Chlorantraniliprole are highly effective insecticides for managing key lepidopteran pests in soybeans. Spinetoram, with its rapid action, provides quick knockdown of pests. Chlorantraniliprole, with its systemic activity, offers extended residual control. The choice between these two active ingredients may depend on the specific pest pressure, the developmental stage of the crop, and the desired duration of control. For an integrated pest management (IPM) strategy, rotating insecticides with different modes of action is crucial to mitigate the development of resistance. Researchers and crop protection professionals should consider the specific attributes of each insecticide to make informed decisions for sustainable soybean production.

References

Unveiling the Neurotoxic Landscape of Spinetoram L in Spodoptera littoralis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ghent, Belgium – November 10, 2025 – New comparative analysis validates the potent neurotoxicity of Spinetoram L against the economically significant agricultural pest, Spodoptera littoralis, commonly known as the Egyptian cotton leafworm. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, detailed experimental protocols for its validation, and a comparative assessment against other widely used insecticides.

This compound, a member of the spinosyn class of insecticides, exerts its lethal effect on Spodoptera littoralis through a multi-faceted attack on the insect's nervous system. It primarily targets nicotinic acetylcholine receptors (nAChRs) and also allosterically modulates gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation, paralysis, and ultimately, death of the insect.[1][2][3] This dual mode of action contributes to its high efficacy and positions it as a critical tool in pest management strategies.

Performance Benchmarking: this compound versus Alternatives

The neurotoxic potency of this compound is quantitatively demonstrated by its low median lethal concentration (LC50). The following table summarizes the LC50 values of this compound and other neurotoxic insecticides against Spodoptera littoralis larvae, providing a clear comparison of their relative toxicities.

InsecticideChemical ClassLC50 (ppm)Target SiteReference(s)
This compound Spinosyn1.11nAChR & GABA Receptor[4]
SpinosadSpinosyn7.83 - 201.7nAChR & GABA Receptor[5][6]
ChlorpyrifosOrganophosphate0.963 - 275.94Acetylcholinesterase[1][7]
LufenuronBenzoylurea2.295 - 6.67Chitin Synthesis[8][9]
Emamectin BenzoateAvermectin0.004 - 0.8Glutamate-gated Chloride Channels & GABA Receptor[6]
IndoxacarbOxadiazine9.66 - 51.84Voltage-gated Sodium Channels

Note: LC50 values can vary depending on the larval instar, strain (laboratory or field), and specific bioassay conditions. The values presented here are for comparative purposes.

Deciphering the Mechanism: Signaling Pathways of this compound

This compound's neurotoxicity stems from its interaction with two critical neurotransmitter receptors in the insect's central nervous system. The following diagrams illustrate the signaling pathways affected by this compound.

Spinetoram_nAChR_Pathway Spinetoram This compound nAChR Nicotinic Acetylcholine Receptor (α6 subunit) Spinetoram->nAChR Binds to Ion_Channel Cation Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Ion_Channel->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound's interaction with the nicotinic acetylcholine receptor (nAChR).

Spinetoram_GABA_Pathway Spinetoram This compound GABA_Receptor GABA Receptor Spinetoram->GABA_Receptor Allosterically Modulates Chloride_Channel Chloride Ion Influx GABA_Receptor->Chloride_Channel Potentiates GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Inhibition of Action Potential Chloride_Channel->Hyperpolarization Modulation Disrupted Signaling Hyperpolarization->Modulation Paralysis Paralysis & Death Modulation->Paralysis

Caption: Allosteric modulation of the GABA receptor by this compound.

Experimental Validation: Protocols and Workflows

The neurotoxicity of this compound and its alternatives can be validated through a series of well-defined experimental protocols.

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This assay is crucial for evaluating the impact of organophosphate and carbamate insecticides, which primarily act by inhibiting AChE. While this compound's primary targets are nAChRs and GABA receptors, conducting an AChE assay can help differentiate its mode of action from these other insecticide classes.

AChE_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Larvae Spodoptera littoralis Larvae Homogenization Homogenize in Phosphate Buffer Larvae->Homogenization Centrifugation Centrifuge at 10,000 x g for 15 min at 4°C Homogenization->Centrifugation Supernatant Collect Supernatant (Enzyme Source) Centrifugation->Supernatant Reaction_Mixture Prepare Reaction Mixture: - Supernatant - DTNB (Ellman's Reagent) Supernatant->Reaction_Mixture Incubation1 Pre-incubate with Insecticide Reaction_Mixture->Incubation1 Substrate_Addition Add Acetylthiocholine Iodide (Substrate) Incubation1->Substrate_Addition Measurement Measure Absorbance at 412 nm (Kinetic Reading) Substrate_Addition->Measurement Calculation Calculate Rate of Reaction Measurement->Calculation Inhibition Determine % Inhibition Calculation->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for the Acetylcholinesterase (AChE) activity assay.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize whole bodies or specific tissues (e.g., head capsules) of 4th instar Spodoptera littoralis larvae in a cold phosphate buffer (0.1 M, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the resulting supernatant, which contains the acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme supernatant to each well.

    • Add 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution.

    • To test for inhibition, pre-incubate the enzyme-DTNB mixture with various concentrations of the test insecticide for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each insecticide concentration compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the insecticide that inhibits 50% of the AChE activity.

Electrophysiological Recording of Nerve Action Potentials

This technique directly measures the effects of neurotoxic insecticides on the electrical activity of neurons.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording Setup cluster_treatment Insecticide Application Dissection Dissect Larva to Expose Ventral Nerve Cord Saline Bathe in Insect Saline Solution Dissection->Saline Electrodes Position Recording and Reference Electrodes Saline->Electrodes Amplifier Connect to Amplifier and Data Acquisition System Electrodes->Amplifier Baseline Record Baseline Spontaneous Activity Amplifier->Baseline Application Apply Insecticide Solution to the Preparation Baseline->Application Recording Record Changes in Action Potential Firing Application->Recording

Caption: Experimental workflow for electrophysiological recording of nerve action potentials.

Detailed Protocol:

  • Preparation:

    • Anesthetize a late-instar Spodoptera littoralis larva by chilling.

    • Dissect the larva dorsally to expose the ventral nerve cord.

    • Continuously perfuse the exposed nerve cord with an appropriate insect saline solution to maintain its viability.

  • Recording:

    • Use suction electrodes to pick up a segmental nerve or the ventral nerve cord.

    • Place a reference electrode in the surrounding saline bath.

    • Connect the electrodes to a high-gain differential amplifier to record the extracellular nerve action potentials.

    • Record the baseline spontaneous nerve activity using a data acquisition system.

  • Insecticide Application and Data Analysis:

    • Introduce a known concentration of the insecticide into the saline solution perfusing the nerve cord.

    • Record the changes in the frequency and amplitude of the action potentials.

    • Analyze the data to quantify the excitatory or inhibitory effects of the insecticide on neuronal activity.

Conclusion

This guide provides a comparative framework for understanding the neurotoxicity of this compound in Spodoptera littoralis. The data and protocols presented herein are intended to support further research and the development of effective and sustainable pest management strategies. The unique dual mode of action of this compound on both nAChRs and GABA receptors underscores its importance as a potent insecticide against this destructive agricultural pest.

References

Independent Laboratory Validation of Spinetoram L Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of Spinetoram L, a key component of the insecticide Spinetoram. The data presented is compiled from various scientific studies to aid researchers in selecting the most appropriate methodology for their specific needs and matrices.

Comparative Analysis of Validated Methods

The performance of different analytical methods for this compound is summarized below. The primary techniques validated in independent laboratories are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or ultraviolet detection (HPLC-UV).

MethodMatrixExtraction MethodLimit of Quantification (LOQ) for this compoundRecovery (%)Precision (RSD %)Citation
LC-Q-TOF/MS HoneySolid-Phase Extraction (SPE) with a polymeric sorbent0.4 - 0.7 µg/kg82 - 95< 9[1][2]
LC-MS/MS Soybean, Cotton, SoilModified QuEChERS with ethyl acetate extraction and dSPE cleanup (PSA, C18, GCB)2.5 ng/g (Soybean), Not specified for Cotton and Soil> 85Not explicitly stated for L, but HorRat < 0.5 at 25 ng/g for Spinetoram[3]
LC-MS/MS Livestock Samples (e.g., muscle, fat, liver, kidney, milk)Acetonitrile extraction followed by dSPE with PSA0.01 mg/kg81.9 - 106.4< 10[4]
LC-MS/MS Amaranth, ParsleyQuEChERS-based extraction0.03 mg/kg71.0 - 115.2< 15[5]
UPLC-MS/MS Banana (fruit, petal), SoilNot specified in abstract17 µg/kg75.8 - 95.22.26 - 7.24[6]
HPLC-UV Various CropsOrganic solvent extraction, liquid-liquid partitioning, and/or SPE0.010 - 0.040 µg/gNot specified in abstractNot specified in abstract[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent validated approaches for the analysis of this compound in different matrices.

LC-Q-TOF/MS Method for Spinetoram in Honey[1][2]
  • Sample Preparation and Extraction:

    • An efficient sample treatment involving solid-phase extraction (SPE) with a polymeric sorbent is utilized.[1][2]

    • This method demonstrated no significant matrix effect, allowing for quantification using matrix-free calibration standards.[2]

  • Chromatographic Conditions:

    • Technique: Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS).[1][2]

    • Column: A fused-core column (Kinetex® EVO C18) is used for separation.[1][2]

    • Mobile Phase: Acetonitrile and ammonium formate are used as the mobile phase components in an isocratic elution mode.[1][2]

    • Analysis Time: The chromatographic analysis is completed within 4 minutes.[1][2]

  • Validation Parameters:

    • The method was validated according to current European legislation.[1][2]

    • It exhibited selectivity, a wide linear range, good precision (RSD < 9%), and high sensitivity.[1][2]

    • Limits of Detection (LOD) for this compound were between 0.1-0.2 µg/kg.[1][2]

    • Limits of Quantification (LOQ) for this compound were between 0.4-0.7 µg/kg.[1][2]

    • Recovery rates were between 82% and 95%.[1][2]

Modified QuEChERS LC-MS/MS Method for Spinetoram in Soybean and Cotton[3]
  • Sample Preparation and Extraction:

    • The method employs extraction with ethyl acetate.[3]

    • This is followed by a dispersive solid-phase extraction (dSPE) clean-up step.[3]

    • The dSPE sorbents used are primary secondary amine (PSA), C18, and graphitised carbon black (GCB).[3]

  • Chromatographic Conditions:

    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization.[3]

    • Analysis Time: A single chromatographic run takes 16 minutes.[3]

  • Validation Parameters:

    • The method was validated by analyzing samples spiked at 25, 50, and 100 ng/g.[3]

    • Recoveries of this compound were greater than 85%.[3]

    • The method was found to be reproducible, with a Horwitz ratio (HorRat) of less than 0.5 at a concentration of 25 ng/g.[3]

    • The Limit of Quantification (LOQ) for this compound was determined to be 2.5 ng/g.[3]

Visualized Workflow

The following diagrams illustrate the logical workflow of the analytical method validation process and a general experimental workflow for this compound analysis.

analytical_method_validation_workflow cluster_planning Planning & Scoping cluster_development Method Development & Optimization cluster_validation Formal Validation cluster_documentation Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_testing Preliminary Testing optimize_params->prelim_testing linearity Linearity & Range prelim_testing->linearity accuracy Accuracy (Recovery) prelim_testing->accuracy precision Precision (Repeatability & Intermediate) prelim_testing->precision selectivity Selectivity/Specificity prelim_testing->selectivity lod_loq LOD & LOQ prelim_testing->lod_loq robustness Robustness prelim_testing->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report selectivity->validation_report lod_loq->validation_report robustness->validation_report validation_protocol Validation Protocol sop Standard Operating Procedure (SOP) validation_report->sop

Caption: Logical workflow for analytical method validation.

experimental_workflow sample_collection Sample Collection sample_prep Sample Preparation (Homogenization) sample_collection->sample_prep extraction Extraction (e.g., Acetonitrile, Ethyl Acetate) sample_prep->extraction cleanup Cleanup (e.g., SPE, dSPE) extraction->cleanup analysis LC-MS/MS or HPLC-UV Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting data_processing->reporting

Caption: General experimental workflow for this compound analysis.

References

Spinetoram's Potency Against the Diamondback Moth: A Comparative Analysis of LC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Spinetoram, a member of the spinosyn class of insecticides, demonstrates significant efficacy in controlling populations of the diamondback moth (Plutella xylostella), a globally recognized pest of brassica crops. This guide provides a comparative analysis of the median lethal concentration (LC50) of Spinetoram against P. xylostella, alongside other commonly used insecticides. The data presented is compiled from various scientific studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating insecticide performance.

Comparative Toxicity (LC50) of Insecticides Against Plutella xylostella

The following table summarizes the LC50 values for Spinetoram and a range of alternative insecticides. It is crucial to note that these values can vary between different geographic populations of P. xylostella due to factors such as existing insecticide resistance. The data highlights the relative toxicity of these compounds under laboratory conditions.

InsecticideChemical ClassLC50 Value (mg/L or % concentration)Geographic Origin of P. xylostella PopulationSource
Spinetoram Spinosyn0.131 - 1.001 mg/LChina[1][2][3]
Spinetoram Spinosyn0.0013 - 0.198 mg a.i./LBrazil[4]
Spinetoram SpinosynLC50 at 24h: 0.788%; 48h: 0.0478%; 72h: 0.331%India[5]
Spinetoram Spinosyn0.114 mg/L (after 48h exposure)Not Specified[6][7]
SpinosadSpinosyn0.00486 - 0.00541 %India[8]
SpinosadSpinosyn< 1 µg/mlTogo and Benin[9]
ChlorantraniliproleDiamide0.000275 - 0.00037 %India[8]
FlubendiamideDiamide0.00050 - 0.00062 %India[8]
QuinalphosOrganophosphate3.30209 - 3.66899 %India[8]
FenvaleratePyrethroid3.76072 - 4.12462 %India[8]
DeltamethrinPyrethroidHigh resistance observed (RR up to 59-fold)Togo and Benin[9]
Chlorpyrifos ethylOrganophosphateHigh resistance observed (RR up to 15-fold)Togo and Benin[9]
AbamectinAvermectin2 mg/LNot Specified[10]
HexaflumuronBenzoylurea17.31 mg/LNot Specified[10]
IndoxacarbOxadiazine2.82 mg/LNot Specified[10]
ChlorfenapyrPyrroleLC50 decreased from 2.104 to 0.432 ppm over 15 generationsIndia[11]
ProfenofosOrganophosphateLC50 decreased from 20.307 to 9.430 ppm over 13 generationsIndia[11]

Note: Resistance Ratio (RR) is the LC50 of a field population divided by the LC50 of a susceptible reference strain. Higher RR values indicate a higher level of resistance.

Experimental Protocols: Leaf-Dip Bioassay

The most common method for determining the LC50 values of insecticides against P. xylostella is the leaf-dip bioassay.[2][3][12][13][14] This standardized protocol ensures reproducibility and allows for accurate comparison of insecticide efficacy.

1. Insect Rearing:

  • P. xylostella larvae are reared on insecticide-free host plants, such as cabbage (Brassica oleracea) or mustard, under controlled laboratory conditions (typically 25 ± 1°C, 65 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod).[1]

  • Third or second instar larvae of a uniform size are selected for the bioassays.[8][10][15]

2. Preparation of Insecticide Solutions:

  • A series of graded concentrations of the test insecticide are prepared. Typically, a stock solution is made, and then serial dilutions are performed to obtain at least five to six different concentrations.[11][12]

  • A control solution, usually water mixed with a small amount of a non-ionic surfactant (wetting agent) to ensure even leaf coverage, is also prepared.[12][16]

3. Bioassay Procedure:

  • Leaf discs are excised from fresh, untreated host plant leaves.[12]

  • Each leaf disc is individually dipped into a specific insecticide dilution or the control solution for approximately 10 seconds with gentle agitation.[12][16]

  • The treated leaf discs are then allowed to air dry on a clean, non-absorbent surface.[12]

  • Once dry, the leaf discs are placed individually into ventilated containers (e.g., Petri dishes) lined with moistened filter paper to maintain humidity.[12]

  • A pre-determined number of larvae (e.g., 10-20) are introduced into each container.[15] Each concentration and the control are replicated multiple times (typically 3-4 replicates).[15]

4. Data Collection and Analysis:

  • The containers are maintained under the same controlled conditions as the insect rearing.

  • Larval mortality is assessed at specific time intervals, commonly 24, 48, and 72 hours after exposure.[5] Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • The mortality data is corrected for any control mortality using Abbott's formula.

  • Probit analysis or a similar statistical method is used to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.[10]

Experimental Workflow

The following diagram illustrates the key steps in the leaf-dip bioassay for determining insecticide LC50 values.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis rearing Insect Rearing (P. xylostella) leaf_dip Leaf Dipping rearing->leaf_dip solutions Prepare Insecticide Solutions solutions->leaf_dip drying Air Dry Leaves leaf_dip->drying incubation Introduce Larvae & Incubate drying->incubation mortality Assess Mortality incubation->mortality analysis Probit Analysis (Calculate LC50) mortality->analysis

Caption: Workflow of the leaf-dip bioassay for LC50 determination.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for Spinetoram's mode of action is complex and involves the nicotinic acetylcholine receptor (nAChR) and gamma-aminobutyric acid (GABA)-gated chloride channels, a detailed diagram of these neurological pathways is beyond the scope of this comparative guide. The primary logical relationship in this context is the dose-response relationship, which is fundamental to the LC50 determination.

dose_response concentration Insecticide Concentration mortality Larval Mortality concentration->mortality increases lc50 LC50 Value mortality->lc50 determines

Caption: The dose-response relationship in insecticide bioassays.

References

Guía para la Validación de una Concentración Discriminante para el Monitoreo de la Resistencia a Spinetoram

Author: BenchChem Technical Support Team. Date: November 2025

Fecha de Publicación: 10 de noviembre de 2025

Para: Investigadores, científicos y profesionales del desarrollo de fármacos.

Esta guía proporciona una comparación objetiva del rendimiento de Spinetoram en el monitoreo de la resistencia de insectos, con datos experimentales de apoyo, protocolos detallados y una comparación con insecticidas alternativos. El objetivo es ayudar en el establecimiento de una concentración discriminante para la detección temprana de la resistencia a Spinetoram en plagas de insectos clave.

Resumen de Datos Cuantitativos

Las siguientes tablas resumen los datos de toxicidad de Spinetoram y otros insecticidas de uso común contra varias plagas de lepidópteros y tisanópteros. Estos datos son cruciales para determinar una concentración discriminante candidata, que generalmente se establece como el doble de la CL99 de una población susceptible.

Tabla 1: Toxicidad de Spinetoram contra Plagas de Lepidópteros Susceptibles

Especie de PlagaBioensayoCL50CL95/CL99Referencia del Estudio
Helicoverpa armigeraIncorporación en dieta0.84 mg/kg (72h)No reportado[1]
Helicoverpa armigeraTópico5.20 ppm (24h)94.4 ppm (24h)[2]
Plutella xylostellaInmersión de hojas0.788 ml/L (24h)No reportado[3]
Tuta absolutaInmersión de hojas0.32 mg/L (48h)No reportado[4]
Spodoptera frugiperdaInmersión de hojasNo reportado93.3% mortalidad a 0.5 ml/L (72h)[5]
Choristoneura rosaceanaInmersión de hojasNo reportado100% mortalidad a 105 g IA/acre[2]

Tabla 2: Comparación de la Eficacia de Spinetoram con Insecticidas Alternativos contra Spodoptera frugiperda

InsecticidaClase IRACTasa de AplicaciónMortalidad Larval (%) (72h)Referencia del Estudio
Spinetoram 5 0.5 ml/L 93.3 [5]
Broflanilida300.5 ml/L91.3[5]
Espinosad50.5 ml/L89.3[5]
Abamectina60.5 ml/L87.3[5]
Lambda-cialotrina3A0.5 ml/L>80.0[5]
Clorantraniliprol280.4 ml/litroReducción significativa de la población[4]
Benzoato de emamectina60.4 g/litro Reducción significativa de la población[4]

Tabla 3: Comparación de la Eficacia de Spinetoram con Insecticidas Alternativos contra Plagas de la Col

InsecticidaClase IRACDosis (g i.a./ha)Reducción de la Población Larval (%)Referencia del Estudio
Spinetoram 5 45 - 60 >80 [6][7]
Espinosad517.5>80[7]
Benzoato de emamectina611>80[7]
Indoxacarb22A50>80[7]
Clorantraniliprol2820>80[7]

Protocolos Experimentales

A continuación se presentan metodologías detalladas para los bioensayos clave citados en esta guía.

Protocolo 1: Bioensayo de Incorporación en Dieta para Larvas de Lepidópteros

Este método se utiliza para evaluar la toxicidad de Spinetoram cuando se ingiere.[8][9]

  • Preparación de la Solución Insecticida: Preparar una solución madre de Spinetoram en un disolvente apropiado (por ejemplo, acetona o agua destilada con un surfactante). Realizar diluciones en serie para obtener un rango de al menos cinco concentraciones de prueba.

  • Incorporación en la Dieta: Añadir un volumen conocido de cada dilución de insecticida a la dieta artificial líquida justo antes de que se solidifique. Mezclar bien para asegurar una distribución homogénea. Verter la dieta tratada en pocillos de placas de bioensayo (por ejemplo, placas de 128 pocillos). Dejar que la dieta se solidifique.

  • Infestación: Con un pincel fino de pelo de camello, transferir una larva neonata (<24 horas de edad) a cada pocillo. Sellar las placas con una tapa perforada para permitir el intercambio de aire.

  • Incubación: Mantener las placas de bioensayo en un ambiente controlado (típicamente 25-27°C, 60-70% HR, y un fotoperiodo de 16:8 L:O) durante 5 a 7 días.

  • Evaluación: Registrar la mortalidad larvaria para cada concentración. Se considera que las larvas que no responden al contacto con una sonda están muertas. Calcular los valores de CL50 y CL99 utilizando el análisis Probit.

Protocolo 2: Bioensayo de Inmersión de Hojas para Larvas de Lepidópteros y Trips

Este método evalúa la toxicidad por contacto e ingestión de Spinetoram.[3][4]

  • Preparación de la Solución Insecticida: Preparar una serie de diluciones de Spinetoram en agua destilada, generalmente con un surfactante no iónico (por ejemplo, Tritón X-100 al 0.1%) para asegurar una cobertura uniforme.

  • Tratamiento de las Hojas: Sumergir discos de hojas (de la planta huésped apropiada) en cada solución de insecticida durante 10-30 segundos con una agitación suave. Dejar que los discos de hojas se sequen al aire sobre una rejilla de alambre durante al menos una hora.

  • Exposición: Colocar los discos de hojas secas y tratadas en placas de Petri forradas con papel de filtro húmedo para mantener la turgencia. Introducir un número conocido de larvas (típicamente 10-20) o trips adultos en cada placa de Petri.

  • Incubación: Mantener las placas de Petri en un ambiente controlado (condiciones similares a las del bioensayo de incorporación en dieta) durante 24 a 72 horas.

  • Evaluación: Registrar el número de insectos muertos en cada placa de Petri. Calcular los porcentajes de mortalidad, corregidos para la mortalidad en el control usando la fórmula de Abbott, y determinar los valores de CL50 y CL99.

Visualizaciones

Flujo de Trabajo para la Validación de la Concentración Discriminante

G cluster_0 Fase 1: Establecimiento de la Línea de Base cluster_1 Fase 2: Determinación de la Concentración Discriminante cluster_2 Fase 3: Monitoreo de la Resistencia A Recolectar poblaciones de campo de la plaga objetivo B Establecer una colonia de laboratorio susceptible A->B C Realizar bioensayos de rango de dosis (p. ej., inmersión de hojas, incorporación en dieta) B->C D Calcular CL50 y CL99 para la población susceptible C->D E Proponer una concentración discriminante (típicamente 2x CL99) D->E F Validar la CD contra la cepa susceptible (esperar 100% de mortalidad) E->F G Probar la CD contra poblaciones de campo conocidas resistentes (si están disponibles) E->G H Recolectar periódicamente poblaciones de campo F->H I Exponer los insectos a la concentración discriminante validada H->I J Registrar el porcentaje de supervivencia I->J K Supervivencia > umbral (p. ej., 10%) indica posible resistencia J->K

Figura 1. Flujo de trabajo para validar una concentración discriminante de Spinetoram.

Vía de Señalización del Modo de Acción de Spinetoram

G cluster_0 Neurona Presináptica cluster_1 Neurona Postsináptica Ach_vesicle Vesículas de Acetilcolina (ACh) Ach ACh Ach_vesicle->Ach liberación nAChR Receptor Nicotínico de Acetilcolina (nAChR) (Subunidad α) ion_channel Canal Iónico nAChR->ion_channel se abre excitation Hiperexcitación Neuronal ion_channel->excitation afluencia de Na+/Ca++ paralysis Parálisis y Muerte excitation->paralysis Spinetoram Spinetoram (IRAC Grupo 5) Spinetoram->nAChR se une al sitio alostérico Ach->nAChR se une al sitio ortostérico

Figura 2. Modo de acción de Spinetoram en el receptor nicotínico de acetilcolina.

Discusión

La validación de una concentración discriminante (CD) es un paso fundamental en cualquier programa de manejo de la resistencia a insecticidas (IRM). Una CD es una dosis de insecticida que se espera que mate al 100% de los individuos susceptibles de una población de plaga. La supervivencia a esta concentración en un bioensayo estandarizado es una indicación temprana de la evolución de la resistencia.

Spinetoram, un insecticida de la clase de las espinosinas (Grupo 5 de IRAC), actúa como un modulador alostérico de los receptores nicotínicos de acetilcolina (nAChR), un modo de acción distinto al de muchos otros insecticidas.[3][10] Esto lo convierte en una herramienta valiosa para la rotación en los programas de IRM. Sin embargo, para preservar su eficacia, es crucial monitorear la susceptibilidad de las poblaciones de plagas.

Establecimiento de una Concentración Discriminante para Spinetoram:

Actualmente, no existen concentraciones discriminantes universalmente validadas para Spinetoram contra la mayoría de las plagas agrícolas, a diferencia de los insecticidas utilizados en la salud pública para los cuales la Organización Mundial de la Salud (OMS) ha establecido umbrales.[11] Sin embargo, se puede establecer una CD provisional para una plaga específica siguiendo el protocolo descrito en la Figura 1. El paso crítico es determinar la dosis-respuesta de una población de referencia susceptible conocida para calcular su valor de CL99. La concentración discriminante se establece típicamente en el doble de la CL99.

Comparación con Alternativas:

Los datos presentados en las Tablas 2 y 3 demuestran la alta eficacia de Spinetoram contra plagas clave de lepidópteros, a menudo superando o igualando el rendimiento de otros insecticidas de uso común como el clorantraniliprol (Grupo 28) y el benzoato de emamectina (Grupo 6).[5][7] La rotación de Spinetoram con estos insecticidas que tienen diferentes modos de acción es una estrategia de IRM recomendada para retrasar el desarrollo de la resistencia. Es esencial que los programas de manejo de plagas consideren el modo de acción de cada insecticida para planificar secuencias de aplicación efectivas.

Conclusión:

El monitoreo proactivo de la resistencia a Spinetoram es esencial para su uso sostenible en el manejo de plagas. El establecimiento de concentraciones discriminantes validadas a nivel local, basadas en los protocolos de bioensayo estandarizados aquí presentados, proporcionará una herramienta de alerta temprana para que los investigadores y profesionales del manejo de plagas implementen estrategias de mitigación antes de que ocurran fallas en el control de campo. La integración de Spinetoram en programas de rotación bien diseñados con insecticidas de modos de acción alternativos seguirá siendo una estrategia clave para preservar la utilidad de esta importante clase de insecticidas.

References

A Comparative Analysis of Spinetoram and Emamectin Benzoate for Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the efficacy, mechanisms, and application of two leading insecticides: Spinetoram and Emamectin Benzoate. This document provides a detailed comparison based on available experimental data.

Introduction

Spinetoram and Emamectin benzoate are highly effective insecticides used globally for the control of a wide range of agricultural pests, particularly Lepidoptera. While both provide robust control, they belong to different chemical classes and possess distinct modes of action, making them valuable tools in integrated pest management (IPM) and resistance management programs.

Spinetoram is a second-generation spinosyn insecticide, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is a semi-synthetic mixture of two modified spinosyns (spinosyn J and spinosyn L) and is known for its rapid action and broad-spectrum efficacy.[2][3]

Emamectin benzoate is a semi-synthetic derivative of abamectin, which is a product of the fermentation of the soil bacterium Streptomyces avermitilis.[4][5] It belongs to the avermectin class of insecticides and is noted for its high potency against lepidopteran pests, acting primarily as a larvicide.[6][7]

Mechanism of Action

The primary difference between Spinetoram and Emamectin benzoate lies in their mode of action at the neuronal level in insects. This distinction is critical for managing insecticide resistance.

Spinetoram: As a member of IRAC Group 5, Spinetoram has a unique neurological effect. It acts on the insect's nervous system by disrupting both nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA)-gated chloride channels.[3][8][9] This dual action leads to the continuous and uncontrolled activation of nerve cells, resulting in muscle contractions, paralysis, and eventual death of the insect.[1] It is effective through both contact and ingestion.[2][8]

Spinetoram_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACH Acetylcholine (ACh) NACHR nAChR ACH->NACHR Binds GABA_pre GABA GABA_R GABA Receptor GABA_pre->GABA_R Binds Ion_Channel Ion Influx NACHR->Ion_Channel Opens Channel Paralysis Paralysis & Death NACHR->Paralysis Continuous Nerve Excitation GABA_R->Paralysis Continuous Nerve Excitation Spinetoram Spinetoram Spinetoram->NACHR Allosteric Modulator (Excitation) Spinetoram->GABA_R Antagonist (Inhibition of Inhibition)

Caption: Spinetoram's dual-site neural action.

Emamectin Benzoate: Classified under IRAC Group 6, Emamectin benzoate acts on the insect's nerve and muscle cells. Its primary target is the glutamate-gated chloride channels (GluCls).[4][10][11] By binding to these channels, it causes an irreversible opening, which increases the permeability of the cell membrane to chloride ions.[4][11] The resulting influx of chloride ions leads to hyperpolarization of the nerve cell, which inhibits the transmission of nerve signals, causing rapid and irreversible paralysis and cessation of feeding, ultimately leading to the insect's death.[4][10][11]

Emamectin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Muscle Cell Glutamate Glutamate GLUCL Glutamate-Gated Chloride Channel (GluCl) Glutamate->GLUCL Binds CL_Influx Chloride Ion (Cl⁻) Influx GLUCL->CL_Influx Opens Channel Paralysis Paralysis & Death CL_Influx->Paralysis Hyperpolarization (Inhibition of Signal) Emamectin Emamectin Benzoate Emamectin->GLUCL Irreversibly Activates Experimental_Workflow cluster_lab Laboratory Bioassay cluster_topical Topical Application (LD50) cluster_feeding Feeding Bioassay (LC50) cluster_field Field Trial start_lab Prepare Serial Dilutions topical_app Apply to Larval Thorax start_lab->topical_app feeding_app Treat Leaf Discs start_lab->feeding_app start_field Randomized Block Design Setup topical_mort Assess Mortality (48h) topical_app->topical_mort analyze_lab Probit Analysis topical_mort->analyze_lab feeding_mort Assess Mortality (48-72h) feeding_app->feeding_mort feeding_mort->analyze_lab pre_count Pre-treatment Pest Count start_field->pre_count apply Apply Treatments pre_count->apply post_count Post-treatment Counts (3, 7, 14 Days) apply->post_count analyze_field ANOVA post_count->analyze_field

References

Safety Operating Guide

Proper Disposal of Spinetoram L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Spinetoram L must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, in line with established safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of dust or fumes.[1][3] In case of accidental release, prevent the substance from entering sewers or public waters and avoid release into the environment.[1][2]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous or special waste.[1] It must not be disposed of with household garbage or allowed to enter the sewage system.[3][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, sealable, and properly labeled container.

    • For spills, absorb the material with an inert, liquid-binding material such as sand, diatomite, or universal binders.[3] Sweep up solid spills carefully to avoid generating dust.[1]

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound should be subcontracted to a waste disposer authorized by local or regional authorities.[1]

    • It is the responsibility of the waste generator to determine the appropriate waste identification and disposal methods in compliance with all applicable federal, state, and local regulations.[5] The specific waste code should be assigned in consultation with the waste disposal company.[6]

  • Disposal of Contaminated Containers:

    • Completely empty all containers of this compound before disposal.[1]

    • Follow label warnings on empty containers as they may retain product residue.[6]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal in accordance with local regulations.[1][6]

Environmental Fate and Considerations

This compound is classified as toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is critical. While it can be degraded through a combination of photolysis and microbial action, its potential for environmental harm necessitates professional disposal.[7]

ParameterValueSource
Half-life in Soil 2.82 days[7]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1][2]
Biodegradability Expected to biodegrade very slowly in the environment.[8]

Experimental Protocol for Spillage Decontamination

In the event of a spill, the following experimental protocol for cleanup and decontamination should be followed:

  • Isolate the Area: Immediately restrict access to the spill area to prevent further contamination.

  • Ventilate the Space: If the spill occurs in an enclosed area, ensure adequate ventilation.[1]

  • Absorb the Spill: For liquid spills, cover with an absorbent, non-combustible material (e.g., sand, diatomite).[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

  • Collect Waste: Place all contaminated materials, including the absorbent medium and any contaminated PPE, into a sealable, labeled hazardous waste container.

  • Decontaminate the Area: Wash the spill area with large amounts of water.[1] Collect the rinse water for disposal as hazardous waste.

  • Dispose of Waste: Arrange for the disposal of the hazardous waste container through a licensed contractor.[1]

Spinetoram_L_Disposal_Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE C Collect Waste in a Labeled, Sealable Container A->C B Work in a Well-Ventilated Area B->C E Contact Licensed Waste Disposal Service C->E D Clean Empty Containers Thoroughly G Recycle/Dispose of Empty Containers D->G F Dispose According to Local Regulations E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Spinetoram L in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spinetoram L. The following procedural steps and operational plans are designed to ensure safe handling, storage, and disposal of this compound.

This compound is a component of the insecticide Spinetoram, which is very toxic to aquatic life with long-lasting effects and can be harmful if swallowed.[1] It may also cause serious eye irritation and allergic skin reactions.[2] Adherence to strict safety protocols is therefore essential.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to minimize exposure when handling this compound. The following table summarizes the recommended equipment based on safety data sheets.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or safety glasses with front, brow, and temple protection.[1][3]Prevents eye contact which can cause serious irritation.[2]
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile, Butyl rubber, Neoprene).[1][4]Prevents skin contact, absorption, and potential allergic reactions.[2]
Body Protection Impervious clothing, such as a lab coat or a chemical-resistant suit.[1][4] A long-sleeved shirt and long pants are the minimum requirement for some formulations.[5]Protects skin from accidental splashes and contamination.[3]
Respiratory Protection A suitable respirator should be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1][6]Prevents inhalation, as excessive exposure may irritate the upper respiratory tract.[7]
Footwear Closed-toe shoes. Chemical-resistant shoe covers or boots are recommended when handling larger quantities or in case of spills.[4]Protects feet from spills and ensures stability.

Operational Plan: Handling and Disposal

This section outlines the standard operating procedures for the safe handling and disposal of this compound in a laboratory environment.

Pre-Handling Preparations
  • Area Preparation : Ensure the work area, such as a chemical fume hood, is clean and uncluttered. Verify that the ventilation is functioning correctly.[1][8]

  • Safety Equipment : Locate and confirm the operational status of the nearest safety shower and eyewash station.[1]

  • Review SDS : Always review the Safety Data Sheet (SDS) for this compound before use.[9]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

Safe Handling Protocol
  • Avoid Contamination : Do not eat, drink, or smoke in the designated handling area.[1][8]

  • Dispensing : When handling the solid form, be careful to avoid the formation of dust.[1] If working with a solution, prevent the formation of aerosols.[2]

  • Containment : Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1][8]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7][9]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[5][8]

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][8]

  • Keep the container tightly sealed to prevent contamination and degradation.[2][8]

  • The storage area should be secure and accessible only to authorized personnel.[8]

Disposal Plan
  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route : Dispose of the waste through an approved waste disposal plant.[1] Do not allow the substance to enter drains, water courses, or the soil.[1]

  • Regulatory Compliance : Follow all applicable local, regional, and national regulations for hazardous waste disposal.[3]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][8]
Skin Contact Immediately remove contaminated clothing.[8] Rinse the affected skin area thoroughly with plenty of soap and water for 15-20 minutes.[3][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open.[3][8] Remove contact lenses after the first 5 minutes and continue rinsing.[3] Get immediate medical advice.[8]
Ingestion Rinse the mouth with water.[1][8] Call a poison control center or doctor for treatment advice.[1][3] Do not induce vomiting unless instructed to do so by medical personnel.
Accidental Release and Spill Response

The following workflow outlines the procedure for managing a this compound spill.

Spill_Response_Workflow cluster_0 Spill Response Protocol A 1. Evacuate & Secure Area B 2. Don Full PPE A->B Alert others C 3. Contain the Spill B->C Assess situation D 4. Clean Up & Collect Waste C->D Use absorbent material E 5. Decontaminate Area D->E Place in sealed container F 6. Dispose of Waste E->F Wash with soap & water G 7. Report Incident F->G Follow hazardous waste protocol

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinetoram L
Reactant of Route 2
Spinetoram L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.